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  • Product: DIETHYLTIN OXIDE
  • CAS: 3682-12-0

Core Science & Biosynthesis

Foundational

Synthesis of Diethyltin Oxide from Tin Powder: A Comprehensive Mechanistic and Methodological Guide

Executive Overview Diethyltin oxide, nominally represented as Et2​SnO , is a highly versatile organometallic precursor widely utilized in the synthesis of transesterification catalysts, polyvinyl chloride (PVC) stabilize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Diethyltin oxide, nominally represented as Et2​SnO , is a highly versatile organometallic precursor widely utilized in the synthesis of transesterification catalysts, polyvinyl chloride (PVC) stabilizers, and complex active pharmaceutical ingredients (APIs)[1]. While industrial-scale production often relies on the alkylation of tin tetrachloride using Grignard or aluminum alkyl reagents[2], the direct synthesis from elemental tin powder—pioneered by Sir Edward Frankland in 1849—remains a highly efficient, atom-economical route for high-purity laboratory and specialized bench-scale production[3],[4].

This whitepaper provides an in-depth technical roadmap for synthesizing polymeric diethyltin oxide from tin powder. The process is divided into two distinct stages: the direct oxidative addition of ethyl iodide to metallic tin to form an intermediate dihalide, followed by a controlled, stepwise alkaline hydrolysis to yield the final polymeric oxide network.

Part 1: Mechanistic Causality and Pathway Design

Stage 1: Direct Alkylation (The Frankland Reaction)

The synthesis initiates with the direct reaction between high-surface-area tin powder ( Sn0 ) and ethyl iodide ( EtI ) to form diethyltin diiodide ( Et2​SnI2​ ).

The Causality of Reagent Selection: Ethyl iodide is specifically chosen over ethyl chloride or bromide for uncatalyzed direct synthesis. The carbon-iodine (C-I) bond possesses a lower bond dissociation energy (~234 kJ/mol) and higher polarizability compared to other halogens. This allows the oxidative addition of the Sn0 atom directly into the C-I bond at elevated temperatures (160–180 °C) without the absolute necessity of complex transition metal catalysts or Lewis base promoters[5]. Tin powder is utilized rather than granular or foil tin to maximize the solid-liquid interfacial surface area, thereby driving the heterogeneous reaction kinetics forward.

Stage 2: Stepwise Alkaline Hydrolysis

Diorganotin dihalides do not form stable, monomeric hydroxides. When Et2​SnI2​ is subjected to aqueous sodium hydroxide, it undergoes a cascade of nucleophilic substitutions and dehydrations[6].

The Causality of pH and Thermal Control:

  • Nucleophilic Attack: The first equivalent of OH− displaces an iodide ion, forming a transient basic halide intermediate ( Et2​Sn(OH)I ).

  • Dimerization: These intermediates rapidly condense, eliminating water and iodide to form dimeric tetraethyldistannoxanes.

  • Polymerization: Complete hydrolysis at a strictly controlled pH (8.5–9.5) forces complete thermal dehydration. This yields the insoluble, cross-linked Sn-O-Sn ladder-like framework characteristic of polymeric diethyltin oxide, denoted as (Et2​SnO)n​ [6].

If the pH is too low (< 7), the reaction stalls at the distannoxane stage. If the pH is too high (> 11), there is a risk of forming soluble stannate complexes, which drastically reduces the yield of the target polymeric oxide.

SynthesisWorkflow Sn Tin Powder (High Surface Area) Rxn1 Direct Alkylation 160-180 °C, Autoclave Sn->Rxn1 EtI Ethyl Iodide (Alkylating Agent) EtI->Rxn1 Et2SnI2 Diethyltin Diiodide (Intermediate) Rxn1->Et2SnI2 Rxn2 Alkaline Hydrolysis 60 °C, 1 Hour Et2SnI2->Rxn2 NaOH Aq. NaOH pH 8.5-9.5 NaOH->Rxn2 Et2SnO Diethyltin Oxide (Polymeric Product) Rxn2->Et2SnO

Fig 1. Two-stage synthetic workflow for diethyltin oxide from tin powder.

HydrolysisMechanism Start Diethyltin Diiodide (Et2SnI2) Step1 Nucleophilic Attack by OH⁻ Loss of I⁻ Start->Step1 Int1 Basic Halide Intermediate [Et2Sn(OH)I] Step1->Int1 Step2 Condensation & Dimerization Loss of H2O and I⁻ Int1->Step2 Int2 Tetraethyldistannoxane [(Et2Sn(OH))2O] Step2->Int2 Step3 Complete Dehydration Polymerization Int2->Step3 Product Polymeric Diethyltin Oxide [(Et2SnO)n] Step3->Product

Fig 2. Stepwise mechanistic pathway of diethyltin diiodide alkaline hydrolysis.

Part 2: Quantitative Data Summary

The following table summarizes the physicochemical properties and expected yield metrics for the reagents, intermediates, and final product within this synthetic pathway[3],[4].

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceMelting / Boiling PointTypical Process Yield
Tin Powder Sn 118.71Grey metallic powderMP: 231.9 °CN/A (Starting Material)
Ethyl Iodide C2​H5​I 155.97Colorless liquidBP: 72.0 °CN/A (Starting Material)
Diethyltin Diiodide C4​H10​I2​Sn 430.64Yellowish-white crystalsMP: 44.0–45.0 °C75% – 85%
Diethyltin Oxide (C4​H10​OSn)n​ 192.83 (Monomer)White amorphous powderMP: >300 °C (Decomp.)90% – 95% (from Dihalide)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction completion and product purity.

Protocol A: Direct Synthesis of Diethyltin Diiodide ( Et2​SnI2​ )

Caution: Organotin halides and alkyl iodides are highly toxic. Perform all operations in a certified fume hood using appropriate PPE.

  • Reactor Charging: Charge a dry, PTFE-lined high-pressure autoclave with 11.9 g (0.10 mol) of tin powder (100 mesh, 99.9% trace metals basis) and 34.3 g (0.22 mol, 10% stoichiometric excess) of ethyl iodide.

  • Atmospheric Control: Seal the autoclave and purge the headspace with dry argon for 5 minutes. Causality: Purging displaces oxygen, preventing the oxidative degradation of the alkyl iodide and the formation of unwanted tin oxides at high temperatures.

  • Thermal Activation: Heat the sealed vessel to 160–180 °C under continuous, vigorous agitation for 6 hours[5].

  • Extraction: Allow the reactor to cool to ambient temperature. Extract the crude reaction mixture with 100 mL of anhydrous dichloromethane (DCM).

  • Filtration: Filter the dark suspension through a Celite pad to remove unreacted tin powder and insoluble impurities.

  • Crystallization: Concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude residue from hot absolute ethanol to yield the intermediate product.

  • Self-Validation Checkpoint: The purified product must manifest as yellowish-white crystals[4]. Verify purity via melting point determination; a sharp melting transition at 44–45 °C confirms the successful synthesis of Et2​SnI2​ .

Protocol B: Alkaline Hydrolysis to Polymeric Diethyltin Oxide (Et2​SnO)n​
  • Solubilization: Dissolve 21.5 g (0.05 mol) of the synthesized Et2​SnI2​ in 50 mL of absolute ethanol. Causality: Ethanol acts as a co-solvent, ensuring a homogeneous starting phase before the introduction of the aqueous base.

  • Apparatus Setup: Transfer the solution to a 250 mL round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser, and a calibrated pH probe.

  • Controlled Basification: Heat the solution gently to 60 °C. Begin the dropwise addition of a 1.0 M aqueous Sodium Hydroxide ( NaOH ) solution.

  • pH Monitoring (Critical Step): A white precipitate will begin to form as the pH crosses 6.0. Continue the dropwise addition until the pH stabilizes strictly between 8.5 and 9.5 [6]. Do not exceed pH 10.

  • Thermal Digestion: Maintain the suspension at 60 °C with continuous stirring for 1 hour. Causality: This digestion period provides the necessary thermal energy to drive the complete dehydration of distannoxane intermediates into the fully cross-linked polymeric Sn-O-Sn network.

  • Filtration and Washing: Isolate the white amorphous precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake exhaustively with hot deionized (DI) water.

  • Self-Validation Checkpoint 1 (Chemical): Collect a few drops of the final wash filtrate and add a drop of 0.1 M Silver Nitrate ( AgNO3​ ). The absence of a yellow precipitate ( AgI ) confirms the complete removal of sodium iodide byproducts.

  • Drying: Dry the purified powder in a vacuum oven at 80 °C for 12 hours.

  • Self-Validation Checkpoint 2 (Spectroscopic): Perform FTIR spectroscopy on the dried powder. The spectrum must show a strong, broad absorption band at ~600 cm⁻¹ (indicative of the asymmetric Sn-O-Sn stretch of the polymer lattice) and a complete absence of a broad O-H stretch at 3400 cm⁻¹, confirming complete dehydration and polymerization[6].

References

  • An In-Depth Technical Guide to Diethyltin Diiodide (CAS 2767-55-7) Source: BenchChem URL:[3]

  • Product Subclass 8: Tin Halides and Organotin Halides Source: Thieme-Connect URL:[5]

  • Organotin chemistry Source: Wikipedia URL:[4]

  • A Review of Organotin Compounds: Chemistry and Applications Source: Lupine Publishers URL:[2]

  • Diethyltin Oxide Source: BenchChem URL:[6]

  • Introduction to Organotin Chemistry and Applications Source: Gelest, Inc. URL:[1]

Sources

Exploratory

An In-depth Technical Guide to Diethyltin Oxide: Molecular Structure, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of diethyltin oxide, an organotin compound of significant interest in industrial and research settings. The document delves into its molecular structure, ph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of diethyltin oxide, an organotin compound of significant interest in industrial and research settings. The document delves into its molecular structure, physicochemical properties, synthesis methodologies, and key applications, particularly in catalysis and polymer stabilization. Emphasis is placed on the polymeric nature of its structure, which dictates its unique characteristics and reactivity. This guide also includes detailed experimental protocols, spectroscopic data for characterization, and a thorough discussion of the safety and handling procedures required when working with this hazardous compound. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of diethyltin oxide.

Introduction

Diethyltin oxide, with the chemical formula [(C₂H₅)₂SnO]n, is a member of the dialkyltin oxide family.[1][2][3] Unlike simple molecular oxides, its structure is characterized by a coordination polymer network of repeating tin-oxygen units. This polymeric nature imparts properties such as low solubility in common organic solvents and high thermal stability.[4] Diethyltin oxide serves as a versatile catalyst and a highly effective thermal stabilizer for polymers, most notably for polyvinyl chloride (PVC).[5] Understanding its molecular architecture is paramount to appreciating its reactivity and diverse applications. This guide aims to provide a detailed exploration of the synthesis, structure, and function of diethyltin oxide, grounded in established scientific literature.

Molecular Structure and Physicochemical Properties

The fundamental properties of diethyltin oxide are summarized in the table below.

PropertyValueReference(s)
Chemical Formula (C₂H₅)₂SnO or C₄H₁₀OSn[1][2][3]
Molecular Weight 192.83 g/mol [2]
CAS Number 3682-12-0[1][2][3]
Appearance White to off-white solid/powder[6]
Melting Point Decomposes above 350 °C
Solubility Insoluble in water and most organic solvents[5]
The Polymeric Nature of Diethyltin Oxide

These studies reveal that the tin atoms are typically five- or six-coordinate, achieving this higher coordination state through the formation of bridging oxo ligands. This results in a complex, three-dimensional network. The fundamental building block of this network is the Sn-O-Sn linkage.

Diagram: Idealized Polymeric Structure of Diethyltin Oxide

G Sn1 Sn O1 O Sn1->O1 Et1a Et Sn1->Et1a Et1b Et Sn1->Et1b Sn2 Sn O1->Sn2 O2 O Sn2->O2 O3 O Sn2->O3 Et2a Et Sn2->Et2a Et2b Et Sn2->Et2b O2->Sn1 Sn3 Sn O4 O Sn3->O4 Et3a Et Sn3->Et3a Et3b Et Sn3->Et3b O_cont Sn3->O_cont O3->Sn3 Sn_cont O3->Sn_cont Sn4 Sn Et4a Et Sn4->Et4a Et4b Et Sn4->Et4b O4->Sn2

Caption: Idealized ladder-like structure of polymeric diethyltin oxide.

Synthesis of Diethyltin Oxide

The most common and straightforward method for the laboratory synthesis of diethyltin oxide is the hydrolysis of a diethyltin(IV) dihalide, typically diethyltin dichloride, in the presence of a base.[4]

Experimental Protocol: Synthesis via Hydrolysis of Diethyltin Dichloride

This protocol is based on established methods for the synthesis of dialkyltin oxides.[4][7]

Materials:

  • Diethyltin dichloride ((C₂H₅)₂SnCl₂)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Distilled water

  • Ethanol (optional, for washing)

  • Toluene (optional, for azeotropic removal of water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of diethyltin dichloride in distilled water.

  • Slowly add a stoichiometric amount of an aqueous solution of sodium hydroxide or ammonium hydroxide dropwise to the stirred solution of diethyltin dichloride.

  • A white precipitate of diethyltin oxide will form immediately.

  • After the addition is complete, continue stirring the suspension at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with distilled water to remove any remaining salts (e.g., NaCl or NH₄Cl).

  • Further wash the precipitate with ethanol to aid in the removal of water.

  • Dry the resulting white powder in a vacuum oven at 80-100 °C to a constant weight.

For larger-scale preparations, an alternative method involves the azeotropic removal of water from a toluene suspension of the reactants.[8]

Diagram: Synthesis Workflow

G Start Start: Diethyltin Dichloride Solution AddBase Add Base (NaOH or NH₄OH) Start->AddBase Precipitate Precipitation of Diethyltin Oxide AddBase->Precipitate Filter Vacuum Filtration Precipitate->Filter WashH2O Wash with Distilled Water Filter->WashH2O WashEtOH Wash with Ethanol WashH2O->WashEtOH Dry Dry in Vacuum Oven WashEtOH->Dry End End: Diethyltin Oxide Powder Dry->End

Caption: Workflow for the synthesis of diethyltin oxide.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the formation of the Sn-O-Sn polymeric network in diethyltin oxide. The absence of a sharp, intense band in the region of a Sn=O double bond (typically expected at higher wavenumbers) and the presence of strong absorptions in the lower frequency region are characteristic of dialkyltin oxides.

The key diagnostic feature in the FT-IR spectrum of diethyltin oxide is the presence of a broad and strong absorption band in the range of 550-680 cm⁻¹ .[9] This band is attributed to the asymmetric stretching vibrations of the Sn-O-Sn bridges in the polymeric lattice.[5][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the ethyl groups attached to the tin atom. However, due to the insoluble nature of diethyltin oxide, solid-state NMR or the use of coordinating solvents that can break down the polymer into soluble oligomers may be necessary.

¹¹⁹Sn NMR spectroscopy is particularly informative for characterizing organotin compounds.[11] Tin has three NMR-active isotopes with spin 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and receptivity.[11][12] The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom.[1][13] For polymeric dialkyltin oxides, the ¹¹⁹Sn chemical shift is typically observed in the range of -130 to -150 ppm (relative to tetramethyltin), which is indicative of a five- or six-coordinate tin environment.[1][13]

Applications

Catalysis

Diethyltin oxide is an effective catalyst for various organic reactions, most notably for esterification and transesterification reactions.[4] It functions as a Lewis acid catalyst.[14]

Mechanism of Catalysis in Transesterification:

The catalytic cycle is believed to involve the following key steps:

  • Coordination: The tin atom in the diethyltin oxide structure coordinates to the carbonyl oxygen of the ester and the oxygen of the alcohol.

  • Activation: This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.

  • Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

  • Proton Transfer and Elimination: A proton is transferred, and the original alkoxy group is eliminated, resulting in the formation of the new ester and the regeneration of the catalyst.[14]

Diagram: Catalytic Cycle of Transesterification

G Catalyst [(Et)₂SnO]n Catalyst Coordination Coordination Complex Catalyst->Coordination Coordination Reactants Ester (RCOOR') + Alcohol (R''OH) Reactants->Coordination Intermediate Tetrahedral Intermediate Coordination->Intermediate Nucleophilic Attack Products New Ester (RCOOR'') + Alcohol (R'OH) Intermediate->Products Proton Transfer & Elimination Regeneration Catalyst Regeneration Products->Regeneration Regeneration->Catalyst

Caption: Simplified catalytic cycle for diethyltin oxide in transesterification.

Polymer Stabilization

Diethyltin oxide is used as a thermal stabilizer for polyvinyl chloride (PVC). During the processing of PVC at high temperatures, the polymer can undergo degradation through a dehydrochlorination process, releasing HCl and forming polyene sequences that lead to discoloration and embrittlement.

Organotin stabilizers like diethyltin oxide function through several mechanisms:

  • HCl Scavenging: The oxide can react with and neutralize the evolved HCl, preventing it from catalyzing further degradation.

  • Substitution of Labile Chlorine Atoms: The organotin species can substitute the labile allylic chlorine atoms in the PVC chain with more stable groups, thereby preventing the initiation of the "zipper" dehydrochlorination reaction.

Safety and Toxicology

Organotin compounds, including diethyltin oxide, are toxic and should be handled with extreme caution.[1] The toxicity of organotins generally follows the order: triorganotins > diorganotins > monoorganotins.

Hazards:

  • Acute Toxicity: Diethyltin oxide is toxic if swallowed.[1]

  • Skin and Eye Irritation: It can cause skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1]

  • Chronic Effects: Long-term exposure to inorganic tin compounds can lead to a benign pneumoconiosis known as stannosis.[6]

Quantitative Toxicity Data (for related compounds):

CompoundRouteSpeciesLD₅₀Reference(s)
Dibutyltin oxideOralRat44.9 mg/kg[15]
Dimethyltin oxideIntravenousMouse100 mg/kg
Safe Handling Procedures

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., neoprene or nitrile rubber) are mandatory.

  • Eye Protection: Chemical safety goggles and a face shield should be worn.

  • Lab Coat: A flame-retardant or cotton lab coat is required.

  • Respiratory Protection: When handling the powder outside of a certified fume hood, a NIOSH-certified respirator for dust and mists is necessary.[1]

Engineering Controls:

  • All manipulations of diethyltin oxide should be performed in a well-ventilated chemical fume hood.[1]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

Waste Disposal:

All waste containing diethyltin oxide must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Conclusion

Diethyltin oxide is a fascinating and industrially important organotin compound. Its polymeric structure, a departure from simple molecular representations, is key to its physical properties and reactivity. As an effective catalyst and polymer stabilizer, it plays a significant role in various chemical processes. However, its inherent toxicity necessitates a thorough understanding and strict adherence to safety protocols. This guide has provided a detailed overview of the molecular structure, synthesis, characterization, applications, and safe handling of diethyltin oxide, offering a valuable resource for the scientific community.

References

  • Gelest, Inc. (2016). Safety Data Sheet: DIETHYLTIN OXIDE. [Link]

  • JETIR. (2019). Study of structural and optical properties of SnO2 nanoparticles developed by sol-gel route. [Link]

  • Gelest, Inc. (2022). Safety Data Sheet: DIMETHYLTIN OXIDE. [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: DIMETHYLTIN OXIDE. [Link]

  • ChemSafetyPro. (2016). Acute Toxicity. [Link]

  • Rochow, E. G., & Seyferth, D. (1953). The Electrolytic Dissociation of Dimethyltin Dichloride. Journal of the American Chemical Society, 75(12), 2877–2879.
  • Royal Society of Chemistry. (2012). Catalysis Science & Technology. Catalysis Science & Technology, 2(1), 24-30.
  • IMSERC. NMR Periodic Table: Tin NMR. [Link]

  • Patsnap. (2016). Preparation process of dibutyltin oxide. [Link]

  • LookChem. Cas 3682-12-0, DIETHYLTIN OXIDE. [Link]

  • Lichtscheidl, A., Janicke, M., Scott, B., Nelson, A., & Kiplinger, J. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. Dalton Transactions, 44(36), 15965-15978.
  • Gelest, Inc. Introduction to Organotin Chemistry and Applications. [Link]

  • van der Kelen, G. P., & van den Berghe, E. V. (1987). 119Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Journal of Organometallic Chemistry, 331(2), C9-C12.
  • ResearchGate. (2016). The FT-IR spectra of tin oxide nanoparticles at 25 V, 0.02 M, 25 °C.... [Link]

  • AIRCC. STRUCTURAL AND FTIR STUDIES OF PURE AND ZINC DOPED SNO2 NANOPARTICLES. [Link]

  • Organic Syntheses. MESITALDEHYDE. [Link]

  • e-Publications@Marquette. (2003). Synthesis of Tin Oxide Nanocrystalline Phases Via Use of Tin (II) Halide Precursors. [Link]

  • ResearchGate. (2018). FT-IR spectrum of the tin oxide SnO at 300 °C.. [Link]

  • Department of Toxic Substances Control. Acute Dermal Toxicity. [Link]

  • MDPI. (2023). Recent Progress on Catalytic of Rosin Esterification Using Different Agents of Reactant. [Link]

  • ResearchGate. (2016). Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures. [Link]

  • University of Technology. (2014). Kinetic Study of Esterification Reaction. [Link]

  • Canadian Science Publishing. (1965). ORGANOTIN CHEMISTRY: II. THE REACTION OF DIORGANOTIN OXIDES WITH PHENOLS. [Link]

  • Intatrade Chemicals. Diethyltin oxide CAS: 3682-12-0 Formula: (C2H5)2SnO. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Hydrolysis of Diethyltin Dichloride to Diethyltin Oxide

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the hydrolysis of diethyltin dichloride to form diethyltin oxide. The do...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of diethyltin dichloride to form diethyltin oxide. The document delves into the underlying chemical principles, a detailed experimental protocol, and the analytical techniques essential for the characterization of the final product. The information presented herein is curated to provide researchers and professionals in drug development and related scientific fields with a robust understanding of this fundamental organotin transformation.

Introduction: The Significance of Organotin Compounds

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history in synthetic chemistry and have found diverse applications, ranging from catalysis to materials science.[1] Diethyltin dichloride ((C₂H₅)₂SnCl₂) serves as a key intermediate in the synthesis of various other organotin derivatives.[2] Its hydrolysis to diethyltin oxide ((C₂H₅)₂SnO) is a fundamental and crucial reaction, yielding a product with significant utility as a catalyst and a precursor for further chemical synthesis.[3] Understanding the nuances of this hydrolysis reaction is paramount for the controlled production of high-purity diethyltin oxide.

The Hydrolysis Reaction: A Mechanistic Perspective

The conversion of diethyltin dichloride to diethyltin oxide is, at its core, a hydrolysis reaction where the chlorine ligands on the tin atom are replaced by oxygen. The overall reaction can be represented as:

(C₂H₅)₂SnCl₂ + H₂O → (C₂H₅)₂SnO + 2HCl[2]

However, the reaction mechanism is more intricate than this simple equation suggests and is significantly influenced by the pH of the reaction medium.

The Role of pH and Intermediate Species

In aqueous solutions, diethyltin dichloride can undergo stepwise hydrolysis, leading to the formation of various intermediate species. The dissolution of dialkyltin dichlorides in water produces the corresponding dialkyltin cations and chloride ions.[4] The subsequent hydrolysis is a pH-dependent process.

At low pH, the equilibrium may favor the formation of hydroxy species such as diethyltin hydroxide chloride, [(C₂H₅)₂Sn(OH)Cl]. As the pH increases, further hydrolysis leads to the formation of diethyltin dihydroxide, [(C₂H₅)₂Sn(OH)₂]. This dihydroxide is often unstable and readily undergoes condensation to form stannoxanes, which are characterized by the presence of Sn-O-Sn linkages.[4] This condensation process ultimately leads to the polymeric structure of diethyltin oxide.

The use of a base, such as sodium hydroxide (NaOH), is a common and effective method to drive the reaction to completion by neutralizing the hydrochloric acid produced during the hydrolysis.[2][5] This prevents the establishment of an equilibrium and ensures a high conversion rate to the desired oxide. The addition of a base facilitates the deprotonation of water, generating hydroxide ions which are more potent nucleophiles than water itself.

dot graph HydrolysisMechanism { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Hydrolysis_Mechanism Diethyltin_Dichloride Diethyltin Dichloride (Et₂SnCl₂) Diethyltin_Hydroxide_Chloride Intermediate Hydroxy Species [Et₂Sn(OH)Cl] Diethyltin_Dichloride->Diethyltin_Hydroxide_Chloride + H₂O - HCl Diethyltin_Dihydroxide Diethyltin Dihydroxide [Et₂Sn(OH)₂] Diethyltin_Hydroxide_Chloride->Diethyltin_Dihydroxide + OH⁻ - Cl⁻ Diethyltin_Oxide Diethyltin Oxide (Et₂SnO)n Diethyltin_Dihydroxide->Diethyltin_Oxide - H₂O (Condensation)

Caption: Simplified mechanism of diethyltin dichloride hydrolysis.

Experimental Protocol: Synthesis of Diethyltin Oxide

The following protocol is adapted from a well-established procedure for the synthesis of dimethyltin oxide and can be effectively applied to the preparation of diethyltin oxide.[5]

Materials and Equipment
Material/EquipmentSpecifications
Diethyltin dichlorideHigh purity
Sodium hydroxide (NaOH)Reagent grade
Deionized waterHigh purity
Beakers and graduated cylindersAppropriate sizes
Magnetic stirrer and stir bar
pH meterCalibrated
Buchner funnel and filter paper
Vacuum flask
OvenFor drying
Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a solution of diethyltin dichloride in deionized water. A typical concentration would be in the range of 0.1 M to 0.5 M.

    • Prepare a separate solution of sodium hydroxide in deionized water, for example, 0.5 N.

  • Hydrolysis Reaction:

    • Place the diethyltin dichloride solution in a beaker equipped with a magnetic stir bar and begin stirring.

    • Slowly add the sodium hydroxide solution dropwise to the diethyltin dichloride solution.

    • Monitor the pH of the reaction mixture continuously using a calibrated pH meter.

    • A white precipitate of diethyltin oxide will begin to form as the pH of the solution increases. Continue the addition of the sodium hydroxide solution until the desired pH is reached, typically in the range of 8-9, to ensure complete precipitation.[5]

  • Isolation and Purification of Diethyltin Oxide:

    • Once the precipitation is complete, continue stirring for a short period (e.g., 30 minutes) to ensure complete reaction.

    • Isolate the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid several times with deionized water to remove any unreacted starting materials and sodium chloride byproduct.

    • Dry the purified diethyltin oxide in an oven at a moderate temperature (e.g., 80-100 °C) to a constant weight.

dot graph ExperimentalWorkflow { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Experimental_Workflow cluster_preparation Solution Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification Prep_Et2SnCl2 Dissolve Diethyltin Dichloride in Deionized Water Mix Combine Solutions with Stirring Prep_Et2SnCl2->Mix Prep_NaOH Prepare Sodium Hydroxide Solution Add_NaOH Slow, Dropwise Addition of NaOH Prep_NaOH->Add_NaOH Mix->Add_NaOH Monitor_pH Monitor pH (Target: 8-9) Add_NaOH->Monitor_pH Filter Vacuum Filtration Monitor_pH->Filter Precipitation Complete Wash Wash with Deionized Water Filter->Wash Dry Dry in Oven Wash->Dry

Caption: Experimental workflow for the synthesis of diethyltin oxide.

Analytical Characterization

Thorough characterization of the synthesized diethyltin oxide is essential to confirm its identity and purity. The following techniques are recommended:

Spectroscopic Analysis
  • ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn NMR is a powerful tool for the characterization of tin-containing compounds due to its wide chemical shift range, which is highly sensitive to the coordination environment of the tin atom.[6] For diethyltin oxide, a broad signal is expected in the ¹¹⁹Sn NMR spectrum, characteristic of a polymeric or aggregated species in solution. The chemical shift will be significantly different from that of the starting material, diethyltin dichloride.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the formation of the Sn-O-Sn linkage and the absence of Sn-Cl bonds. The spectrum of diethyltin oxide will exhibit a strong absorption band in the region of 550-700 cm⁻¹, which is characteristic of the asymmetric Sn-O-Sn stretching vibration. The absence of a strong absorption band corresponding to the Sn-Cl stretching vibration (typically found in the region of 300-400 cm⁻¹) indicates the completion of the hydrolysis reaction.

Spectroscopic DataDiethyltin Dichloride (Anticipated)Diethyltin Oxide (Anticipated)
¹¹⁹Sn NMR (δ, ppm) Sharp signal in the four-coordinate regionBroad signal, shifted from the precursor
FTIR (cm⁻¹) Strong Sn-Cl stretch (300-400)Strong, broad Sn-O-Sn stretch (550-700)

Safety Considerations

Organotin compounds, including diethyltin dichloride and diethyltin oxide, are toxic and should be handled with extreme care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheets (SDS) for both the starting material and the product for detailed handling and disposal information.

Conclusion

The hydrolysis of diethyltin dichloride to diethyltin oxide is a fundamental transformation in organotin chemistry. By carefully controlling the reaction conditions, particularly the pH, a high yield of pure product can be obtained. The detailed experimental protocol and analytical methods outlined in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important organotin compound.

References

  • STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures. (2014). ResearchGate. [Link]

  • The Electrolytic Dissociation of Dimethyltin Dichloride. (n.d.). ElectronicsAndBooks. Retrieved March 8, 2024, from [Link]

  • Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. (2015). Rsc.org. [Link]

  • STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED. (n.d.). Retrieved March 8, 2024, from [Link]

  • Simplicity Meets Beauty. Trapping Molecular Dimethyltin Oxide in the Novel Organotinoxo Cluster [MeN(CH2CH2O)2SnMe2·Me2SnO]3. (2013). ACS Publications. [Link]

  • WO/2018/133174 PREPARATION METHOD FOR HIGH-PURITY DIBUTYLTIN OXIDE. (2018). WIPO. [Link]

  • Kinetic Modelling of Solid-Liquid Extraction of Tin From Dimethyltin Dichloride by-Products: Effect of Solvent and Stirring Speed. (2026). ResearchGate. [Link]

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  • 119 Sn NMR spectra of 1 in various solvents showing the dependence of δ... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

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Antifungal properties of diethyltin oxide coatings

Title: Engineering Diethyltin Oxide Coatings: Antifungal Mechanisms, Synthesis Protocols, and Efficacy in Polymeric Matrices 1. Introduction: The Rationale for Diethyltin Oxide (DETO) Organotin compounds have long been r...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Diethyltin Oxide Coatings: Antifungal Mechanisms, Synthesis Protocols, and Efficacy in Polymeric Matrices

1. Introduction: The Rationale for Diethyltin Oxide (DETO) Organotin compounds have long been recognized for their broad-spectrum biocidal properties, making them highly effective against parasitic, bacterial, viral, and fungal pathogens 1[1]. Among these, diethyltin oxide (DETO)—an insoluble, polymeric organotin species—presents a highly specialized physicochemical profile for advanced antifungal coatings. Unlike highly soluble organotin halides (e.g., diethyltin dichloride or diethyltin diiodide) which are prone to rapid photolytic degradation and environmental leaching 2[2], DETO provides a stable, contact-active surface. This stability minimizes rapid environmental toxicity while maintaining high localized fungitoxicity, making it an ideal candidate for integration into marine antifouling paints, medical device coatings, and agricultural protective films.

2. Molecular Mechanism of Antifungal Action To engineer an effective coating, one must first understand the causality of the active agent's toxicity. The antifungal efficacy of dialkyltin compounds is not merely a surface-level interaction; it involves a complex intracellular signaling and metabolic disruption cascade.

  • Cellular Adhesion and Membrane Penetration: The lipophilic nature of the ethyl groups in DETO facilitates strong interactions with the fungal cell membrane, specifically targeting the ergosterol lipid bilayer.

  • Mitochondrial Uncoupling: Once internalized, organotin species act as potent metabolic disruptors. They target the mitochondria, inhibiting oxidative phosphorylation.

  • Oxidative Stress and Apoptosis: The disruption of the mitochondrial electron transport chain leads to the rapid generation of Reactive Oxygen Species (ROS). This oxidative stress induces severe DNA damage, ultimately triggering apoptosis or necrosis in the fungal cell 1[1].

G A DETO Coating Surface B Fungal Membrane Contact (Lipophilic Interaction) A->B C Intracellular Uptake of Dialkyltin Species B->C D Mitochondrial Disruption (Oxidative Phosphorylation Inhibition) C->D E ROS Generation & Oxidative Stress D->E F Fungal Cell Death (Apoptosis/Necrosis) E->F

Molecular signaling and metabolic disruption pathway of DETO in fungal cells.

3. Synthesis and Coating Formulation Protocol As an application scientist, I emphasize that the formulation of DETO coatings must balance biocidal efficacy with matrix stability. Direct integration of highly reactive tin precursors into a polymer can compromise the structural integrity of the coating. Therefore, a controlled precipitation method is required to synthesize pure DETO nanoparticles before matrix blending.

Step-by-Step Methodology: Synthesis of DETO-Embedded Polyurethane (PU) Coatings

  • Alkaline Hydrolysis (DETO Synthesis):

    • Procedure: Dissolve 0.1 M diethyltin dichloride in an ethanol solvent system. Under continuous high-shear stirring at 4°C, slowly add 0.2 M sodium hydroxide (NaOH) dropwise.

    • Causality: The reaction proceeds via the formation of an intermediate diethyltin hydroxide, which rapidly dehydrates to form the insoluble diethyltin oxide: (C2H5)2SnCl2 + 2NaOH → (C2H5)2Sn(OH)2 + 2NaCl → (C2H5)2SnO + H2O1[1]. Maintaining a low temperature (4°C) controls the nucleation rate, ensuring the formation of nanoscale DETO particles rather than large, uneven agglomerates, which is critical for maximizing the active surface area in the final coating.

  • Purification:

    • Procedure: Filter the resulting white precipitate. Wash sequentially with deionized water and cold ethanol to remove residual NaCl byproducts. Dry under vacuum at 60°C for 24 hours.

  • Matrix Integration:

    • Procedure: Disperse 2% (w/w) of the synthesized DETO powder into a liquid polyurethane (PU) prepolymer base. Utilize ultrasonic homogenization for 15 minutes.

    • Causality: Polyurethane is selected for its mechanical durability and tunable porosity. Ultrasonic dispersion prevents the agglomeration of DETO nanoparticles, ensuring a uniform distribution of the antifungal agent across the coating matrix.

  • Curing and Crosslinking:

    • Procedure: Apply the formulated coating to the target substrate (e.g., glass or titanium) via spin-coating at 1500 rpm. Thermally cure at 80°C for 12 hours.

    • Causality: Thermal curing crosslinks the PU matrix, physically entrapping the DETO particles. This creates a self-validating system where the biocide is locked into the matrix, providing long-term contact-active antifungal properties without excessive environmental leaching.

Workflow Step1 Precursor Hydrolysis (Et2SnCl2 + NaOH at 4°C) Step2 Purification & Vacuum Drying (Yields Nanoscale DETO) Step1->Step2 Step3 Ultrasonic Matrix Blending (2% w/w DETO in PU) Step2->Step3 Step4 Spin-Coating on Substrate (1500 rpm) Step3->Step4 Step5 Thermal Curing (80°C, 12h) (Crosslinking & Entrapment) Step4->Step5

Step-by-step workflow for synthesizing and curing DETO-embedded polymeric coatings.

4. In Vitro Antifungal Efficacy & Quantitative Data To rigorously validate the antifungal efficacy of organotin coatings, standardized microdilution bioassays must be employed. The Clinical Laboratory Standards Institute (CLSI) M27-A2 protocol is the gold standard for evaluating susceptibility in yeast-like fungi, while the M38-A and M38-P methods are utilized for filamentous fungi 3[3].

Organotin compounds, including dialkyltin derivatives, exhibit potent fungistatic and fungicidal activities against a wide spectrum of pathogenic and nonpathogenic fungi, including Aspergillus niger, Aspergillus flavus, and Penicillium citrinum4[4].

Self-Validating Efficacy Protocol: To differentiate between contact-mediated toxicity and leaching-based toxicity, the coated substrates are first eluted in RPMI 1640 medium for 72 hours. The eluate is tested alongside direct contact assays (e.g., JIS Z 2801 standard). A successful DETO-PU coating will show high mortality in the contact assay but minimal toxicity in the eluate, proving the stability of the polymer matrix.

Table 1: Quantitative Antifungal Efficacy of Organotin Derivatives The following table summarizes the typical Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC) ranges for organotin compounds against common fungal strains 3[3].

Fungal StrainFungal ClassificationMIC Range (µg/mL)MFC Range (µg/mL)
Candida albicansYeast-like0.25 – 4.682.34 – 9.37
Candida kruseiYeast-like0.25 – 4.682.34 – 9.37
Aspergillus nigerFilamentous0.25 – 4.6818.74 – 50.00
Penicillium citrinumFilamentous0.25 – 4.6818.74 – 50.00

Data Interpretation: The data clearly indicates that while the concentration required to inhibit growth (MIC) is uniformly low across all strains, the concentration required for total fungicidal action (MFC) is significantly higher for filamentous fungi compared to yeast-like fungi 3[3].

5. Cytotoxicity and Biocompatibility Considerations While the antifungal properties of diethyltin derivatives are exceptional, their application must be carefully managed due to inherent cytotoxicity. Dialkyltins are known immunotoxins; they can cause severe atrophy of the thymus gland by inhibiting the proliferation of thymocytes and inducing apoptosis 2[2]. Furthermore, in vitro studies have shown that highly active organotin antifungal agents can be highly cytotoxic towards mammalian cell lines 3[3].

This underscores the critical importance of the coating formulation protocol detailed in Section 3. By covalently linking or tightly entrapping DETO within a highly crosslinked polyurethane matrix, systemic release is mitigated. The biocidal action is restricted strictly to the coating-environment interface, ensuring that the material remains safe for its intended industrial or marine applications without contributing to widespread environmental toxicity.

  • Diethyltin Oxide - Benchchem Source: BenchChem URL
  • Diethyltin diiodide | 2767-55-7 - Benchchem Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Synthesis and Antifungal Activity of Some Organotin(IV)

Sources

Foundational

Diethyltin Oxide: A Comprehensive Evaluation of its Environmental Impact and Toxicological Profile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyltin oxide ((C₂H₅)₂SnO), an organotin compound, finds application primarily as a catalyst in various chemical syntheses, including the production of polymers and plastics.[1] Despite its industrial utility, the compound shares toxicological characteristics with other dialkyltin compounds, warranting a thorough examination of its environmental and health implications. This guide synthesizes the current understanding of diethyltin oxide, focusing on its environmental fate, ecotoxicity, and mammalian toxicity. We delve into the molecular mechanisms underpinning its toxicity, particularly its profound immunotoxic and neurotoxic effects. Furthermore, this document outlines standard analytical methodologies for its detection in environmental matrices and discusses the broader regulatory context for organotin compounds. The objective is to provide a critical resource for professionals engaged in research and development, enabling informed risk assessment and the adoption of appropriate safety protocols.

Physicochemical Characteristics and Industrial Relevance

Diethyltin oxide is a polymeric solid characterized by its low solubility in water and higher solubility in organic solvents.[1] These properties are fundamental to understanding its environmental behavior and distribution. Its primary industrial use is as a catalyst, facilitating reactions in polymer chemistry.[1]

Table 1: Physicochemical Properties of Diethyltin Oxide

PropertyValueReference
Chemical Formula C₄H₁₀OSn[1]
Molecular Weight 192.83 g/mol [1]
CAS Number 3682-12-0[1]
Appearance White Powder / Colorless, oily liquid[1][2]
Melting Point >300-350°C (decomposes)[1][2]
Solubility Insoluble in water; Soluble in organic solvents[1]

Environmental Fate, Transport, and Ecotoxicity

The environmental burden of organotin compounds stems from their industrial application and subsequent release. While specific data for diethyltin oxide is limited, the behavior of related dialkyltins provides a strong predictive framework for its environmental lifecycle.

Environmental Persistence and Degradation

Organotin compounds are known for their environmental persistence.[3] Degradation in the environment occurs primarily through two mechanisms:

  • Photolysis: Sunlight can cleave the carbon-tin bonds, particularly in surface waters.[4]

  • Microbial Degradation: Various microorganisms in soil and sediment can biodegrade organotins, sequentially removing the alkyl groups and ultimately yielding less toxic inorganic tin.[4]

However, these processes can be slow, with half-lives ranging from days to several weeks depending on environmental conditions.

Mobility and Partitioning

Due to its low water solubility, diethyltin oxide is expected to have low mobility in the aqueous phase. It will preferentially adsorb to suspended particles, soil, and organic matter in sediment, which become major environmental sinks.[4] This partitioning behavior limits its transport in water but concentrates it in sediment, posing a risk to benthic organisms.

Bioaccumulation and Biomagnification

A significant concern with organotins is their potential to bioaccumulate in living organisms and biomagnify up the food chain.[5]

  • Bioaccumulation: Occurs when an organism absorbs a substance at a rate faster than at which the substance is lost.[5] Organotins are lipophilic and accumulate in the fatty tissues of aquatic organisms like fish, mollusks, and crustaceans.[4]

  • Biomagnification: Refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain.[5][6] Predators consume prey containing accumulated organotins, leading to higher concentrations at the top of the food web.[7]

While direct evidence for the biomagnification of diethyltin oxide is scarce, the high bioaccumulation factors (BCF) observed for other organotins, such as tributyltin oxide (BCF values from 2,300 to 11,400 in oysters), suggest a significant potential for food chain transfer.[4]

cluster_env Environmental Compartments cluster_bio Biological Systems Industrial Release Industrial Release Water Column Water Column Industrial Release->Water Column Direct Discharge Sediment & Soil Sediment & Soil Water Column->Sediment & Soil Adsorption & Partitioning Aquatic Organisms (Fish, Mollusks) Aquatic Organisms (Fish, Mollusks) Water Column->Aquatic Organisms (Fish, Mollusks) Bioaccumulation Degradation Products Degradation Products Water Column->Degradation Products Photolysis Sediment & Soil->Aquatic Organisms (Fish, Mollusks) Benthic Exposure Sediment & Soil->Degradation Products Microbial Degradation Higher Trophic Levels (Predators, Humans) Higher Trophic Levels (Predators, Humans) Aquatic Organisms (Fish, Mollusks)->Higher Trophic Levels (Predators, Humans) Biomagnification

Caption: Environmental fate and bioaccumulation pathway of diethyltin oxide.

Ecotoxicity

Table 2: Ecotoxicity Data for Representative Dialkyltin Compounds

OrganismCompoundEndpointValue (µg/L)Reference
Daphnia magna (Water flea)Dibutyltin dichloride21-day NOEC8[8]
Daphnia magna (Water flea)Dibutyltin bis(2-ethylhexylmercaptoacetate)48-h EC5013[8]
Scenedesmus obliquus (Green alga)Dichlorodimethylstannane96-h EC50 (growth)756[8]

NOEC: No-Observed-Effect Concentration; EC50: Effective Concentration affecting 50% of the population.

These values indicate that dialkyltins can exert toxic effects at the parts-per-billion level, highlighting the need to prevent their release into aquatic environments.

Mammalian Toxicity and Mechanisms

The toxicity of organotin compounds in mammals is highly dependent on the number and nature of the organic substituents. For dialkyltins like diethyltin, the primary target organs are the immune system and the liver.[9][10]

Immunotoxicity: A Hallmark of Dialkyltins

Dialkyltins, including diethyltin and the more extensively studied dibutyltin and dioctyltin, are potent immunotoxicants.[11][12][13] The principal effect is severe atrophy of the thymus gland.[12]

Causality of Thymic Atrophy: The mechanism involves the direct induction of apoptosis (programmed cell death) in immature T-cells (thymocytes).[12] Diethyltin cations (Et₂Sn²⁺) are believed to disrupt mitochondrial function, leading to:

  • Increased production of Reactive Oxygen Species (ROS): This creates a state of oxidative stress within the thymocytes.[12]

  • Disruption of Calcium Homeostasis: Altered mitochondrial function can lead to dysregulation of intracellular calcium levels.[3]

  • Activation of Apoptotic Pathways: The combination of oxidative stress and cellular damage triggers the intrinsic apoptosis cascade, resulting in cell death.[3][12]

This chemically induced immunosuppression compromises the organism's ability to mount an effective immune response, increasing susceptibility to infections.[12]

cluster_cell Thymocyte cluster_organ Organ Level DET Diethyltin Cation (Et2Sn++) Mito Mitochondria DET->Mito Disrupts Function ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Stress Oxidative Stress & Cellular Damage ROS->Stress Apoptosis Apoptosis Activation (Programmed Cell Death) Stress->Apoptosis Thymocyte_Depletion Thymocyte Depletion Apoptosis->Thymocyte_Depletion Thymic_Atrophy Thymic Atrophy Thymocyte_Depletion->Thymic_Atrophy

Caption: Mechanism of diethyltin-induced immunotoxicity via thymocyte apoptosis.

Neurotoxicity

While trialkyltins are considered more potent neurotoxins, dialkyltins also exert adverse effects on the nervous system.[10][11] Studies on dibutyltin have shown that it can cross the blood-brain barrier and induce neuronal damage.[14] The mechanisms are believed to involve the induction of oxidative stress, leading to lipid peroxidation and damage to neurons and glial cells.[14][15] High doses have been associated with neuronal nuclei deformation and mitochondrial swelling.[14]

Hepatotoxicity and Endocrine Disruption
  • Bile Duct Damage: Dibutyltin and tributyltin compounds are known to cause significant damage to the bile duct in rats and other mammals.[11] This hepatotoxicity is a characteristic effect of certain organotins.

  • Endocrine Disruption: Organotins are recognized endocrine-disrupting chemicals (EDCs).[16] They can interfere with hormone synthesis and signaling. For instance, tributyltin has been shown to inhibit the enzyme P450 aromatase, which is critical for converting androgens to estrogens.[16] This disruption can lead to reproductive and developmental dysfunctions.[16] Dioctyltin oxide is also listed as a potential endocrine disruptor.[17][18]

Table 3: Summary of Mammalian Toxicity Endpoints for Diethyltin and Related Dialkyltins

EndpointEffectMechanism/CommentKey References
Immunotoxicity Severe thymic atrophy, immunosuppressionInduction of apoptosis in thymocytes via mitochondrial dysfunction and oxidative stress.[11][12][13]
Neurotoxicity Neuronal damage, oxidative stress in brain tissueCan cross blood-brain barrier; induces lipid peroxidation and damages glial cells and neurons.[14][15]
Hepatotoxicity Bile duct damageA known effect of dibutyltin compounds in multiple mammalian species.[11]
Endocrine Disruption Altered steroidogenesis, reproductive dysfunctionInhibition of key enzymes like aromatase; potential interaction with nuclear receptors.[16]
Developmental Toxicity Increased pup mortality, decreased fetal bodyweight (observed with dioctyltin)Effects may be secondary to maternal toxicity.[13]

Analytical Methodologies for Environmental Monitoring

The accurate detection and quantification of organotin compounds in complex environmental matrices are essential for risk assessment. The low concentrations at which these compounds exert toxic effects necessitate highly sensitive analytical techniques.[19][20]

Core Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC remains a preferred technique due to its high resolution.[19] However, since organotin oxides are not sufficiently volatile for direct GC analysis, a derivatization step is required to convert them into more volatile and thermally stable forms.

Experimental Protocol: Determination of Dialkyltins in Sediment

This protocol provides a generalized workflow for the analysis of diethyltin and other dialkyltins in a sediment matrix.

1. Sample Preparation and Extraction: a. Weigh approximately 5g of freeze-dried, homogenized sediment into a centrifuge tube. b. Add an appropriate internal standard (e.g., tripropyltin). c. Add 10 mL of a methanol/hydrochloric acid mixture. d. Extract the sample using ultrasonication or mechanical shaking for 30-60 minutes. e. Centrifuge the sample and carefully collect the supernatant (the extract).

2. Derivatization (Ethylation): a. Adjust the pH of the extract to approximately 4-5. b. Add 1 mL of a derivatizing agent, such as sodium tetraethylborate (NaBEt₄), to the extract.[19] This will convert the ionic dialkyltin species into their volatile tetra-alkylated forms (e.g., diethyl-diethyltin). c. Shake vigorously for 10-20 minutes to complete the reaction. d. Add 2 mL of a non-polar solvent like hexane and shake to extract the derivatized organotins into the organic phase. e. Collect the hexane layer for analysis.

3. GC-MS Analysis: a. Inject 1-2 µL of the hexane extract into the GC-MS system. b. Gas Chromatography: Use a capillary column suitable for separating organometallic compounds. Program the oven temperature with a gradient to effectively separate the target analytes. c. Mass Spectrometry: Operate the MS in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, monitoring for the characteristic isotopic patterns of tin and the fragmentation ions of the derivatized analytes.

4. Quantification: a. Create a calibration curve using standards of known concentrations that have undergone the same extraction and derivatization process. b. Quantify the concentration of diethyltin in the sample by comparing its peak area to the calibration curve, corrected using the internal standard.

Caption: General analytical workflow for organotin speciation analysis by GC-MS.

Conclusion and Future Perspectives

Diethyltin oxide, like other dialkyltin compounds, presents a significant environmental and toxicological hazard. Its potential for persistence, bioaccumulation, and potent immunotoxicity at low concentrations underscores the importance of minimizing its environmental release. The primary mechanisms of toxicity, centered on mitochondrial disruption and the induction of apoptosis, are well-established for this class of compounds.

Key knowledge gaps remain, particularly regarding the chronic low-dose ecotoxicological effects of diethyltin oxide itself and its specific biomagnification potential. Future research should focus on obtaining precise ecotoxicity data (NOEC, LC50) for diethyltin oxide across multiple trophic levels and investigating its potential for endocrine disruption in greater detail. Continued development of sensitive and robust analytical methods will be crucial for monitoring its presence in the environment and ensuring regulatory compliance. For professionals in drug development and chemical manufacturing, a thorough understanding of these risks is paramount for implementing effective safety protocols, from handling and synthesis to waste disposal, thereby protecting both human health and environmental integrity.

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Sources

Exploratory

The Genesis and Evolution of Diethyltin Oxide: A Technical Whitepaper on Organotin Discovery and Application

Executive Summary The intersection of organic and inorganic chemistry has yielded some of the most versatile compounds in modern science. Among these, diethyltin oxide ( Et2​SnO ) stands as a foundational organotin compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of organic and inorganic chemistry has yielded some of the most versatile compounds in modern science. Among these, diethyltin oxide ( Et2​SnO ) stands as a foundational organotin compound. From its serendipitous discovery in the mid-19th century to its modern-day utility as a robust catalyst and precursor for metallopharmaceuticals, understanding the mechanistic history and synthesis of diethyltin oxide is essential for researchers. As a Senior Application Scientist, I have structured this whitepaper to bridge historical discovery with modern, self-validating synthetic protocols, providing a comprehensive guide for drug development professionals and synthetic chemists.

Historical Context: The Dawn of Organotin Chemistry

The mid-19th century marked a paradigm shift in chemical synthesis. The discovery of diethyltin oxide is inextricably linked to the pioneering work of Edward Frankland and Carl Löwig in the early 1850s, which laid the groundwork for the concept of valency and organometallic chemistry, as detailed in [1].

In 1849, Frankland conducted systematic studies on the reaction of ethyl iodide with various metals. By heating ethyl iodide with pure tin at 150–200 °C in a sealed tube, he successfully isolated diethyltin diiodide ( Et2​SnI2​ ). He later demonstrated that the basic hydrolysis of this intermediate yielded a white, amorphous powder: diethyltin oxide.

Concurrently, Löwig explored an alternative indirect route. By reacting a tin-sodium alloy with ethyl iodide, he produced an oligomeric diethyltin species. This unstable intermediate readily oxidized upon exposure to atmospheric oxygen to form the exact same oxide network. These dual pathways highlighted the highly tunable reactivity of the tin-carbon bond and established the first systematic studies in organometallic chemistry.

Caption: Historical pathways for the discovery of diethyltin oxide by Frankland and Löwig.

Physicochemical Profiling

Understanding the physical and chemical properties of diethyltin oxide is critical for its downstream application. Unlike simple monomeric ketones, diethyltin oxide exists as a polymeric lattice. This polymerization is driven by the strong Lewis acidity of the Sn(IV) center, which expands its coordination sphere beyond four by forming intermolecular Sn-O-Sn linkages. The quantitative data below is sourced from authoritative databases including [2] and [3].

Physicochemical PropertyValueSource
IUPAC Name diethyl(oxo)tinPubChem [2]
Molecular Formula C₄H₁₀OSnPubChem [2]
Molecular Weight 192.83 g/mol PubChem [2]
Exact Mass 193.975 DaPubChem [2]
Melting Point 350 °C (Decomposes)Alfa Chemistry [3]
Topological Polar Surface Area 17.1 ŲPubChem [2]
Hydrogen Bond Acceptors 1PubChem [2]
Rotatable Bonds 2PubChem [2]

Modern Synthesis Methodology: A Self-Validating Protocol

The transition from historical discovery to modern industrial application requires robust, reproducible, and self-validating synthetic protocols. The conventional synthesis of diethyltin oxide relies on the controlled alkaline hydrolysis of diethyltin dihalides. As an application scientist, I have designed the following protocol to ensure high purity and structural integrity of the resulting polymeric oxide network, explaining the strict causality behind each experimental parameter.

Step-by-Step Methodology: Controlled Alkaline Hydrolysis
  • Step 1: Precursor Dissolution

    • Action: Dissolve 0.1 M of diethyltin dichloride ( Et2​SnCl2​ ) in a 1:1 mixture of absolute ethanol and deionized water under continuous magnetic stirring at ambient temperature.

    • Causality: The mixed solvent system ensures the homogeneous solvation of both the hydrophobic ethyl groups and the hydrophilic halide centers. This prevents the localized, premature precipitation of intermediate stannols before complete hydrolysis can occur.

  • Step 2: Titrimetric Alkaline Hydrolysis

    • Action: Introduce 0.2 M aqueous sodium hydroxide ( NaOH ) dropwise at a rate of 2 mL/min, maintaining the reaction temperature strictly below 10 °C using an ice bath.

    • Causality: The neutralization reaction is highly exothermic. Without thermal control, localized heating can lead to uncontrolled polymerization or the cleavage of the sensitive Sn-C bonds. Dropwise addition drives the thermodynamic equilibrium exclusively toward the fully condensed Sn-O-Sn polymeric network.

  • Step 3: Network Condensation & Precipitation

    • Action: Allow the suspension to stir for an additional 2 hours post-titration. The pH must be validated to remain strictly neutral (pH 7.0–7.5).

    • Causality: This aging period allows for complete Ostwald ripening of the diethyltin oxide precipitate. Validating the neutral pH is a critical self-check; an overly basic environment will lead to the formation of soluble amphoteric stannate complexes ( [Et2​Sn(OH)4​]2− ), drastically reducing the final yield.

  • Step 4: Filtration and Sequential Washing

    • Action: Isolate the dense white precipitate via vacuum filtration. Wash sequentially with copious amounts of cold deionized water, followed by cold absolute ethanol.

    • Causality: The aqueous wash removes residual sodium chloride byproducts. The subsequent ethanol wash strips away any unreacted organic precursors and displaces water, preparing the lattice for efficient drying.

  • Step 5: Vacuum Desiccation (Validation Step)

    • Action: Dry the product in a vacuum oven at 60 °C for 12 hours. Validate the final product using FTIR spectroscopy, confirming the absence of broad O-H stretching (~3400 cm−1 ) and the presence of the strong Sn-O-Sn asymmetric stretch (~570 cm−1 ).

    • Causality: Vacuum drying prevents thermal degradation while removing trapped solvent molecules from the tin coordination sphere. The FTIR validation acts as a definitive quality control checkpoint, proving the successful formation of the anhydrous oxide network.

Caption: Self-validating experimental workflow for the synthesis of diethyltin oxide.

Applications in Catalysis and Drug Development

Diethyltin oxide has evolved far beyond its historical roots, serving as a highly specialized intermediate and catalyst in modern chemistry:

  • Advanced Catalysis: Diethyltin oxide is highly effective as a catalyst in esterification and transesterification reactions, which are fundamental in producing complex polyesters, plasticizers, and lubricants. The Lewis acidic tin center coordinates with carbonyl oxygens, significantly enhancing electrophilicity and facilitating nucleophilic attack by alcohols.

  • Metallopharmaceuticals & Material Science: In modern drug development, organotin complexes derived from diethyltin oxide are rigorously investigated for their biological activity. By reacting the oxide network with specific bioactive ligands (e.g., Schiff bases or redox-active ligands), researchers can synthesize complexes that act as efficient interfacial buffer layers or targeted cytotoxic agents. Recent studies, such as those published in [4], highlight the synthesis of sophisticated coordination compounds using diethyltin oxide as a primary precursor, tuning lipophilicity and cellular uptake.

Conclusion

The journey of diethyltin oxide from a 19th-century chemical curiosity to a cornerstone of organotin chemistry underscores the rapid evolution of synthetic methodology. By understanding the mechanistic causality behind its formation and leveraging strict, self-validating protocols, modern scientists can reliably harness its unique coordination chemistry. Whether deployed as a polymerization catalyst or a precursor for next-generation metallopharmaceuticals, diethyltin oxide remains an indispensable tool in the application scientist's arsenal.

References

  • Davies, A. G. "Organotin Chemistry, Second Edition". Wiley-VCH. Available at:[Link]

  • PubChem. "Stannane, diethyloxo- | C4H10OSn | CID 320782". National Center for Biotechnology Information. Available at:[Link]

  • MDPI. "Sn and Ge Complexes with Redox-Active Ligands as Efficient Interfacial Membrane-like Buffer Layers for p-i-n Perovskite Solar Cells". Membranes 2023, 13(4), 439. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Diethyltin Oxide (DETO) as a Mechanistic Model for Polyvinyl Chloride (PVC) Thermal Stabilization

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical Packaging Engineers. Introduction and Mechanistic Causality Polyvinyl chloride (PVC) is a ubiquitous polymer in both industrial and biomedical a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical Packaging Engineers.

Introduction and Mechanistic Causality

Polyvinyl chloride (PVC) is a ubiquitous polymer in both industrial and biomedical applications, including pharmaceutical packaging, IV tubing, and blood bags. However, unstabilized PVC is inherently susceptible to thermal degradation at processing temperatures (130°C–150°C)[1]. The degradation follows a "zipper" dehydrochlorination mechanism, initiating at structural defects such as allylic or tertiary chlorines, which leads to the formation of conjugated polyene sequences (causing discoloration) and the release of hydrogen chloride (HCl)[1]. Critically, the evolved HCl acts as an autocatalyst, exponentially accelerating further polymer breakdown[1].

To mitigate this, organotin compounds are employed as highly efficient thermal stabilizers. While dioctyltins are standard in medical-grade PVC, Diethyltin Oxide (DETO) serves as a fundamental, high-reactivity model compound for researching stabilization mechanisms and catalytic intermediate pathways[2][3].

DETO stabilizes the PVC matrix through two primary, causal mechanisms:

  • Direct HCl Scavenging: DETO reacts with the liberated HCl to form diethyltin dichloride and water, effectively neutralizing the autocatalytic agent[3].

  • Labile Chlorine Substitution (The Frye-Horst Mechanism): The organotin coordinates with the unstable allylic chlorine atoms on the PVC backbone, substituting them with more stable oxygen-bound ligands, thereby terminating the unzipping process[1][4].

Mechanism A PVC Polymer Chain B Thermal & Shear Stress (>150°C) A->B C Dehydrochlorination (HCl Evolution) B->C E Diethyltin Oxide (DETO) B->E Stabilized Pathway D Polyene Formation (Discoloration & Crosslinking) C->D Unstabilized Pathway F Primary Action: HCl Scavenging C->F Autocatalysis Blocked E->F G Secondary Action: Allylic Chlorine Substitution E->G H Thermally Stabilized PVC Matrix F->H G->H

Fig 1. Mechanism of PVC thermal degradation and DETO-mediated stabilization.

Experimental Protocols

The following protocols establish a self-validating testing system. By correlating static chemical evolution (Congo Red) with dynamic macromolecular changes (Rheometry), researchers can definitively isolate the efficacy of DETO.

Protocol A: Preparation of DETO-Stabilized PVC Blends

Causality & Rationale: DETO is an insoluble white solid[5]. Dry blending prior to melt compounding is mandatory to ensure uniform dispersion of the stabilizer within the PVC matrix, preventing localized degradation hotspots during extrusion.

  • Formulation: Weigh 100 parts per hundred resin (phr) of suspension-grade PVC powder. Add 30 phr of a primary plasticizer (e.g., DOP or DINP for flexible PVC) and varying concentrations of DETO (0.5, 1.0, and 2.0 phr)[2].

  • Dry Blending: Transfer the components to a high-speed planetary mixer. Blend at 80°C for 10 minutes until the plasticizer is fully absorbed and the DETO powder is homogeneously coated onto the PVC particles.

  • Melt Compounding: Process the dry blend using a twin-screw extruder or a two-roll mill at 160°C for 5 minutes to produce uniform PVC sheets.

Protocol B: Static Thermal Stability Assessment (Congo Red Test)

Causality & Rationale: This is a self-validating chemical assay based on ASTM D4202[6]. Congo red indicator paper transitions from red to blue precisely at pH 3.0. The exact minute this color shift occurs provides an undeniable, binary endpoint indicating that the DETO stabilizer has exhausted its HCl-scavenging capacity[6][7].

  • Sample Preparation: Dice the compounded PVC sheets into 2 mm × 2 mm cubes.

  • Apparatus Setup: Place 2.0 g of the diced PVC into an 18 mm × 150 mm glass test tube[6].

  • Indicator Placement: Insert a glass tube containing a rolled strip of Congo red indicator paper through the stopper. Position the paper exactly 30 mm above the PVC sample[6].

  • Thermal Exposure: Immerse the test tube into a thermostatically controlled oil bath pre-heated to 190°C (±1°C)[6][7].

  • Observation: Start the timer. Record the "Static Stability Time" ( ts​ ) as the exact minute the lower edge of the Congo red paper turns blue due to the evolution of acidic HCl fumes[6].

Protocol C: Dynamic Thermal Stability (Torque Rheometry)

Causality & Rationale: While the Congo Red test measures static chemical stability, processing PVC introduces intense mechanical shear. Torque rheometry simulates real-world extrusion[7]. As PVC degrades, it crosslinks, causing a sudden, measurable spike in melt viscosity (torque). The delay in this torque spike directly quantifies the dynamic protective capacity of DETO[8].

  • Initialization: Preheat the mixing chamber of a torque rheometer (e.g., Brabender Plastograph) to 180°C with a rotor speed of 50 rpm[7].

  • Loading: Charge 60 g of the dry-blended PVC/DETO formulation into the chamber[7].

  • Data Acquisition: Monitor the torque-time curve. The torque will initially peak (loading peak), then drop and stabilize as the PVC melts (fusion torque)[8].

  • Endpoint Determination: Continue mixing until a sharp, sudden increase in torque is observed. This inflection point marks the onset of macroscopic polymer crosslinking and degradation[7][8]. Record this as the "Dynamic Stability Time".

Workflow Step1 1. Dry Blending PVC Resin + DETO + Plasticizer Step2 2. Melt Compounding Torque Rheometer (180°C) Step1->Step2 Step3 3. Thermal Stability Validation Step2->Step3 TestA Static Test: Congo Red (HCl Evolution Time) Step3->TestA TestB Dynamic Test: Rheometry (Torque & Color Change) Step3->TestB Data 4. Data Synthesis & Yellowness Index (YI) Calculation TestA->Data TestB->Data

Fig 2. Experimental workflow for PVC compounding and thermal stability validation.

Data Presentation and Expected Outcomes

The efficacy of the stabilizer is quantified by comparing the static and dynamic stability times against an unstabilized control. Furthermore, the Yellowness Index (YI) provides a spectrophotometric validation of polyene formation (discoloration)[7][8].

Table 1: Representative Thermal Stability Metrics for DETO-Stabilized PVC

FormulationDETO Concentration (phr)Static Stability (Congo Red, 190°C)Dynamic Stability (Rheometer, 180°C)Initial Yellowness Index (YI)
Control (Unstabilized) 0.0< 5 minutes8 minutes> 45.0 (Severe Browning)
Test Blend A 0.518 minutes22 minutes15.2 (Slight Yellow)
Test Blend B 1.035 minutes41 minutes8.4 (Near Clear)
Test Blend C 2.0> 60 minutes> 75 minutes4.1 (Optically Clear)

Note: Data represents expected phenomenological outcomes based on the well-documented efficacy of organotin stabilizers in neutralizing HCl autocatalysis and suppressing polyene sequence elongation.

References

  • The mechanism of action of PVC stabilizer. JUBANG / PVC Chemical.[Link]

  • PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Orbimind.[Link]

  • Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin (ASTM D4202). Antpedia. [Link]

  • Organotin Compounds: Occupational Health and Safety. CDC Stacks. [Link]

Sources

Application

Application Note: Experimental Formulation and Ecotoxicological Benchmarking of Diethyltin Oxide in Marine Coatings

Target Audience: Materials Scientists, Marine Ecotoxicologists, and Regulatory Drug/Chemical Development Professionals Application Context: In vitro and in vivo reference benchmarking for novel biocide development. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Marine Ecotoxicologists, and Regulatory Drug/Chemical Development Professionals Application Context: In vitro and in vivo reference benchmarking for novel biocide development.

Executive Summary & Regulatory Context

The development of modern marine anti-fouling (AF) coatings requires rigorous ecotoxicological benchmarking to ensure that new, eco-friendly biocides are both effective against biofouling and safe for non-target marine organisms. Historically, organotin compounds—most notably tributyltin (TBT)—were the industry standard for AF paints. However, due to their severe environmental persistence and endocrine-disrupting effects (such as causing imposex in marine gastropods), the International Maritime Organization (IMO) adopted the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) in 2001, which globally banned the application of organotins acting as biocides effective 2008[1][2].

Consequently, the use of Diethyltin Oxide (DETO) and other alkyltins in commercial AF formulations is strictly prohibited[3]. Today, DETO is utilized exclusively in controlled laboratory environments as a positive control and reference toxicant . By formulating DETO into standardized controlled-depletion polymer (CDP) matrices, researchers can establish baseline leaching kinetics and toxicity thresholds to evaluate the relative safety of next-generation, compliant biocides.

Mechanistic Rationale: Why Diethyltin Oxide?

In ecotoxicological and drug-development assays, a reference standard must offer predictable behavior. DETO is selected for baseline studies because of its specific chemical properties:

  • Hydrolytic Stability in Matrix: Unlike highly volatile biocides, DETO ( C4​H10​OSn ) forms a stable polymeric network in the solid state but undergoes predictable hydrolysis upon contact with seawater, releasing bioavailable diethyltin species[4].

  • Characterized Toxicity Profile: Dialkyltins exhibit well-documented, dose-dependent toxicity. While slightly less toxic than trialkyltins, they still act as potent endocrine disruptors and inhibit oxidative phosphorylation, making them excellent positive controls for marine yeast (Aureobasidium pullulans) and crustacean (Daphnia magna) assays[5][6].

ToxicityPathway DETO Diethyltin Oxide (DETO) Release from Polymer CellEntry Cellular Internalization (Lipophilic Diffusion) DETO->CellEntry Receptor RXR / PPARγ Receptor Binding (Nuclear Receptors) CellEntry->Receptor GeneExpr Altered Gene Expression (e.g., Aromatase Inhibition) Receptor->GeneExpr Phenotype Endocrine Disruption (Imposex / Growth Retardation) GeneExpr->Phenotype

Organotin cellular toxicity and endocrine disruption pathway.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system . The formulation step (Protocol A) is directly coupled with an analytical validation step (Protocol B) to confirm that the theoretical loading matches the actual leaching rate before any biological assays are conducted.

Protocol A: Formulation of DETO Reference Coating

Objective: To disperse DETO uniformly into a standard rosin/acrylic matrix without inducing premature thermal degradation.

Materials:

  • Diethyltin Oxide (CAS: 3682-12-0, Purity >98%)[7]

  • Gum Rosin (Binder)

  • Acrylic Copolymer (Co-binder)

  • Xylene / Methyl Isobutyl Ketone (MIBK) (Solvents)

  • High-speed disperser with a cooling jacket.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 30% (w/w) gum rosin and 15% (w/w) acrylic copolymer in a 1:1 mixture of Xylene and MIBK. Causality: The combination of a soluble binder (rosin) and an insoluble binder (acrylic) creates a controlled-depletion matrix, ensuring a steady, linear release of the biocide rather than an uncontrolled initial burst.

  • DETO Incorporation: Under continuous low-speed stirring (500 RPM), slowly add 5% (w/w) Diethyltin Oxide powder to the vehicle.

  • High-Shear Dispersion: Increase the disperser speed to 2500 RPM for 30 minutes. Critical Control Point: Maintain the dispersion vessel temperature strictly below 40°C using the cooling jacket. Causality: Organotin compounds can undergo unwanted thermal transitions or react with the acidic groups of the rosin at elevated temperatures, which alters their leaching kinetics[8].

  • Filtration and Storage: Filter the formulated paint through a 100-µm mesh to remove undispersed agglomerates. Store in airtight, dark containers to prevent photo-degradation.

Protocol B: Validation of Leaching Rate (ISO 15181 Standard Adaptation)

Objective: Quantify the release rate of DETO to ensure the coating functions as a reliable reference.

Step-by-Step Methodology:

  • Substrate Preparation: Apply the DETO formulation onto pre-weighed polycarbonate cylinders (surface area = 200 cm2 ) using a film applicator to achieve a dry film thickness (DFT) of 150 µm.

  • Curing: Cure the cylinders at 25°C and 50% relative humidity for 7 days.

  • Dynamic Leaching: Submerge the cylinders in a holding tank containing artificial seawater (pH 8.2, Salinity 35 psu) maintained at 25°C. Rotate the cylinders at 60 RPM to simulate hydrodynamic flow.

  • Sampling & Derivatization: Extract 50 mL water samples at Days 1, 3, 7, 14, and 21. Because DETO hydrolyzes in water, derivatize the samples using sodium tetraethylborate ( NaBEt4​ ) to convert the dissolved organotin species into volatile tetraalkyltins.

  • Quantification: Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS). Calculate the leaching rate in μg/cm2/day .

FormulationWorkflow Start 1. Matrix Preparation (Rosin/Acrylic in Xylene) AddDETO 2. Add Diethyltin Oxide (5% w/w) Start->AddDETO Dispersion 3. High-Shear Dispersion (Temp < 40°C) AddDETO->Dispersion Coating 4. Polycarbonate Coating (150 µm DFT) Dispersion->Coating Leaching 5. Dynamic Leaching (Artificial Seawater) Coating->Leaching Deriv 6. NaBEt4 Derivatization & GC-MS Analysis Leaching->Deriv

Workflow for the formulation, application, and analytical validation of DETO reference coatings.

Quantitative Ecotoxicology Data

Once the leaching rate is validated, the DETO formulation is used to expose marine organisms in standardized assays. The toxicity of dialkyltins, while less severe than trialkyltins, is still highly potent. The table below summarizes the critical toxicity thresholds of organotins used to benchmark new compounds.

Table 1: Comparative Toxicity Thresholds of Organotin Reference Standards

Organotin SpeciesTarget OrganismAssay TypeToxicity ThresholdEnvironmental Guideline
Tributyltin (TBT) Marine GastropodsChronic (Imposex)0.001 - 0.06 µg/L0.002 µg/L (Marine)
Diethyltin / Dibutyltin Daphnia magna (Freshwater)Acute (48-h LC50)~0.03 - 0.1 mg/LN/A (Regulated by AFS)
Diethyltin / Dibutyltin Skeletonema costatum (Diatom)Acute (72-h EC50)0.01 mg/LN/A (Regulated by AFS)
Diethyltin Oxide Mammalian (Human proxy)Acute Oral (LD50)Toxic (GHS Cat 3)Occupational TWA limits apply

Data synthesized from the Priority Substances List Assessment Report[5], Australian Water Quality Guidelines[6], and Gelest Safety Data[7].

Interpretation for Drug/Chemical Developers: When developing a novel, non-toxic biocide (e.g., an enzyme-based or bio-inspired deterrent), its 48-h LC50 in Daphnia magna should be orders of magnitude higher (less toxic) than the 0.1 mg/L threshold exhibited by dialkyltin reference standards. If a new compound approaches the toxicity profile of DETO, it is highly likely to fail modern regulatory scrutiny under the IMO framework[9][10].

Safety and Handling Precautions

Diethyltin oxide is classified as toxic if swallowed (Acute Tox. 3) and is a severe skin and eye irritant[7]. Chronic exposure to organotin dust can cause benign pneumoconiosis (stannosis)[7].

  • Engineering Controls: All high-shear dispersion and dry-powder handling must be conducted inside a certified chemical fume hood or a localized exhaust ventilation system[11].

  • PPE: Operators must wear nitrile gloves, chemical splash goggles, and a P100 particulate respirator when handling raw DETO powder[7].

Sources

Method

Application Note: Diethyltin Oxide as a Chemical Intermediate in Organic Synthesis

Executive Summary In advanced organic synthesis, achieving precise regiocontrol across polyfunctional molecules remains a formidable challenge. Diethyltin oxide (DETO, Et2​SnO ) is a polymeric organotin compound that ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis, achieving precise regiocontrol across polyfunctional molecules remains a formidable challenge. Diethyltin oxide (DETO, Et2​SnO ) is a polymeric organotin compound that serves as a highly versatile Lewis acid catalyst and a critical intermediate for regioselective transformations. While often overshadowed by its butyl analogue (dibutyltin oxide, DBTO), DETO offers unique steric profiles and reactivity metrics, particularly in the formation of stannylene acetals for carbohydrate functionalization and in the transesterification of complex esters.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for utilizing DETO. Emphasis is placed on the mechanistic causality behind experimental design, ensuring reproducible and scalable results.

Mechanistic Foundations & Chemical Properties

Stannylene Acetal Formation and Regioselectivity

The most powerful application of diethyltin oxide lies in its ability to selectively activate specific hydroxyl groups within 1,2- or 1,3-diols. When DETO is reacted with a diol under dehydrating conditions, it depolymerizes to form a cyclic 1,3,2-dioxastannacycloalkane (stannylene acetal) 1.

The Causality of Regiocontrol: In solution, these stannylene acetals do not exist as isolated monomers; they rapidly dimerize into a distannoxane network 2. The geometry of this dimer places specific oxygen atoms (typically the equatorial oxygen in pyranoside carbohydrates) in an apical position relative to the tin center. This stereoelectronic arrangement significantly enhances the nucleophilicity of the equatorial oxygen, directing subsequent electrophilic attack (e.g., acylation or alkylation) with >95% regioselectivity, bypassing the need for laborious multi-step protection/deprotection sequences.

Transesterification via Distannoxane Intermediates

DETO is also a robust catalyst for transesterification, particularly in the synthesis of heavy (meth)acrylic esters 3. The causality here relies on the formation of a difunctional distannoxane intermediate 4. The Lewis acidic tin centers coordinate the carbonyl oxygen of the ester, increasing its electrophilicity, while simultaneously organizing the incoming alcohol for a concerted nucleophilic acyl substitution.

G Diol 1,2-Diol (Substrate) Acetal Stannylene Acetal Intermediate Diol->Acetal Toluene, Reflux -H2O (Dean-Stark) DETO Diethyltin Oxide (Et2SnO) DETO->Acetal Catalyst/Reagent Product Regioselective Product Acetal->Product Base, RT Selective Activation Electrophile Electrophile (e.g., RCOCl) Electrophile->Product Addition

Figure 1: Mechanistic workflow of regioselective functionalization via stannylene acetal.

Quantitative Reaction Parameters

To facilitate experimental design, the following table summarizes the validated quantitative parameters for DETO-mediated transformations.

Table 1: Quantitative Reaction Parameters for DETO-Mediated Syntheses

ApplicationCatalyst LoadingSolvent SystemTemperatureReaction TimeTypical YieldKey Intermediate
Regioselective Acylation 1.05 equiv (Stoichiometric)Toluene110 °C (Reflux)2 - 4 hours85 - 95%1,3,2-Dioxastannolane
Regioselective Tosylation 0.1 equiv (Catalytic)Toluene / Neat80 - 110 °C3 - 5 hours90 - 99%1,3,2-Dioxastannolane
Transesterification 1 - 5 mol%Neat / Alkyl Acrylate90 - 120 °C4 - 8 hours> 90%Distannoxane Dimer
Distannoxane Synthesis 1.0 equivBenzene / Toluene80 - 110 °C1 - 3 hoursQuantitativeN/A

Experimental Protocols (Self-Validating Workflows)

Protocol A: Regioselective Acylation of Carbohydrate Diols via Stannylene Acetal

This protocol describes the selective acylation of an equatorial secondary hydroxyl group in the presence of an axial hydroxyl group.

Causality & Design: The reaction relies on shifting the thermodynamic equilibrium. DETO is an insoluble polymer. As it reacts with the diol, water is generated. By using a Dean-Stark apparatus to azeotropically remove this water, the equilibrium is driven entirely toward the formation of the soluble stannylene acetal.

Step-by-Step Methodology:

  • Acetal Formation: In a dry, round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, suspend the carbohydrate diol (1.0 equiv) and Diethyltin Oxide (1.05 equiv) in anhydrous toluene (0.2 M concentration).

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation Check: Initially, the mixture will be a cloudy white suspension. The reaction is complete when the mixture transitions to a completely homogeneous, crystal-clear solution (typically 2-4 hours). This visual cue confirms the total depolymerization of DETO and its conversion into the active acetal.

  • Electrophilic Addition: Cool the clear solution to 0 °C under an inert argon atmosphere. Add the electrophile (e.g., benzoyl chloride, 1.1 equiv) dropwise, followed by a mild base such as N,N-diisopropylethylamine (DIPEA, 1.2 equiv).

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor the consumption of the intermediate via TLC (typically 1-2 hours).

  • Workup & Tin Removal: Quench the reaction by adding an equal volume of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes.

    • Scientist's Insight: The "tin removal problem" is a notorious bottleneck in drug development. The addition of KF is a targeted causal choice: it reacts with the soluble diethyltin byproducts to form diethyltin difluoride ( Et2​SnF2​ ), a highly insoluble polymer. This precipitate can be easily removed by vacuum filtration through a Celite pad, yielding a tin-free organic filtrate.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the regioselective product via flash column chromatography.

Protocol B: Transesterification of (Meth)acrylic Esters

This protocol details the synthesis of heavy (meth)acrylic esters from light alkyl (meth)acrylates using catalytic DETO.

Causality & Design: DETO accelerates the transesterification by coordinating the ester carbonyl. Because transesterification is an equilibrium process, the reaction must be driven forward by the continuous removal of the lower-boiling alcohol byproduct (e.g., methanol) via fractional distillation.

Step-by-Step Methodology:

  • Preparation: In a reactor equipped with a fractional distillation column, combine the light alkyl (meth)acrylate (e.g., methyl acrylate, 3.0 equiv) and the target heavy alcohol (1.0 equiv). Add DETO (2 mol% relative to the alcohol).

    • Scientist's Insight: Dialkyltin oxides are susceptible to deactivation by moisture, which hydrolyzes the active distannoxane species. Ensure all reagents are rigorously dried over molecular sieves (3Å) prior to use.

  • Reaction Initiation: Heat the mixture to reflux (90-120 °C depending on the substrate). Add a polymerization inhibitor (e.g., MEHQ, 1000 ppm) to prevent unwanted radical polymerization of the acrylates at high temperatures.

  • Equilibrium Shift: Continuously remove the light alcohol byproduct via the fractional distillation column.

    • Self-Validation Check: Monitor the temperature at the distillation head. It should perfectly match the boiling point of the light alcohol being displaced (e.g., 65 °C for methanol). A sudden drop in the head temperature indicates that no more light alcohol is being generated, validating that the reaction has reached maximum conversion.

  • Purification: Cool the mixture. If any catalyst precipitates, filter it out. Remove the excess light alkyl (meth)acrylate under vacuum to yield the pure heavy (meth)acrylic ester.

Safety, Handling, and Environmental Considerations

Diethyltin oxide, like most organotin compounds, exhibits significant toxicity. It is a severe irritant to the skin, eyes, and respiratory tract, and poses systemic toxicity risks upon prolonged exposure.

  • PPE: Always handle DETO in a certified Class II chemical fume hood. Wear nitrile gloves (double-gloving is recommended during workup), chemical splash goggles, and a lab coat.

  • Waste Disposal: Organotin waste is highly toxic to aquatic life. All aqueous washes (especially the KF-quenched tin fluoride precipitates) and organic filtrates must be segregated into dedicated, clearly labeled "Organotin Hazardous Waste" containers. Never dispose of tin byproducts in standard organic waste streams.

References

  • Diethyltin Oxide - Benchchem Source: Benchchem URL
  • Source: VDOC.
  • Composition including dialkyl tin oxide and use thereof as a transesterification catalyst for the synthesis of (meth)
  • Difunctional distannoxanes, XR2SnOSnR2X Source: ResearchGate URL

Sources

Application

Application Note: Diethyltin Oxide (DTEO) Concentration Dynamics for Effective Polymer Stabilization

Introduction & Mechanistic Overview Polyvinyl chloride (PVC) and halogenated polyurethanes are highly susceptible to thermal degradation during high-temperature melt processing. The degradation initiates at structural de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Polyvinyl chloride (PVC) and halogenated polyurethanes are highly susceptible to thermal degradation during high-temperature melt processing. The degradation initiates at structural defect sites—specifically labile allylic and tertiary chloride atoms—leading to the elimination of hydrogen chloride (HCl)[1]. Because HCl acts as a potent autocatalyst for further dehydrochlorination, the polymer rapidly undergoes "unzipping," forming conjugated polyene sequences that cause severe discoloration (yellowing to blackening) and a catastrophic loss of mechanical integrity[2].

Diethyltin oxide (DTEO) and its formulated derivatives (e.g., dialkyltin mercaptides or carboxylates) are premier thermal stabilizers due to their dual-action intervention[2]. Unlike simple acid scavengers (such as calcium soaps) that only neutralize evolved HCl, DTEO actively mends the polymer chain. The strong Lewis acidity of the tin center complexes with the labile chlorine atom, facilitating its substitution with a more thermally stable ligand[1]. Concurrently, DTEO rapidly scavenges any free HCl, converting it into an inert organotin chloride byproduct, thereby breaking the autocatalytic degradation loop[2].

G A Labile Allylic Chloride (PVC Chain) C Ligand Substitution (Chain Mending) A->C Heat Stress D HCl Scavenging (Acid Neutralization) A->D HCl Release B Diethyltin Oxide (DTEO) (0.5 - 2.5 PHR) B->C Sn Coordination B->D Lewis Acid Action E Thermally Stable Polymer Matrix C->E Stabilized F Organotin Chloride (Inert Byproduct) D->F Precipitates

Fig 1: Dual-action mechanism of DTEO in PVC stabilization.

Concentration Dynamics & Causality

Determining the optimal concentration of DTEO is a critical formulation parameter. Organotin stabilizers are highly efficient, often providing excellent thermal performance at concentrations as low as 0.3 to 0.5 Parts Per Hundred Resin (PHR)[3]. However, the concentration-response curve is non-linear, and understanding the causality behind these thresholds is vital for drug packaging or construction material development.

  • Sub-optimal Loading (< 0.5 PHR): Fails to provide a sufficient induction period. The limited number of tin centers cannot effectively substitute all labile allylic chlorides, allowing localized dehydrochlorination to initiate and cascade[1].

  • Optimal Loading (1.5 – 2.5 PHR): Provides a robust balance of chain mending and HCl neutralization. Films stabilized at 2.5 PHR demonstrate a minimal Yellowness Index (YI) for extended periods (up to 30+ minutes at 180°C) while maintaining high optical transparency[4].

  • Excessive Loading (> 2.5 PHR): Induces diminishing returns and physical defects. Formulations containing 5.0 PHR of organotin stabilizers often turn opaque white. This opacity is a direct causal result of exceeding the solubility limit of the stabilizer within the polymer matrix, leading to phase separation[4]. Furthermore, excessive tin concentrations can contribute to "tin-burn," slightly elevating the initial yellowness due to the inherent color of the concentrated tin complexes under thermal stress[4].

Quantitative Performance Matrix (Static Oven Aging at 180°C)
DTEO Concentration (PHR)Thermal Stability Time (min)Yellowness Index (YI) at 30 minOptical ClarityMechanistic Outcome
0.0 (Control) < 10> 50Opaque BlackUninhibited autocatalytic dehydrochlorination.
0.5 2015TransparentPartial substitution; insufficient long-term HCl scavenging.
1.5 458TransparentOptimal balance of chain mending and HCl neutralization.
2.5 > 604TransparentMaximum stabilization; extended induction period.
5.0 > 6012Opaque WhitePhase separation due to limited DTEO solubility in PVC matrix.

Experimental Protocol: Formulating and Validating DTEO-Stabilized PVC

To ensure a self-validating system, this protocol integrates the compounding of the polymer with immediate colorimetric validation. If the Yellowness Index exceeds the baseline threshold, the protocol dictates a solubility or dispersion failure, allowing researchers to immediately troubleshoot their formulation.

Materials Required:
  • Unplasticized PVC resin (K-value 65-67)

  • Diethyltin Oxide (DTEO) powder (Analytical grade)

  • Lubricants (e.g., Stearic acid, 0.5 PHR)

  • Two-roll mill or Twin-screw extruder

  • Static heating oven (calibrated to 180°C)

  • Spectrophotometer (for Yellowness Index ASTM E313)

Step-by-Step Methodology:

Step 1: Dry Blending

  • Weigh 100g of PVC resin into a high-shear mixer.

  • Gradually add the specified PHR of DTEO (e.g., 1.5g for 1.5 PHR) and 0.5g of stearic acid. Causality Note: Stearic acid prevents the polymer melt from sticking to the hot metal surfaces of the processing equipment, which is a common issue with highly stabilized organotin formulations.

  • Mix at 3000 RPM until the frictional heat raises the blend temperature to 110°C, ensuring a homogeneous coating of the resin particles.

Step 2: Melt Compounding

  • Preheat the two-roll mill to 160°C (front roll) and 165°C (back roll).

  • Introduce the dry blend into the nip of the rolls.

  • Mill the compound for exactly 3 minutes after banding occurs. Causality Note: This specific timeframe ensures complete fusion and activation of the Sn-Cl complexation mechanism without prematurely exhausting the stabilizer's induction period[1].

  • Sheet off the polymer at a uniform thickness of 1.0 mm.

Step 3: Thermal Stress Testing (Static Oven Method)

  • Cut the milled sheet into 25mm x 25mm test coupons.

  • Place the coupons on a rotary carriage inside a forced-air oven set to 180°C.

  • Extract one coupon every 10 minutes for a total duration of 60 minutes to map the degradation kinetics.

Step 4: Analytical Validation (Self-Correction)

  • Measure the Yellowness Index (YI) of each extracted coupon using a spectrophotometer.

  • Validation Check: A successful 1.5 to 2.5 PHR formulation must maintain a YI < 10 at the 30-minute mark and remain optically transparent[4].

  • Failure Mode Analysis: If the 0-minute coupon is opaque white, the DTEO concentration has exceeded the matrix solubility limit (>2.5 PHR)[4]. If the 10-minute coupon is black, the DTEO was poorly dispersed during Step 1, failing to halt the autocatalytic HCl release.

References

  • Poly(vinyl chloride) Stabilization Mechanisms Klemchuk, P. P. (1968). Advances in Chemistry, Vol. 85, Chapter 1, pp 1–17. American Chemical Society. URL:[Link]

  • Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers Arkis, E. (2008). John Wiley & Sons Ltd. (Referenced via SciSpace / UKY). URL:[Link]

  • Organotin Stabilizers Goldstab Organics Pvt. Ltd. URL: [Link]

  • PVC Heat Stabilizers: Types and Mechanisms Gmtechnochem. URL:[Link]

Sources

Method

Application Note: Analytical Strategies for the Quantification of Diethyltin Oxide

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Analytical Imperative for Diethyltin Oxide Detection Diethyltin oxide (DETO), an organotin compound, presents a significant analytica...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Analytical Imperative for Diethyltin Oxide Detection

Diethyltin oxide (DETO), an organotin compound, presents a significant analytical challenge due to its use as a chemical intermediate and catalyst and its inherent toxicity.[1][2] Like other organotins, its presence in environmental matrices, consumer products, or pharmaceutical process streams necessitates sensitive and specific detection methods. Exposure can lead to irritation of the skin, eyes, and respiratory system, and the compound is considered toxic if swallowed.[1][2] The analytical complexity arises from the compound's polarity, its tendency to exist in a polymeric state, and the need to distinguish it from other organotin species.[3][4]

This guide provides a comprehensive overview of the primary analytical techniques for the detection and quantification of diethyltin oxide. We will delve into the causality behind methodological choices, from sample preparation to instrumental analysis, to equip researchers with the knowledge to develop and validate robust analytical protocols.

Section 1: Foundational Step - Sample Preparation and Extraction

The success of any organotin analysis is fundamentally dependent on the efficacy of the sample preparation stage.[5] This step aims to isolate the target analyte from the sample matrix, remove interfering substances, and prepare it in a form suitable for instrumental analysis. The choice of method is dictated by the matrix (e.g., water, sediment, biological tissue) and the subsequent analytical technique.

Causality in Extraction: The core principle is to disrupt the interaction between DETO and the sample matrix. For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common.[6] For solid matrices like sediments or tissues, a more aggressive extraction is required, often involving an acidic organic solvent (e.g., methanol-acetic acid) and mechanical energy (sonication or accelerated solvent extraction) to leach the organotins from the solid particles.[3][7]

General Extraction Protocol for Solid Samples (e.g., Sediment)
  • Homogenization: Ensure the sample is uniform. Lyophilization (freeze-drying) can be used for biological tissues.

  • Spiking: Add an appropriate internal standard or surrogate to the sample. Tripropyltin or isotopically labeled standards are often used to monitor and correct for recovery losses.[8]

  • Extraction: To a known quantity of the sample (e.g., 1-5 grams), add an extraction solvent such as a methanol-acetic acid mixture.[7]

  • Energy Input: Use an ultrasonic bath or mechanical shaker for 30-60 minutes to facilitate the extraction of the organotin compounds from the matrix.

  • Centrifugation: Separate the solid residue from the liquid extract by centrifuging at high speed (e.g., 4000 rpm for 10 minutes).

  • Collection: Carefully collect the supernatant (the liquid extract) for further processing (derivatization or direct analysis). Repeat the extraction process on the solid residue to ensure quantitative recovery.

G cluster_prep Sample Preparation Workflow Sample Homogenized Sample (Water, Sediment, Tissue) Spike Spike with Internal Standard Sample->Spike Quantitation Extract Extraction (LLE, SPE, Sonication) Spike->Extract Matrix Isolation Clean Extract Cleanup (e.g., Silica Gel) Extract->Clean Interference Removal Deriv Derivatization (for GC analysis) Clean->Deriv Increase Volatility Final Final Extract for Analysis Clean->Final for LC analysis Deriv->Final G cluster_gcms GC-MS Analysis Workflow Injector PTV Injector Column Capillary Column (e.g., TG-5MS) Injector->Column Separation Transfer Heated Transfer Line Column->Transfer Source MS Ion Source (EI) Transfer->Source Ionization Analyzer Mass Analyzer (Quadrupole, ToF) Source->Analyzer m/z Filtering Detector Detector Analyzer->Detector Signal G cluster_lcms LC-MS/MS Analysis Workflow Pump HPLC Pumps (Gradient Elution) Injector Autosampler Pump->Injector Column Reversed-Phase Column (e.g., C18) Injector->Column Separation Source MS Ion Source (ESI) Column->Source Ionization Q1 Quadrupole 1 (Precursor Ion) Source->Q1 q2 Collision Cell (Fragmentation) Q1->q2 Q3 Quadrupole 3 (Product Ion) q2->Q3 Detector Detector Q3->Detector Signal

Sources

Application

Comprehensive Application Note: Gas Chromatographic Determination of Organotin Compounds via In-Situ Ethylation

Introduction & Mechanistic Rationale Organotin compounds (OTCs), such as tributyltin (TBT) and dibutyltin (DBT), have historically been utilized as marine antifouling agents, agricultural biocides, and polyvinyl chloride...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Organotin compounds (OTCs), such as tributyltin (TBT) and dibutyltin (DBT), have historically been utilized as marine antifouling agents, agricultural biocides, and polyvinyl chloride (PVC) stabilizers. Due to their severe endocrine-disrupting properties and tendency to bioaccumulate in aquatic ecosystems, regulatory frameworks strictly monitor their concentrations[1].

While alternative approaches like utilize micro-liquid chromatography for direct cation analysis[2], Gas Chromatography (GC) remains the gold standard for OTC speciation. GC provides unparalleled chromatographic resolution and seamless integration with highly selective detectors, such as Triple Quadrupole Mass Spectrometry (MS/MS)[3] and Pulsed Flame Photometric Detection (PFPD)[4].

The Derivatization Imperative

Native organotins possess highly polar Sn-Cl or Sn-OH bonds. These bonds make the molecules non-volatile and thermally labile—properties fundamentally incompatible with capillary gas chromatography. To resolve this, the analytes must undergo alkylation to form volatile, non-polar tetra-alkyl substituted derivatives[1].

Historically, Grignard reagents were used for this purpose. However, Grignard reactions violently decompose in the presence of water, necessitating a tedious preliminary extraction of the polar organotins into an organic solvent. Modern protocols, including the universally recognized standard, leverage sodium tetraethylborate (NaBEt₄) [5].

The Causality of NaBEt₄: NaBEt₄ is water-soluble and stable enough at a slightly acidic pH to allow in-situ aqueous derivatization[6]. By simultaneously adding NaBEt₄ and a non-polar extraction solvent (like hexane), the reaction acts as a dynamic equilibrium pump. As the polar OTCs are ethylated, they immediately partition into the organic phase. This simultaneous extraction drives the reaction to completion and protects the newly formed derivatives from aqueous hydrolysis[7].

Analytical Workflow & Logic

Workflow A Aqueous Sample (Adjusted to pH 4.5-5.0) B Internal Standard Spiking (e.g., Tripropyltin) A->B C In-Situ Derivatization (NaBEt4 Ethylation) B->C D Extraction (LLE Hexane / HS-SPME) C->D E Capillary GC Separation (Rxi-5MS or equivalent) D->E F Selective Detection (MS/MS or PFPD) E->F

Fig 1. End-to-end analytical workflow for organotin determination via GC.

Chemistry of Derivatization (Self-Validating System)

The core reaction mechanism replaces polar functional groups with ethyl groups: RₙSnX₍₄₋ₙ₎ + (4-n) NaBEt₄ → RₙSnEt₍₄₋ₙ₎ + (4-n) NaX + (4-n) BEt₃

ReactionLogic R1 Polar Organotin (e.g., TBT-Cl) Cond Aqueous Buffer (pH 4.5 - 5.0) R1->Cond R2 Derivatizing Agent (NaBEt4) R2->Cond Prod Volatile Derivative (TBT-Et) Cond->Prod Byprod Byproducts (NaCl + BEt3) Cond->Byprod

Fig 2. Mechanistic pathway of in-situ sodium tetraethylborate derivatization.

Designing a Self-Validating Protocol: NaBEt₄ is highly pyrophoric and degrades rapidly upon exposure to air or moisture[8]. Derivatization failure is the most common source of false-negative results. To build a fail-safe system, isotopically labeled standards (e.g., TBT-d27) or structurally analogous internal standards (e.g., Tripropyltin chloride, TPrT) must be spiked into the raw sample before any chemical manipulation[8]. If the derivatizing agent has degraded, the ethylation of the internal standard will fail, resulting in an absent or low-recovery GC peak. This intrinsic feedback loop ensures that every reported "non-detect" is a true reflection of the sample, not a procedural artifact.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Derivatizing Agent: Sodium tetraethylborate (NaBEt₄) 2% (w/v) in Tetrahydrofuran (THF) or Methanol. Caution: Handle under inert gas; highly reactive and pyrophoric[9].

  • Buffer: Sodium acetate/acetic acid buffer (0.2 M, pH 4.8).

  • Extraction Solvent: GC-grade Hexane or Dichloromethane (DCM).

  • Internal Standards: Tripropyltin chloride (TPrT) and Tetrapentyltin.

Sample Preparation & Extraction (Water Matrix)
  • Sample Aliquoting: Transfer 100 mL of unfiltered environmental water into a pre-cleaned 250 mL glass vessel[10].

  • Internal Standard Spiking: Add 50 µL of the Internal Standard mix (e.g., 1.0 µg/mL TPrT). Causality: Early addition establishes the self-validating recovery baseline.

  • pH Adjustment: Add 5 mL of the acetate buffer to achieve a stable pH of 4.5–5.0. Causality: At pH < 4.0, NaBEt₄ decomposes too rapidly to ethylate the analytes. At pH > 5.5, organotins form stable hydroxides that resist alkylation[6].

  • In-Situ Derivatization: Add 1 mL of the 2% NaBEt₄ solution directly to the buffered aqueous sample[9].

  • Simultaneous Extraction: Immediately add 5 mL of Hexane. Seal the vessel and shake vigorously via a mechanical shaker for 30 minutes. Causality: Continuous agitation maximizes the surface area between the aqueous and organic phases, instantly partitioning the newly formed non-polar OTC-ethyl derivatives into the hexane, preventing their degradation.

  • Phase Separation: Allow the phases to separate for 10 minutes. Collect the upper hexane layer.

  • Concentration (Optional): Evaporate the hexane extract under a gentle stream of high-purity nitrogen to a final volume of 1 mL to enhance the limits of detection (LOD)[8].

Instrumental Analysis

Inject 1–2 µL of the concentrated extract into the GC system.

  • Column: Rxi-5MS or equivalent (30 m × 0.25 mm ID, 0.25 µm film thickness)[4].

  • Detector Optimization (PFPD): If utilizing a Pulsed Flame Photometric Detector, the detector temperature must be elevated to 325–350 °C. Causality: Standard PFPD temperatures (250 °C) cause severe peak tailing for high-boiling organotin derivatives. Elevating the temperature maintains peak symmetry and resolution[9].

  • Detector Optimization (MS/MS): Operate in Multiple Reaction Monitoring (MRM) mode for maximum selectivity against complex environmental matrices[3].

Quantitative Data & Method Performance

The following table summarizes the typical method performance characteristics when analyzing derivatized organotins using a Triple Quadrupole GC-MS/MS system.

AnalyteAbbreviationAlkylated FormPrecursor Ion (m/z)Product Ion (m/z)Linear Range (ng/L)Typical LOD (ng/L)
MonobutyltinMBTMBT-Et₃23517910 - 1000< 1.0
DibutyltinDBTDBT-Et₂26317910 - 1000< 1.0
TributyltinTBTTBT-Et29117910 - 1000< 0.5
TriphenyltinTPhTTPhT-Et35319710 - 1000< 1.0
TrioctyltinTOTTOT-Et34717910 - 1000< 1.5

Data synthesized from established ISO working ranges[11] and Agilent GC-MS/MS application notes[3].

Quality Control & Troubleshooting

  • Blank Contamination: Reagents (especially NaBEt₄ and acetate buffers) frequently contain trace impurities of organotin compounds. It is absolutely essential to run method blanks with every batch to verify that the system is free from background contamination[5].

  • Standard Stability: Multi-component methanolic stock standards degrade over time into lesser alkylated analogs. Store all standards at 4 °C in the dark and replace working solutions every 3 to 6 months[8].

References

  • Title: Water quality — Determination of selected organotin compounds — Gas chromatographic method (ISO 17353:2004) Source: International Organization for Standardization (ISO) URL: [Link]

  • Title: Organotins in Water by GC with MS Detection Source: British Columbia Ministry of Environment URL: [Link]

  • Title: Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System Source: Agilent Technologies URL: [Link]

  • Title: Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD) Source: YSI / Xylem Analytics URL: [Link]

  • Title: Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry Source: Journal of Chromatography A (PubMed) URL: [Link]

  • Title: Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Method

Application Note: Advanced Safety and Handling Protocols for Solid Diethyltin Oxide

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Standard Operating Procedure (SOP) Executive Summary & Chemical Rationale D...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Standard Operating Procedure (SOP)

Executive Summary & Chemical Rationale

Diethyltin oxide is a versatile organotin compound widely utilized as a catalyst in esterification, transesterification, and polymer synthesis, as well as a precursor for novel metallopharmaceuticals and perovskite solar cell buffer layers[1],[2]. Unlike highly volatile liquid organotins (e.g., tributyltin hydride), diethyltin oxide exists as a polymeric solid with the formula (C4​H10​OSn)n​ [3].

While its solid state eliminates the immediate flammability hazards associated with liquid organotin hydrides[4], it introduces a severe aerosolization and inhalation hazard . The compound is acutely toxic if swallowed and serves as a potent respiratory and ocular irritant[3]. This guide establishes a rigorous, self-validating framework for handling solid diethyltin oxide, ensuring that experimental integrity and operator safety are maintained through causal understanding rather than rote memorization.

Physicochemical and Toxicological Profile

To design an effective safety protocol, one must first understand the physical and toxicological parameters of the substance. The polymeric nature of diethyltin oxide dictates its high melting point and initial insolubility in cold solvents—a critical factor in both reaction design and spill cleanup[3],[1].

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionOperational Implication
CAS Number 3682-12-0[1]Unique identifier for SDS retrieval.
Molecular Formula (C4​H10​OSn)n​ [3]Polymeric structure; requires heat/reaction to break down.
Molar Mass 192.83 g/mol (monomer)[1]Stoichiometric calculations must account for purity.
Physical State Solid (White to off-white powder)[3]Prone to static cling and aerosolization (dust hazard).
Melting Point > 350 °C (Decomposes)[1]Thermally stable under standard reflux conditions.
Solubility Insoluble in water; soluble in organics upon reaction[1]Aqueous wash is ineffective for decontamination; requires solvent.
Table 2: Hazard & Toxicity Data
Hazard Class (GHS)Symptom / EffectMechanistic Causality
Acute Tox. 3 (Oral) Toxic if swallowed[3]Lipophilic ethyl groups facilitate rapid gastrointestinal absorption.
Skin Irrit. 2 Causes skin irritation[3]Disrupts epidermal lipid bilayers; binds to cellular proteins.
Eye Irrit. 2A Serious eye irritation[3]Direct chemical burn to the cornea; requires immediate flushing.
STOT SE 3 Respiratory tract irritation[3]Inhalation of fine dust causes localized oxidative stress in alveoli.
Chronic Exposure Stannosis (Benign pneumoconiosis)[3]Long-term accumulation of insoluble tin oxide particles in lung tissue.

Mechanistic Toxicology & Biological Pathways

Organotin compounds exert their toxicity primarily through the disruption of mitochondrial function and the induction of oxidative stress. The lipophilic nature of the ethyl groups allows the tin center to easily cross cellular membranes. Once internalized, the tin atom interacts with mitochondrial membranes, uncoupling oxidative phosphorylation and leading to a rapid depletion of intracellular ATP.

ToxicityPathway Exp Diethyltin Oxide Dust (Inhalation/Ingestion) Absorp Systemic Absorption (Lipophilic Organotin) Exp->Absorp Cell Cellular Internalization Absorp->Cell Mech1 Mitochondrial Uncoupling Cell->Mech1 Mech2 ROS Generation Cell->Mech2 Effect1 ATP Depletion Mech1->Effect1 Effect2 Oxidative Stress Mech2->Effect2 Outcome Cell Death / Stannosis (Chronic Respiratory Damage) Effect1->Outcome Effect2->Outcome

Caption: Simplified signaling and physiological pathway of diethyltin oxide toxicity.

Core Safety Directives & Engineering Controls

Safety when handling solid diethyltin oxide is not achieved merely by wearing gloves; it is achieved by controlling the micro-environment to prevent dust generation[5].

  • Engineering Controls (Fume Hood): All manipulation of the solid must occur in a certified chemical fume hood[6],[4]. The sash must be positioned as low as possible to create a physical barrier against accidental dust plumes.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with chemically resistant Neoprene or Nitrile gloves is mandatory[6],[3].

    • Eye Protection: Chemical safety goggles (not safety glasses) to prevent dust ingress[6],[3].

    • Respirator: If engineering controls fail or during a spill cleanup, a NIOSH-certified dust and mist respirator (orange cartridge) is required[3],[7].

  • Static Control: Because diethyltin oxide is a fine powder, static electricity can cause the solid to repel from spatulas and aerosolize. Anti-static weighing boats and zero-stat ionizing guns should be utilized.

Self-Validating Experimental Protocol: Catalytic Synthesis

The following protocol details the synthesis of a tin coordination complex (e.g., reacting diethyltin oxide with a ligand like 2,3-dihydroxynaphthalene)[2]. Every step contains a Validation Check to ensure the system is operating within safe and expected parameters.

OrganotinHandling Assess 1. Risk Assessment Identify Hazards & SDS PPE 2. Don PPE (Nitrile, Goggles, Respirator) Assess->PPE Hood 3. Engineering Controls Verify Fume Hood Flow (>100 fpm) PPE->Hood Weigh 4. Solid Handling Weigh via Anti-Static Boat Hood->Weigh React 5. Reaction Execution (Closed System Reflux) Weigh->React Waste 6. Waste Segregation (Hazardous Organotin Stream) React->Waste Decon 7. Decontamination (Solvent Wash & Soap) Waste->Decon

Caption: Logical workflow for the safe handling and processing of solid diethyltin oxide.

Step 1: System Preparation & Environmental Verification
  • Action: Turn on the fume hood and clear the workspace of all non-essential equipment. Ensure no open flames are present[4].

  • Causality: Cluttered hoods disrupt laminar airflow, creating eddies that can pull toxic dust out of the hood and into the operator's breathing zone.

  • Validation Check: Observe the digital airflow monitor. It must read ≥100 fpm. Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward. If it flutters outward, the safety envelope is compromised.

Step 2: Weighing and Transferring the Solid
  • Action: Using an anti-static weighing boat and a clean metal spatula, carefully weigh the required amount of diethyltin oxide (e.g., 0.128 g, 0.66 mmol)[2].

  • Causality: Rapid movements generate air currents that aerosolize the powder. The STOT SE 3 hazard (respiratory irritation) is directly triggered by this dust[3].

  • Validation Check: Observe the powder on the spatula. If the powder visibly repels or "jumps" off the metal, static charge is too high. Discharge the area with an anti-static gun before proceeding.

Step 3: Reaction Assembly and Reflux
  • Action: Transfer the solid to a round-bottom flask containing the ligand (e.g., 2,3-dihydroxynaphthalene) dissolved in a solvent mixture of methanol and toluene (e.g., 2 mL MeOH / 18 mL Toluene)[2]. Attach a reflux condenser and heat the mixture.

  • Causality: Diethyltin oxide is a polymer and is highly insoluble at room temperature[1]. It must be heated to reflux to break the polymeric bonds, allowing the tin center to coordinate with the ligand.

  • Validation Check (The "Clear Solution" Test): Initially, the reaction will be a cloudy, opaque suspension. As the reaction proceeds at reflux (typically 4-9 hours), the polymeric oxide is consumed. Validation is achieved when the suspension transitions into a completely clear, homogeneous solution. If the solution remains cloudy after the allotted time, unreacted toxic solid remains.

Step 4: Workup and Filtration
  • Action: Cool the reaction mixture. If a precipitate forms (the desired complex), filter it using a vacuum filtration setup inside the fume hood. Dry the precipitate in a vacuum[2].

  • Causality: Vacuum filtration exhausts air. If done outside the hood, any residual unreacted diethyltin oxide dust could be exhausted directly into the laboratory atmosphere.

  • Validation Check: Check the vacuum trap. Ensure a secondary cold trap is in place to prevent volatile solvent fumes from degrading the vacuum pump oil.

Decontamination and Waste Segregation

Improper disposal of organotins poses severe environmental hazards, particularly to aquatic life.

  • Spill Cleanup: Do NOT sweep dry spills with a standard brush, as this generates dust[6]. Cover the solid spill with absorbent material dampened with a compatible solvent (e.g., toluene or acetone) to trap the dust, then carefully wipe it up[6].

  • Glassware Decontamination: Because diethyltin oxide is insoluble in water[1], washing glassware with soap and water initially is ineffective and contaminates the aqueous waste stream. First , rinse all glassware with a solvent (toluene or hexanes) to dissolve residual organotin complexes[4]. Second , wash with soap and water[6].

  • Waste Segregation: Collect all initial solvent rinses, contaminated gloves, and absorbent pads in a dedicated, clearly labeled "Hazardous Organotin Waste" container[5]. Never mix organotin waste with general organic or aqueous waste streams[5].

Sources

Application

Application Note: Covalent Immobilization of Organotin(IV) Complexes on Mesoporous Silica Nanoparticles

Scientific Rationale & Mechanistic Overview Organotin(IV) compounds exhibit profound catalytic, antibacterial, and antineoplastic properties, often outperforming traditional platinum-based drugs in targeted cytotoxicity[...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Overview

Organotin(IV) compounds exhibit profound catalytic, antibacterial, and antineoplastic properties, often outperforming traditional platinum-based drugs in targeted cytotoxicity[1]. However, their clinical and industrial translation is frequently hindered by high lipophilicity, poor aqueous solubility, and systemic toxicity[1][2].

To overcome these pharmacokinetic barriers, 2 serve as an ideal nanocarrier platform[2]. MSNs provide a massive specific surface area (up to 1000 m²/g), tunable pore sizes, and a highly reactive silanol-rich surface[3]. While physical adsorption of organotin is possible, it leads to premature payload leaching. Instead, covalent grafting via a bifunctional silane linker (e.g., 3-mercaptopropyltrimethoxysilane) ensures a robust tether (S–Sn or N–Sn bond) that prevents premature release while maintaining the complex's pharmacological or catalytic efficacy[4][5].

Mechanistic Pathway

The synthesis is a self-validating, three-phase system:

  • Sol-Gel Condensation: Formation of the MSN scaffold using a surfactant template.

  • Silanization: Covalent attachment of a reactive linker to the dehydrated silica surface.

  • Organotin Conjugation: Nucleophilic substitution or complexation of the organotin halide with the functionalized linker.

G N1 Sol-Gel Synthesis (TEOS + CTAB + NaOH) N2 Bare MSNs (Surfactant Filled) N1->N2 N3 Calcination (550°C) Template Removal N2->N3 N4 Activated MSNs (Exposed Silanols) N3->N4 N5 Silanization (e.g., MPTMS) N4->N5 Toluene, Reflux N6 Thiol-Functionalized MSNs (MSN-SH) N5->N6 N7 Organotin Conjugation (SnPh3Cl + Et3N) N6->N7 Toluene, 80°C N8 Organotin-Modified Silica (Final) N7->N8

Workflow for synthesizing organotin-functionalized mesoporous silica nanoparticles.

Experimental Protocols

Protocol A: Synthesis of Bare Mesoporous Silica Nanoparticles (MSNs)

This base-catalyzed 2 utilizes hexadecyltrimethylammonium bromide (CTAB) as a structure-directing micellar template[2].

  • Micelle Formation: Dissolve 1.00 g (2.74 mmol) of CTAB in 480 mL of Milli-Q water in a round-bottom flask. Add 3.50 mL of 2 M NaOH to establish a basic environment (pH ~11). Causality: The basic pH accelerates the hydrolysis of the silica precursor, ensuring rapid condensation around the CTAB micelles.

  • Silica Condensation: Heat the mixture to 80 °C under vigorous magnetic stirring. Add 5.00 mL (22.40 mmol) of tetraethyl orthosilicate (TEOS) dropwise[2][6]. Causality: Dropwise addition controls the nucleation kinetics, preventing the formation of non-porous bulk silica and ensuring a monodisperse nanoparticle size.

  • Maturation: Maintain stirring at 80 °C for 2 hours.

  • Isolation: Filter the resulting white precipitate, washing extensively with Milli-Q water (2 × 250 mL) and methanol (1 × 250 mL)[2].

  • Template Removal: Calcine the dried solid at 550 °C for 24 hours[2][6]. Causality: Calcination thermally degrades and removes the CTAB surfactant, opening the mesoporous channels and exposing the internal surface silanols required for downstream functionalization.

Protocol B: Surface Dehydration and Thiol-Functionalization (MSN-SH)

Direct grafting of organotin onto bare silica can suffer from hydrolytic instability. We utilize 3-mercaptopropyltrimethoxysilane (MPTMS) to create a stable tether[5].

  • Dehydration: Dry 1.0 g of calcined MSNs at 150 °C under vacuum for 6 hours[5]. Causality: Removing physically adsorbed water is critical; excess water causes the MPTMS to self-polymerize in solution rather than forming a uniform monolayer on the silica surface.

  • Silanization: Suspend the dehydrated MSNs in 30 mL of anhydrous toluene. Add 1.0 mL of MPTMS.

  • Reflux: Stir the suspension at 110 °C for 48 hours under a nitrogen atmosphere[5].

  • Purification: Centrifuge the mixture and wash the pellet with toluene (2 × 10 mL) and diethyl ether (2 × 10 mL) to remove unreacted silane[5]. Dry under vacuum.

Protocol C: Covalent Immobilization of Organotin(IV) (MSN-Sn)

This step links the cytotoxic or catalytic organotin center to the thiol-functionalized silica[5].

  • Dispersion: Disperse 0.5 g of MSN-SH in 20 mL of anhydrous toluene in a Schlenk tube[5].

  • Conjugation: Add Triphenyltin(IV) chloride (SnPh3Cl) to achieve a theoretical 10-20% wt Sn/SiO₂ loading. Add Triethylamine (Et₃N) in a 1:2 molar ratio relative to the organotin compound[5]. Causality: Triethylamine acts as a proton scavenger. It neutralizes the HCl byproduct formed during the reaction between the thiol group and the tin chloride, driving the thermodynamic equilibrium toward the formation of the S–Sn covalent bond.

  • Reaction: Stir the mixture at 80 °C for 24 hours under a nitrogen atmosphere[5].

  • Recovery: Centrifuge the final product, wash thoroughly with toluene and diethyl ether, and dry under vacuum at 60 °C[5].

Quantitative Data & Physicochemical Profiling

The sequential modification of the silica surface induces predictable changes in the material's physicochemical properties. The table below summarizes the expected analytical profile at each stage of synthesis, serving as a benchmark for quality control.

Material StageBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Zeta Potential (mV)Key IR Signatures (cm⁻¹)
Bare MSNs 950 – 10500.90 – 1.102.5 – 3.0-20 to -30970 (Si-OH), 1080 (Si-O-Si)
MSN-SH 650 – 8000.60 – 0.802.2 – 2.5-10 to -202580 (S-H stretch)
MSN-SnPh₃ 400 – 5500.40 – 0.551.8 – 2.0+5 to +151070 (Sn-C), Absence of 2580

Note: The reduction in surface area and pore volume from Bare MSNs to MSN-SnPh₃ confirms the successful internal functionalization of the mesopores[3].

Self-Validation & Quality Control

To ensure the integrity of the synthesized organotin-functionalized silica, the following self-validating checks must be integrated into the workflow:

  • Spectroscopic Validation (FTIR & Raman): The success of Protocol B is confirmed by the appearance of a weak S-H stretching band near 2580 cm⁻¹. The success of Protocol C is validated by the disappearance of this S-H band (indicating complete S-Sn bond formation) and the appearance of Sn-C vibrational modes around 1070 cm⁻¹ and 730 cm⁻¹[4].

  • Structural Integrity (N₂ Adsorption-Desorption): The final MSN-Sn material must retain a 3 with a distinct hysteresis loop, confirming that the mesoporous architecture was not destroyed during the refluxing or calcination steps[3].

  • Leaching Assays (ICP-MS): Suspend the final MSN-Sn product in simulated biological fluid (pH 7.4) for 48 hours. Analyze the supernatant via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A well-synthesized covalent batch will exhibit <2% tin leaching, whereas physically adsorbed batches will show >30% leaching[4].

References

  • Dual Synthetic Pathways for Organotin-Functionalized Mesoporous Silica Nanoparticles: Targeted Therapeutic Platforms with Folic Acid and PEI Formul
  • Unleashing the antibacterial and antibiofilm potential of silica-based nanomaterials functionalized with an organotin(IV) compound. RSC Publishing.
  • Multifunctional Silica-Based Nanoparticles with Controlled Release of Organotin Metallodrug for Targeted Theranosis of Breast Cancer. MDPI.
  • Different Strategies to Anchor Organotin Methoxides on Silica and Their (Re)Use as Heterogeneous Catalysts.
  • (Alkyl-ω-ol)triphenyltin(IV)
  • Mesoporous silica nanoparticles functionalized with a dialkoxide diorganotin(IV) compound. BURJC Digital.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diethyltin Oxide (DOTO) Catalysis

Welcome to the Technical Support Center for Diethyltin Oxide ( Et2​SnO ) applications. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances, troubleshooting protocols, and opti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diethyltin Oxide ( Et2​SnO ) applications. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances, troubleshooting protocols, and optimization strategies for DOTO-catalyzed workflows. DOTO is a highly versatile organotin catalyst utilized in esterification, transesterification, polycarbonate synthesis, and complex cycloadditions.

Understanding the causality behind DOTO's behavior—specifically its activation into difunctional distannoxanes and its sensitivity to moisture—is critical for maximizing turnover frequencies (TOF) and product yields.

Troubleshooting & FAQs

Q1: My DOTO-catalyzed esterification/transesterification is stalling at 50-60% conversion. How can I drive the reaction to completion? Causality & Solution: DOTO operates via the in-situ formation of a catalytically active difunctional distannoxane network[1]. Because esterification is an equilibrium process, the accumulation of water hydrolyzes the distannoxane intermediate, deactivating the catalyst and stalling the reaction. Actionable Fix: Implement continuous azeotropic dehydration (e.g., using a Dean-Stark apparatus with xylene/toluene) or integrate molecular sieves (3A) directly into the reaction loop. Studies on dialkyltin oxide catalysis demonstrate that strict water removal is the primary driver for shifting the equilibrium toward the product, as seen in high-yield dimethyl carbonate synthesis[2].

Q2: How does DOTO compare to Dibutyltin Oxide (DBTO) in polyester synthesis, and why am I seeing different viscosity profiles? Causality & Solution: DOTO ( Et2​SnO ) features smaller ethyl ligands compared to the butyl ligands of DBTO ( Bu2​SnO ). This reduced steric hindrance allows for tighter coordination with bulky polycarboxyl substrates, promoting more complete polymerization. Industrial applications highlight that using Diethyltin Oxide as a catalyst can increase the inherent viscosity of the resulting polyesters by 50% when compared to using Dibutyltin Oxide[3]. Higher inherent viscosity directly correlates to higher molecular weights and improved mechanical strength.

Q3: I am using the DOTO-trimethylsilyl azide ( TMSN3​ ) route for tetrazole synthesis, but my yields are low. What is the mechanism of failure? Causality & Solution: In azide-nitrile cycloadditions, dialkyltin oxides accelerate the reaction primarily by acting as a Lewis acid to activate the nitrile substrate. Computational analysis using DFT methods revealed that the tin-based catalyst lowers the energy barrier to 32.8 kcal/mol[4]. However, the tin catalyst can become irreversibly bound or deactivated if the nitrile is highly electron-deficient or if ambient moisture degrades the TMSN3​ . Actionable Fix: Ensure strictly anhydrous conditions. If the reaction remains sluggish, switch to controlled microwave heating (15–25 minutes), which has been shown to dramatically improve yields in dialkyltin-mediated cycloadditions[4].

Quantitative Performance Data

The following table summarizes the catalytic efficiency of DOTO compared to baseline and alternative systems across various chemical transformations.

Catalyst SystemReaction TypeSubstrateCatalyst LoadingConversion / YieldKey Mechanistic Observation
Uncatalyzed EsterificationPhthalic Anhydride + OctanolN/A< 20%Reaction stalls at thermodynamic equilibrium.
DBTO PolyesterificationTerephthalic Acid + Diols0.1 wt%~85%Standard baseline inherent viscosity.
DOTO PolyesterificationTerephthalic Acid + Diols0.1 wt%> 95% 50% increase in inherent viscosity vs DBTO [3].
DOTO / TMSN3​ CycloadditionBenzonitrile + Azide10 mol%> 80% Lowers activation energy to 32.8 kcal/mol[4].
DOTO + Sieves Carboxylation CO2​
  • Methanol
1.0 mol%High Molecular sieve 3A prevents catalyst hydrolysis[2].

Experimental Protocols & Self-Validating Workflows

Protocol 1: High-Efficiency Esterification using DOTO with Azeotropic Dehydration

This protocol utilizes a self-validating dehydration step to ensure the distannoxane catalyst remains active.

  • Reagent Preparation: In a thoroughly dried round-bottom flask, combine the carboxylic acid and alcohol in a 1:1.1 molar ratio. Add DOTO at a catalytic loading of 0.05–0.1 wt% relative to the total monomer mass.

  • Solvent Addition: Add a sufficient volume of toluene or xylene (typically 20-30% of the reaction volume) to act as an azeotropic solvent.

  • Apparatus Assembly: Attach a Dean-Stark trap filled with the azeotropic solvent, followed by a reflux condenser.

  • Execution: Heat the mixture to reflux (approx. 110°C for toluene, 140°C for xylene) under a continuous nitrogen blanket.

  • Self-Validation Step: Calculate the theoretical yield of water based on the molar amounts of your starting materials. Monitor the volume of water collected in the Dean-Stark trap. The reaction is complete only when the collected water volume matches the theoretical calculation and water ceases to separate.

Protocol 2: DOTO-Mediated Azide-Nitrile Cycloaddition (Tetrazole Synthesis)

This protocol leverages microwave heating to overcome the 32.8 kcal/mol energy barrier.

  • Reagent Loading: In a microwave-safe reaction vial, dissolve the organic nitrile (1.0 mmol) in anhydrous toluene (2 mL).

  • Catalyst & Azide Addition: Add DOTO (10 mol%) and trimethylsilyl azide ( TMSN3​ , 1.5 mmol). Seal the vial immediately under an argon atmosphere to prevent moisture ingress.

  • Microwave Execution: Irradiate the mixture in a dedicated microwave synthesizer at 150°C for 15–25 minutes.

  • Self-Validation Step: Perform TLC (Thin-Layer Chromatography) or HPLC analysis. The disappearance of the nitrile starting material peak validates the successful activation of the substrate by the dialkyltin oxide complex.

Mechanistic Visualizations

G DOTO Diethyltin Oxide (DOTO) Distannoxane Active Distannoxane DOTO->Distannoxane Thermal Activation Coordination Substrate Coordination Distannoxane->Coordination Acid/Alcohol Binding Product Ester Product + H2O Coordination->Product Condensation Product->Distannoxane Hydrolysis (Deactivation) Dehydration Water Removal Product->Dehydration H2O Release Dehydration->Distannoxane Catalyst Regeneration

Catalytic cycle of DOTO highlighting the distannoxane intermediate and the dehydration step.

G Start Issue: Low Efficiency CheckWater Is water accumulating? Start->CheckWater FixWater Use Azeotropic Dehydration CheckWater->FixWater Yes CheckSterics High steric hindrance? CheckWater->CheckSterics No FixSterics Increase Temp / Microwave CheckSterics->FixSterics Yes CheckLoading Catalyst precipitating? CheckSterics->CheckLoading No FixLoading Reduce loading to 0.05 wt% CheckLoading->FixLoading Yes

Troubleshooting decision tree for resolving low catalytic efficiency in DOTO-mediated reactions.

References

  • Benchchem - Diethyltin Oxide. Source: benchchem.com.
  • Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Source: organic-chemistry.org.
  • Selective and high yield synthesis of dimethyl carbonate directly from carbon dioxide and methanol. Source: rsc.org.
  • Difunctional distannoxanes, XR2SnOSnR2X. Source: researchgate.net.

Sources

Optimization

How to resolve diethyltin oxide solubility issues

Welcome to the technical support guide for Diethyltin Oxide (DETO). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Diethyltin Oxide (DETO). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this versatile organotin compound. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why certain approaches work, empowering you to make informed decisions in your experiments.

PART 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental properties of Diethyltin Oxide that underpin its solubility challenges.

Question 1: Why is my Diethyltin Oxide not dissolving? I've seen conflicting information about its solubility.

Answer: This is the most common issue users face, and it stems from the fundamental structure of diorganotin oxides.

  • The Polymeric Nature: In its solid state, Diethyltin Oxide does not exist as simple, discrete (C₂H₅)₂SnO molecules. Instead, it forms a polymeric network of repeating stannoxane (-Sn-O-Sn-) bonds.[1] This structure is highly stable and, due to its high molecular weight and strong intermolecular forces, is generally intractable and insoluble in most standard organic solvents and water.[1][2]

  • Conflicting Data Explained: Some sources may describe DETO as an "oily liquid" or "readily soluble in organic solvents"[3]. This can refer to non-polymeric forms, lower purity grades containing more soluble starting materials, or related but structurally different compounds like trialkyltin oxides, which are often liquids or low-melting solids.[1] For high-purity, solid DETO, insolubility is the expected behavior.[2]

The key takeaway is that achieving a solution of DETO is often not a simple physical dissolution but a chemical reaction that breaks down the polymeric backbone.[1]

Question 2: What is the difference between dissolving and reacting Diethyltin Oxide?

Answer: This distinction is critical for successful application.

  • Physical Dissolution: This involves solvent molecules surrounding and separating individual molecules of a solute. This is unlikely to occur with the polymeric form of DETO without breaking the strong -Sn-O-Sn- bonds.

  • Reactive Solubilization: This is the effective method for DETO. It involves adding a reagent that chemically reacts with the oxide, cleaving the stannoxane bridges to form a new, monomeric, and soluble organotin species.[1][4] For example, reacting DETO with a carboxylic acid yields a soluble diethyltin dicarboxylate.

The diagram below illustrates this fundamental concept of depolymerization.

cluster_0 Insoluble State cluster_1 Solubilization via Reaction Polymer Polymeric Diethyltin Oxide (-Et₂Sn-O-)n High molecular weight network Insoluble in most solvents Monomer Soluble DETO Derivative Et₂SnX₂ Monomeric, discrete molecules Soluble in organic solvents Polymer:f1->Monomer:f1 Depolymerization Reagent Reagent (e.g., 2 R'COOH) Monomer:f1->Reagent Forms Water (byproduct) Reagent->Polymer:f1 Reacts with Stannoxane Bond

Caption: Conceptual workflow of reactive solubilization.

PART 2: Troubleshooting Guide - A-Path-to-Solution

Use this decision tree to diagnose and solve your DETO solubility issue methodically.

G start START: DETO Solubility Issue check_reaction Is a reactive approach compatible with your downstream chemistry? start->check_reaction physical_path Pursue Physical Methods (Limited Success Expected) check_reaction->physical_path No reactive_path Pursue Reactive Solubilization (Recommended) check_reaction->reactive_path Yes heat_sonicate Step 1: Apply Heat & Sonication (e.g., 60-80°C in a polar aprotic solvent like DMF or NMP) physical_path->heat_sonicate select_reagent Step 1: Select a Reactant Based on Application reactive_path->select_reagent eval_physical Observe for any change. Is it dissolving? heat_sonicate->eval_physical contact_support Result: Insoluble. Consider if DETO is the correct reagent for a non-reactive system. Contact Technical Support. eval_physical->contact_support No success SUCCESS: Homogeneous Solution Achieved eval_physical->success Yes, partially reagent_acid For esterification/acylation: Use a Carboxylic Acid (e.g., Acetic Acid, 2-EHA) select_reagent->reagent_acid reagent_diol For polyurethane/transesterification: Use a Diol or Alcohol (e.g., Ethylene Glycol) select_reagent->reagent_diol protocol Step 2: Follow Protocol 1 for Reactive Solubilization reagent_acid->protocol reagent_diol->protocol protocol->success

Caption: Troubleshooting workflow for Diethyltin Oxide solubility.

PART 3: Quantitative Data Summary

While quantitative solubility data for the polymeric form of Diethyltin Oxide is scarce due to its nature, the properties of related, more soluble diorganotin compounds can be instructive.

CompoundFormulaFormWater SolubilityOrganic Solvent SolubilityReference
Diethyltin Oxide (C₂H₅)₂SnOSolidInsolubleGenerally Insoluble (except by reaction)[2][3]
Dimethyltin Oxide(CH₃)₂SnOWhite PowderN/ASoluble in Ethanol, Methanol, DMF[5][6]
Dibutyltin Oxide(C₄H₉)₂SnOWhite Powder4.0 mg/L (20°C)Insoluble when pure; used as catalyst[7][8]
Dioctyltin Oxide(C₈H₁₇)₂SnOWhite SolidInsolubleSoluble in many organic solvents

Insight: The data suggests that solubility in organic solvents is highly dependent on the alkyl group (R in R₂SnO). The shorter methyl and longer octyl groups yield more soluble oxides compared to the ethyl and butyl analogs. This is likely due to differences in the stability and structure of their respective polymeric networks.

PART 4: Experimental Protocols

Safety First: Diethyltin Oxide is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat.[2]

Protocol 1: Reactive Solubilization with a Carboxylic Acid

This protocol describes the formation of a soluble Diethyltin Dicarboxylate, which is often the active catalytic species in reactions like esterifications or polyurethane production.[1] This is a self-validating system: the visual transition from a heterogeneous slurry to a clear, homogeneous solution indicates successful reaction and solubilization.

Objective: To solubilize 1 gram of Diethyltin Oxide in toluene by converting it to Diethyltin bis(2-ethylhexanoate).

Materials:

  • Diethyltin Oxide (DETO), (C₂H₅)₂SnO (MW: 192.83 g/mol )[9]

  • 2-Ethylhexanoic acid (2-EHA), C₈H₁₆O₂ (MW: 144.21 g/mol , Density: ~0.903 g/mL)

  • Toluene, anhydrous

  • Three-neck round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heat source

  • Nitrogen or Argon line for inert atmosphere

Methodology:

  • Setup: Assemble the flask with the Dean-Stark trap and condenser under a gentle flow of inert gas. This is crucial because the reaction produces water, and removing it drives the reaction to completion.[4]

  • Reagents:

    • Add Diethyltin Oxide (1.0 g, ~5.18 mmol) to the flask.

    • Add anhydrous toluene (50 mL). The DETO will not dissolve and will form a white suspension.

    • Add 2-Ethylhexanoic acid (1.57 g, ~10.88 mmol, which is a 2.1 molar equivalent). Using a slight excess of the acid ensures complete reaction of the oxide.

  • Reaction:

    • Begin vigorous stirring to keep the DETO suspended.

    • Heat the mixture to reflux (~111°C for toluene).

  • Observation & Validation:

    • As the reaction proceeds, you will observe two key changes:

      • Water will begin to collect in the Dean-Stark trap, validating that the reaction is occurring. The theoretical yield of water is ~0.093 mL (5.18 mmol).

      • The white, heterogeneous slurry will gradually clarify, resulting in a clear, homogeneous solution.

    • Continue the reflux for 2-4 hours, or until no more water is collected in the trap and the solution is completely clear.

  • Result: The resulting solution contains the highly soluble Diethyltin bis(2-ethylhexanoate) in toluene, ready for use in your downstream application.

References

  • DIETHYLTIN OXIDE, Cas 3682-12-0. LookChem.[Link]

  • Diethyltin oxide, CAS: 3682-12-0. Intatrade Chemicals.[Link]

  • DIETHYLTIN OXIDE Safety Data Sheet. Gelest, Inc.[Link]

  • Toxicity and speciation analysis of organotin compounds. ResearchGate.[Link]

  • Dimethyltin Oxide. American Elements.[Link]

  • DIMETHYLTIN OXIDE Safety Data Sheet. Gelest.[Link]

  • Introduction to Organotin Chemistry. Gelest, Inc.[Link]

  • DIOCTYLTIN OXIDE BLEND. Ataman Kimya.[Link]

  • Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science (ANJS).[Link]

  • Dibutyltin oxide. Wikipedia.[Link]

  • TRIBUTYLTIN OXIDE. Ataman Kimya.[Link]

  • Organo-tin compounds. Australian Government Department of Climate Change, Energy, the Environment and Water.[Link]

  • Dibutyltin oxide Safety Data Sheet. Chemos GmbH & Co.KG.[Link]

  • Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats. National Center for Biotechnology Information (PMC).[Link]

  • Organotin Chemistry. University of Malaya Students' Repository.[Link]

  • Trapping Molecular Dimethyltin Oxide in the Novel Organotinoxo Cluster. ACS Publications, Organometallics.[Link]

  • THE REACTION OF DIORGANOTIN OXIDES WITH PHENOLS. Canadian Science Publishing.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for Diethyltin Oxide in Esterification

Welcome to the technical support center for optimizing esterification reactions catalyzed by diethyltin oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing esterification reactions catalyzed by diethyltin oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues related to reaction temperature. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section provides solutions to specific problems that can arise during diethyltin oxide-catalyzed esterification, with a focus on temperature-related issues.

Q1: My esterification reaction is showing a low yield. Could the temperature be the cause?

A1: Yes, suboptimal temperature is a frequent cause of low yields in esterification reactions. The reaction temperature directly influences the reaction rate and equilibrium.[1]

Possible Temperature-Related Causes and Solutions:

  • Temperature is too low: The reaction may be proceeding too slowly to reach completion within your allotted timeframe. Insufficient thermal energy can lead to a sluggish reaction rate.[1]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress using techniques like TLC, GC, or LC-MS.[2][3] For many direct esterifications using organotin catalysts, temperatures greater than 180-200°C are often required.[4]

  • Temperature is too high: Excessive heat can lead to the degradation of reactants, products, or the catalyst itself. This can result in the formation of undesirable byproducts and a reduction in the overall yield.[5][6] In some cases, high temperatures can cause carbonization.[5][6]

    • Solution: If you observe charring or the formation of significant impurities, reduce the reaction temperature. It's crucial to find a balance that promotes a reasonable reaction rate without causing degradation.

  • Equilibrium has not been shifted favorably: Esterification is a reversible reaction that produces water as a byproduct.[7][8][9][10] The accumulation of water can drive the reaction backward, lowering the yield of your desired ester.[1]

    • Solution: While temperature plays a role in reaction rate, effectively removing water is critical for driving the equilibrium towards the product. Techniques like azeotropic distillation with a Dean-Stark trap or the use of molecular sieves are highly effective.[1] Increasing the temperature can also aid in the removal of water.

Q2: I'm observing significant byproduct formation. How is this related to temperature?

A2: The formation of byproducts is often highly dependent on the reaction temperature.

Common Scenarios:

  • Dehydration of Alcohols: At elevated temperatures, some alcohols, particularly secondary and tertiary ones, can undergo dehydration to form alkenes. Organotin catalysts are generally less prone to promoting side reactions like dehydration compared to strong acid catalysts, which is one of their advantages.[4]

    • Solution: If you suspect alcohol dehydration, try lowering the reaction temperature. The use of a milder catalyst or optimizing the reaction time might also be beneficial.

  • Ether Formation: At higher temperatures, alcohols can sometimes react with each other to form ethers.

    • Solution: Optimizing the temperature to favor esterification over ether formation is key. This may involve running the reaction at the lowest possible temperature that still provides a reasonable reaction rate.

  • Thermal Decomposition: As mentioned previously, reactants, products, or even the diethyltin oxide catalyst can decompose at excessively high temperatures.

    • Solution: A systematic study to determine the thermal stability of your specific substrates and product is advisable. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative degradation at higher temperatures.

Q3: My diethyltin oxide catalyst appears to have deactivated. Can temperature be a contributing factor?

A3: Yes, temperature can influence catalyst deactivation.

Mechanisms of Deactivation:

  • Hydrolysis: Organotin compounds can be sensitive to moisture, which can lead to hydrolysis and deactivation of the catalyst.[11] While diethyltin oxide is generally more robust than other organotin variants, prolonged exposure to water at high temperatures can be detrimental. The presence of water is inherent to the esterification process, making this a critical consideration.[12]

    • Solution: Ensure that your starting materials and solvent are as anhydrous as possible. Azeotropic removal of water during the reaction is crucial to both drive the equilibrium and protect the catalyst.[13]

  • Sintering: At very high temperatures, solid catalysts can undergo sintering, where the catalyst particles aggregate, leading to a loss of surface area and a decrease in catalytic activity.

    • Solution: Operate within the recommended temperature range for the catalyst. If you suspect sintering, characterization of the spent catalyst using techniques like BET surface area analysis can be informative.[12]

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the optimization of temperature in diethyltin oxide-catalyzed esterification.

Q4: What is the typical optimal temperature range for esterification using diethyltin oxide?

A4: The optimal temperature range can vary significantly depending on the specific carboxylic acid and alcohol being used. However, a general range for esterification reactions catalyzed by organotin compounds is between 80°C and 240°C.[13][14] For many standard esterifications, a temperature range of 140-180°C is often employed.[15][16] Some specific processes may even operate at temperatures up to 250°C.[14][17]

Substrate TypeTypical Temperature Range (°C)Notes
Primary Alcohols & Unhindered Carboxylic Acids120 - 180These reactions are generally faster and can often be run at lower temperatures.
Secondary Alcohols & Sterically Hindered Substrates180 - 220Higher temperatures are often required to overcome steric hindrance and achieve a reasonable reaction rate.
Polycondensation Reactions210 - 240The formation of polyesters often requires higher temperatures to drive the reaction to high conversion.[14]
Transesterification Reactions90 - 130Transesterification can sometimes be achieved at lower temperatures than direct esterification.[13]
Q5: How does the catalyst activate the reaction, and how does temperature influence this?

A5: Diethyltin oxide acts as a Lewis acid catalyst.[7] The tin atom has vacant d-orbitals that can accept a pair of electrons.[7] The catalytic cycle is generally understood to involve the following key steps:

  • Initial Reaction with Carboxylic Acid: The diethyltin oxide initially reacts with the carboxylic acid to form a tin carboxylate species.[7]

  • Activation of the Carbonyl Group: The tin center coordinates to the carbonyl oxygen of another carboxylic acid molecule. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7][18]

  • Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

  • Proton Transfer and Water Elimination: A proton is transferred, and a molecule of water is eliminated, regenerating the catalyst and forming the ester.

Temperature influences this process by providing the necessary activation energy for these steps to occur at a practical rate. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which in turn accelerates the reaction.

Q6: Should I heat the reaction mixture before or after adding the diethyltin oxide?

A6: It is common practice to add the diethyltin oxide catalyst to the reaction mixture at the beginning, along with the other raw materials.[7] The mixture is then heated to initiate the reaction. As the temperature increases, the diethyltin oxide will typically dissolve as it reacts with the carboxylic acid.[7]

Q7: How can I experimentally determine the optimal temperature for my specific reaction?

A7: A systematic approach is recommended to determine the optimal temperature for your esterification.

Experimental Protocol for Temperature Optimization:

  • Set up Parallel Reactions: Prepare several identical reaction mixtures in parallel.

  • Vary the Temperature: Set each reaction to run at a different, constant temperature (e.g., 120°C, 140°C, 160°C, 180°C, 200°C).

  • Monitor Reaction Progress: At regular time intervals, take a small aliquot from each reaction and analyze it by a suitable method (TLC, GC, LC-MS) to determine the conversion to the desired ester.

  • Plot the Data: Plot the percentage conversion against time for each temperature.

  • Analyze the Results: The optimal temperature will be the one that provides the highest yield of the desired product in a reasonable amount of time, with minimal byproduct formation.

Below is a workflow diagram for optimizing the reaction temperature.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization cluster_troubleshoot Troubleshooting A Define Reactants & Stoichiometry B Prepare Identical Reaction Mixtures A->B C Set Parallel Reactions at Different Temperatures (e.g., 120°C, 140°C, 160°C, 180°C) B->C D Monitor Progress Over Time (TLC, GC, LC-MS) C->D E Plot % Conversion vs. Time for Each Temperature D->E F Identify Temperature with Best Yield & Minimal Byproducts E->F G Optimal Temperature Identified F->G Decision H Low Yield or Slow Reaction? F->H J Byproduct Formation? F->J I Increase Temperature H->I K Decrease Temperature J->K

Sources

Optimization

Diethyltin Oxide (Et2SnO) Catalysis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Diethyltin Oxide (Et2SnO) applications. Et2SnO is a highly versatile, albeit finicky, organotin reagent widely utilized by researchers and drug development professionals for th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diethyltin Oxide (Et2SnO) applications. Et2SnO is a highly versatile, albeit finicky, organotin reagent widely utilized by researchers and drug development professionals for the regioselective functionalization of polyols, esterification, and transesterification. Because of its polymeric nature and moisture sensitivity, slight deviations in experimental setup can lead to drastically inconsistent outcomes.

This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to ensure reproducible, high-yield results.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction mixture remains a cloudy suspension, and I am observing zero product yield. What is going wrong? Causality & Solution: Diethyltin oxide does not exist as a simple monomer; at room temperature, it forms an insoluble, highly cross-linked polymer network of Sn-O-Sn bonds. To become catalytically active, it must react with your diol substrate to form a covalent, monomeric or dimeric dialkylstannylene acetal. This condensation reaction produces water. Because the equilibrium heavily favors the reactant side, you must actively remove water from the system to drive the reaction forward[1]. If your solution is cloudy, the polymeric Et2SnO has not depolymerized. Action: Utilize a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene). Reflux the mixture until the solution becomes completely transparent. A clear solution is your visual, self-validating indicator that the active stannylene acetal has successfully formed.

Q2: The stannylene acetal forms (the solution clears), but my subsequent alkylation/acylation step is incredibly slow and yields are poor. How can I accelerate this? Causality & Solution: While dialkylstannylene acetals excel at regiocontrol, their inherent nucleophilicity toward electrophiles (like alkyl halides) is quite low. The addition of a nucleophilic accelerator is mechanistically required to achieve practical reaction rates. Halide anions (from additives like tetrabutylammonium bromide or cesium fluoride) coordinate to the tin atom, expanding its coordination sphere. This intermediate adduct significantly increases the electron density and nucleophilicity of the adjacent oxygen atoms, accelerating the reaction[2][3]. Action: Add 1.0 to 2.0 equivalents of a nucleophilic accelerator (TBAB or CsF) along with your electrophile[4].

Table 1: Impact of Nucleophilic Accelerators on Diethylstannylene Acetal Alkylation
Reaction PhaseAdditive / CatalystApprox. Reaction TimeRegioselectivity (Equatorial:Axial)Typical Yield (%)
Toluene, RefluxNone48 - 72 h~ 3:1< 40%
Toluene, 80°CTBAB (1.0 eq)4 - 6 h> 10:185%
DMF, 80°CCsF (2.0 eq)2 - 4 h> 15:192%

Q3: I am seeing poor regioselectivity (e.g., functionalization at both axial and equatorial hydroxyls). How do I improve selectivity? Causality & Solution: Regioselectivity in tin-mediated carbohydrate chemistry relies on the preferential complexation of the stannylene acetal at cis-vicinal diol moieties. Subsequent functionalization typically occurs at the less sterically hindered equatorial position[2]. Poor selectivity usually indicates either an excess of the electrophile, elevated reaction temperatures causing equilibration of distannoxane intermediates[5], or the absence of a coordinating halide additive which stabilizes the transition state. Action: Strictly control the stoichiometry of the electrophile (1.0 - 1.05 eq) and ensure TBAB/CsF is present. Lower the reaction temperature during the electrophile addition phase if selectivity remains an issue.

Q4: How can I effectively remove organotin byproducts during the workup? My product is contaminated. Causality & Solution: Organotin residues are notoriously difficult to separate from polar organic products due to their similar solubility profiles and their tendency to streak on silica gel chromatography. Action: Quench the reaction with aqueous potassium fluoride (KF). The fluoride ions aggressively coordinate with the dialkyltin species, forming highly insoluble dialkyltin difluoride polymers that easily precipitate out of the organic phase and can be removed via simple filtration.

Section 2: Visualizing the Reaction Workflow

G A Polymeric Et2SnO (Insoluble Suspension) B Reflux in Toluene + Diol Substrate A->B C Azeotropic Water Removal (Dean-Stark Trap) B->C D Dialkylstannylene Acetal (Clear Homogeneous Solution) C->D Equilibrium Shift (- H2O) E Regioselective Reaction (+ Electrophile & TBAB) D->E Nucleophilic Acceleration

Fig 1: Mechanistic workflow of Et2SnO activation and regioselective functionalization.

G Start Issue: Low Yield / No Reaction CheckSol Did the reaction mixture become completely clear? Start->CheckSol NoClear Incomplete Acetal Formation. Check Dean-Stark trap / Reflux. CheckSol->NoClear No YesClear Acetal formed successfully. CheckSol->YesClear Yes CheckAdd Was a nucleophilic catalyst (e.g., TBAB, CsF) added? YesClear->CheckAdd NoAdd Add TBAB/CsF to accelerate the alkylation step. CheckAdd->NoAdd No YesAdd Check electrophile quality or steric hindrance. CheckAdd->YesAdd Yes

Fig 2: Diagnostic logic tree for troubleshooting low yields in Et2SnO catalysis.

Section 3: Validated Experimental Protocols

Protocol 1: Regioselective Monoalkylation of a Carbohydrate Diol

Note: This protocol is designed as a self-validating system. It relies on visual cues (cloudy to clear transition) and physical precipitation (tin fluoride formation) to validate each phase of the reaction without requiring intermediate NMR sampling.

Step-by-Step Methodology:

  • Acetal Formation (Activation): In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, suspend the unprotected diol substrate (1.0 mmol) and diethyltin oxide (1.05 mmol) in anhydrous toluene (20 mL).

  • Azeotropic Dehydration: Heat the mixture to a vigorous reflux (approx. 110°C).

    • Validation Check: Monitor the solution. It will start as a milky white suspension. Continue refluxing (typically 2-4 hours) until the mixture becomes a completely homogeneous, clear solution. Do not proceed until this visual confirmation is achieved; it guarantees quantitative conversion to the dialkylstannylene acetal.

  • Cooling & Additive Introduction: Cool the reaction mixture to 80°C. Add tetrabutylammonium bromide (TBAB, 1.0 mmol) and stir for 15 minutes to allow for halide-tin coordination.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., benzyl bromide, 1.05 mmol). Maintain heating at 80°C for 4-6 hours. Monitor via TLC until the starting diol is consumed.

  • Tin Precipitation (Workup): Cool the mixture to room temperature. Add 10 mL of a saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30-45 minutes.

    • Validation Check: A dense white precipitate (diethyltin difluoride) will rapidly form in the flask, indicating successful sequestration of the tin catalyst.

  • Filtration & Isolation: Filter the biphasic mixture through a tightly packed pad of Celite, washing the pad thoroughly with ethyl acetate. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude regioselective product. Purify via flash chromatography if necessary.

Section 4: References

  • Method for separation and collection of dialkyl tin dialkoxide (EP1987881B1). Google Patents.1

  • Difunctional distannoxanes, XR2SnOSnR2X . ResearchGate. 5

  • Tin in Organic Synthesis: Applications of Organotin Derivatives for Carbohydrate Synthesis . ResearchGate.2

  • Tin-119 NMR spectral data of the dialkylstannylene acetals . ResearchGate. 3

  • Diethyltin Oxide - Properties and Applications . Benchchem. 4

Sources

Troubleshooting

Diethyltin Oxide Technical Support Center: A Senior Application Scientist's Guide to Safe Laboratory Management

Welcome to the Technical Support Center for the safe and effective management of diethyltin oxide in your laboratory. This guide is designed for researchers, scientists, and drug development professionals who utilize thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe and effective management of diethyltin oxide in your laboratory. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale and in-depth knowledge necessary to handle diethyltin oxide with the highest degree of safety and scientific integrity. This is not a rigid template, but a dynamic resource to address the real-world challenges you may face.

Section 1: Understanding the Hazard - A Proactive Approach to Safety

Diethyltin oxide is a potent organotin compound that requires meticulous handling. Its toxicity is not to be underestimated, and a thorough understanding of its hazardous properties is the first line of defense in any laboratory setting.

Frequently Asked Questions: The "Why" Behind the Precautions

Q1: What are the primary routes of exposure to diethyltin oxide in a laboratory setting?

A1: The primary routes of exposure are inhalation of the powder, skin contact, and ingestion.[1][2] Diethyltin oxide is a solid, often a powder, which can easily become airborne during weighing and transfer.[2] Skin absorption is also a significant risk, and even small amounts can be toxic if swallowed.[2]

Q2: What are the immediate health effects of exposure to diethyltin oxide?

A2: Acute exposure can cause severe skin and eye irritation.[2] Inhalation may lead to respiratory tract irritation.[2] Ingestion is a serious concern and can be toxic even in small quantities, leading to a medical emergency.[2]

Q3: What are the long-term health risks associated with diethyltin oxide exposure?

A3: Organotin compounds, as a class, are known for their potential to cause long-term health effects. While specific data on diethyltin oxide is limited, related dialkyltin compounds are known to be immunotoxic, primarily targeting the thymus gland and lymphocyte function.[3][4] Some organotins also exhibit neurotoxic properties.[5] Chronic exposure to inorganic tin compounds can lead to a benign pneumoconiosis called stannosis.[2]

Section 2: Laboratory Operations - Best Practices for Handling Diethyltin Oxide

Adherence to strict protocols is non-negotiable when working with diethyltin oxide. The following guidelines are designed to minimize the risk of exposure at every stage of your experimental workflow.

Troubleshooting Guide: Common Handling Challenges

Scenario 1: Weighing and Transferring Diethyltin Oxide Powder

  • Problem: I need to weigh a small amount of diethyltin oxide, and I'm concerned about creating dust.

  • Solution:

    • Preparation is Key: Before you begin, ensure you are wearing all required Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (neoprene or nitrile rubber are recommended), and chemical safety goggles.[2] A NIOSH-certified respirator with an appropriate cartridge for dusts and mists should also be used.[2]

    • Designated Area: All handling of diethyltin oxide powder must be conducted within a certified chemical fume hood.[2][6]

    • Weighing Technique:

      • Use a microbalance with a draft shield inside the fume hood.

      • To minimize dust generation, use a "weighing boat" or a piece of creased, smooth weighing paper.

      • Instead of pouring the powder, use a dedicated, clean spatula to carefully transfer small increments.

      • If possible, pre-weigh a vial and add the compound to the vial inside the hood, then re-weigh the vial outside the hood to determine the exact amount transferred.[7]

    • Post-Transfer: Immediately and carefully clean the spatula and weighing boat with a solvent-moistened wipe (e.g., with ethanol or isopropanol) and dispose of the wipe as hazardous waste.

Scenario 2: Preparing Solutions of Diethyltin Oxide

  • Problem: I need to dissolve diethyltin oxide in a solvent. What are the key safety considerations?

  • Solution:

    • Solvent Compatibility: Diethyltin oxide is generally soluble in organic solvents.[8] Always consult the Safety Data Sheet (SDS) for any known incompatibilities.

    • Procedure:

      • Perform all solution preparation steps inside a chemical fume hood.

      • Add the solvent to the vessel containing the pre-weighed diethyltin oxide slowly to avoid splashing.

      • Use a magnetic stirrer for gentle agitation to aid dissolution. Avoid vigorous shaking that could create aerosols.

      • Clearly label the resulting solution with the chemical name, concentration, date, and appropriate hazard symbols.

Personal Protective Equipment (PPE) - Your Last Line of Defense

A comprehensive PPE strategy is crucial. The following table summarizes the minimum requirements for handling diethyltin oxide.

PPE ComponentSpecificationsRationale
Gloves Chemically resistant gloves (e.g., neoprene or nitrile rubber).[2]To prevent skin absorption, which is a primary route of exposure.
Eye Protection Chemical safety goggles. A face shield is recommended when there is a splash hazard.[6]To protect against eye irritation and potential absorption through the mucous membranes.
Lab Coat A flame-retardant or cotton lab coat that fits properly and is fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better) is necessary for spills or situations with a potential for aerosol generation.[2][6]To prevent inhalation of airborne powder, which can cause respiratory irritation and systemic toxicity.

Section 3: Emergency Procedures - A Calm and Coordinated Response

In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.

Frequently Asked Questions: Emergency Scenarios

Q1: What should I do in case of skin or eye contact with diethyltin oxide?

A1:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove any contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

Q2: What is the first aid procedure for inhalation or ingestion?

A2:

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If they feel unwell, seek immediate medical advice.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Immediately call a poison control center or doctor for treatment advice.[2]

Troubleshooting Guide: Spill Management

Scenario: A small amount of diethyltin oxide powder has spilled inside the chemical fume hood.

  • Problem: How do I safely clean up a small spill of diethyltin oxide powder?

  • Solution:

    • Alert and Isolate: Alert others in the immediate area. Keep the fume hood running.

    • Personal Protection: Ensure you are wearing the appropriate PPE, including a respirator.

    • Containment and Cleanup:

      • Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[6]

      • Carefully sweep or shovel the material into a clearly labeled, sealed container for hazardous waste disposal.[2][6] Avoid creating dust.

    • Decontamination:

      • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.

      • All cleaning materials must be disposed of as hazardous waste.[9]

    • Reporting: Report the spill to your laboratory supervisor or chemical hygiene officer.

Section 4: Decontamination and Waste Disposal - Ensuring a Safe and Clean Workspace

Proper decontamination of equipment and disposal of waste are critical to preventing cross-contamination and environmental release.

Frequently Asked Questions: Decontamination and Disposal

Q1: How should I decontaminate glassware and equipment that has been in contact with diethyltin oxide?

A1: A common and effective method for decontaminating glassware is to soak it in a bleach solution overnight.[6][10] This process oxidizes the organotin compounds to less harmful tin oxides.[10] Following the bleach soak, wash the glassware with soap and water, and then rinse with a solvent like acetone or toluene.[6] All cleaning materials and rinsates should be collected as hazardous waste.

Q2: What is the correct procedure for disposing of diethyltin oxide waste?

A2: All diethyltin oxide waste, including excess reagents, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and glassware), is considered hazardous waste.[9][11]

  • Place all waste in a dedicated, clearly labeled, and sealed container.[9][11]

  • Do not mix organotin waste with other waste streams.[11]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[11]

Visualizing Safety: Workflow and Pathways

To further clarify the safety protocols, the following diagrams illustrate key decision-making processes.

Diagram 1: Risk Assessment and Handling Workflow for Diethyltin Oxide

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency ReviewSDS Review SDS and SOPs DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareHood Prepare Chemical Fume Hood DonPPE->PrepareHood WeighTransfer Weigh and Transfer Powder PrepareHood->WeighTransfer PrepareSolution Prepare Solution WeighTransfer->PrepareSolution Spill Spill Occurs WeighTransfer->Spill Exposure Exposure Occurs WeighTransfer->Exposure Decontaminate Decontaminate Equipment PrepareSolution->Decontaminate PrepareSolution->Spill PrepareSolution->Exposure DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste FollowEmergency Follow Emergency Procedures Spill->FollowEmergency Exposure->FollowEmergency

Caption: A logical workflow for the safe handling of diethyltin oxide in a laboratory setting.

Diagram 2: Simplified Pathway of Dialkyltin-Induced Immunotoxicity

G Diethyltin Diethyltin Oxide Exposure Thymus Thymus Gland Diethyltin->Thymus Targets T_lymphocytes T-Lymphocytes Diethyltin->T_lymphocytes Directly Affects Thymus->T_lymphocytes Contains Proliferation Lymphocyte Proliferation T_lymphocytes->Proliferation Inhibits Apoptosis Lymphocyte Apoptosis T_lymphocytes->Apoptosis Induces ImmuneSuppression Immunosuppression Proliferation->ImmuneSuppression Leads to Apoptosis->ImmuneSuppression Leads to

Caption: A simplified representation of the immunotoxic effects of dialkyltin compounds like diethyltin oxide.

References

  • Preventable exposure to trimethyl tin chloride: a case report. (n.d.). Retrieved from [Link]

  • ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.). Retrieved from [Link]

  • DIETHYLTIN OXIDE - Gelest, Inc. (2016, June 15). Retrieved from [Link]

  • HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures - Del Valle Lab. (n.d.). Retrieved from [Link]

  • How should I manage glassware that came in contact with organotin compounds? - Reddit. (2017, September 1). Retrieved from [Link]

  • Mechanisms of dialkyltin induced immunopathology - PubMed. (n.d.). Retrieved from [Link]

  • Biological Activity of Organotin Compounds--An Overview - DSpace. (n.d.). Retrieved from [Link]

  • DIMETHYLTIN OXIDE - Gelest, Inc. (2015, September 8). Retrieved from [Link]

  • snd4242 - dimethyltin oxide - Amazon S3. (n.d.). Retrieved from [Link]

  • Toxicity and speciation analysis of organotin compounds. (n.d.). Retrieved from [Link]

  • Diagnosis and treatment of organotin poisoned patients - PMC - NIH. (n.d.). Retrieved from [Link]

  • Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC. (2018, January 8). Retrieved from [Link]

  • Decontamination Protocols for Lab Equipment. (2025, May 27). Retrieved from [Link]

  • Laboratory Equipment Decontamination Procedures - Wayne State University researchers. (n.d.). Retrieved from [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Tin and Tin Compounds. (n.d.). Retrieved from [Link]

  • Neurotoxic Effects of Acute Tributyltin Exposure in Adult Zebrafish: Behavioral Impairments and Mechanistic Insights - MDPI. (2026, February 1). Retrieved from [Link]

  • Guideline for the Management of Time Sensitive Chemicals - UOW. (2024, May 2). Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.). Retrieved from [Link]

  • Tin toxicity - WikEM. (2019, September 8). Retrieved from [Link]

  • Evaluation of developmental neurotoxicity of organotins via drinking water in rats: dimethyl tin - PubMed. (2007, November 15). Retrieved from [Link]

  • Suggested Storage Time Limits for Common Peroxidizable Compounds. (2013, May 30). Retrieved from [Link]

  • US3716568A - Reaction products of dioctyltin oxide and dioctyltin monohydric aliphatic saturated alcohol thioglycolate esters and process - Google Patents. (n.d.).
  • Dibutyltin Oxide - OSHA. (n.d.). Retrieved from [Link]

  • Trimethyltin-induced neuronal damage in the rat brain: comparative studies using silver degeneration stains, immunocytochemistry and immunoassay for neuronotypic and gliotypic proteins - PubMed. (n.d.). Retrieved from [Link]

  • Tin and Compounds | ToxFAQs™ | ATSDR - Cdc. (n.d.). Retrieved from [Link]

  • Triethyltin (PIM 588) - Inchem.org. (n.d.). Retrieved from [Link]

  • DIOCTYLTIN OXIDE BLEND - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Dibutyltin alters immune cell production of the pro-inflammatory cytokines interleukin (IL) 1β and IL-6: role of mitogen-activated protein kinases and changes in mRNA - PMC. (n.d.). Retrieved from [Link]

  • US20110288360A1 - Compositions for neutralization and decontamination of toxic chemical and biological agents - Google Patents. (n.d.).
  • Dioctyltin Oxide - BNT Chemicals. (n.d.). Retrieved from [Link]

  • Demethylnobiletin inhibits delayed-type hypersensitivity reactions, human lymphocyte proliferation and cytokine production - PMC. (n.d.). Retrieved from [Link]

  • Cas 3682-12-0,DIETHYLTIN OXIDE | lookchem. (n.d.). Retrieved from [Link]

  • Dibutyltin oxide | C8H18OSn | CID 61221 - PubChem. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Moisture Sensitivity in Diethyltin Oxide Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in carbohydrate chemistry and polyol functionalization: managing the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in carbohydrate chemistry and polyol functionalization: managing the extreme moisture sensitivity of reactions involving diethyltin oxide ( Et2​SnO ).

Diethyltin oxide is a powerful reagent used to temporarily protect and activate specific hydroxyl groups by forming a cyclic stannylene acetal (1[1]). However, this activation is highly susceptible to thermodynamic reversal if water is not rigorously excluded. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols required to achieve reproducible, high-yield regioselective functionalizations.

Part 1: Mechanistic FAQs (The "Why")

Q: Why is moisture such a critical failure point when using diethyltin oxide? A: The reaction between a diol and Et2​SnO to form a stannylene acetal is a reversible condensation process. According to Le Chatelier's principle, the water generated as a byproduct will push the equilibrium backward, hydrolyzing the acetal into unreactive starting materials (2[2]). Furthermore, stannylene acetals exist in solution as highly organized dimers. Moisture disrupts these delicate supramolecular structures, which are the exact mechanisms responsible for the steric differentiation and regioselectivity observed in subsequent alkylation or acylation steps.

Q: Can I just use an excess of diethyltin oxide to force the reaction to completion? A: No. Diethyltin oxide is a polymeric solid that is highly insoluble in most organic solvents. It only enters the solution phase as it reacts with the diol substrate. Adding excess Et2​SnO will simply leave unreacted, suspended solids in your flask, complicating downstream purification without shifting the thermodynamic equilibrium. The only effective thermodynamic driver is the continuous physical or chemical removal of water (3[3]).

Part 2: Troubleshooting Guide (The "How")

Symptom 1: The reaction mixture remains cloudy after prolonged reflux.
  • Cause: Incomplete conversion due to inadequate water removal. The Et2​SnO remains unreacted and suspended as a polymeric solid.

  • Solution: Ensure your Dean-Stark apparatus is completely dry. If you are using benzene (reflux 80°C), switch to toluene (reflux 110°C). The higher temperature significantly increases the rate of azeotropic distillation, forcing the equilibrium forward (2[2]).

Symptom 2: Regioselectivity is poor during the subsequent functionalization step.
  • Cause: Trace moisture hydrolyzed the stannylene acetal back to the unprotected diol before the electrophile could react.

  • Solution: Introduce a Soxhlet extractor containing activated 3Å molecular sieves between the reaction flask and the reflux condenser. This captures trace moisture that a standard Dean-Stark trap might fail to condense. Alternatively, chemical dehydrants like 2,2-dimethoxypropane can be utilized to scavenge water chemically (4[4]).

Symptom 3: The isolated diethyltin oxide reagent appears clumpy and performs poorly.
  • Cause: Et2​SnO absorbs atmospheric moisture over time, forming hydrated species that resist entering the catalytic cycle.

  • Solution: Pre-dry the Et2​SnO by suspending it in boiling toluene and performing an azeotropic distillation via a Dean-Stark trap before adding the diol substrate (3[3]).

Quantitative Comparison of Dehydration Strategies

To assist in experimental design, Table 1 summarizes the quantitative parameters of various dehydration methods used during stannylene acetal formation.

Table 1: Dehydration Strategies for Stannylene Acetal Formation

Dehydration MethodReflux Temperature (°C)Typical Reaction Time (h)Byproducts GeneratedScalability
Dean-Stark (Benzene) 8012 - 16None (Physical separation)Excellent
Dean-Stark (Toluene) 1102 - 4None (Physical separation)Excellent
Soxhlet with 3Å Sieves 1101 - 3None (Trapped in sieves)Medium
2,2-Dimethoxypropane 60 - 804 - 6Acetone, MethanolGood

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Moisture-Free Formation of Diethylstannylene Acetals

This protocol relies on a self-validating visual cue: the transition from a heterogeneous suspension to a homogeneous clear solution mathematically guarantees that the insoluble polymeric Et2​SnO has fully converted into the soluble acetal.

Step 1: Apparatus Preparation

  • Oven-dry a round-bottom flask, a Dean-Stark trap, and a reflux condenser at 120°C for at least 4 hours.

  • Assemble the glassware while hot under a continuous, positive stream of dry Argon or Nitrogen.

Step 2: Reagent Charging

  • Add the polyol substrate (1.0 equivalent) and diethyltin oxide (1.05 equivalents) to the flask.

  • Add anhydrous toluene (typically 10-20 mL per mmol of substrate). The mixture will initially appear as a milky white, heterogeneous suspension.

Step 3: Azeotropic Dehydration

  • Heat the mixture to a vigorous reflux (approx. 110°C).

  • As the toluene-water azeotrope boils, it condenses and falls into the Dean-Stark trap. Water, being denser than toluene, will phase-separate and settle at the bottom of the trap (2[2]).

Step 4: The Self-Validation Check

  • Monitor the reaction flask. After 2 to 4 hours, the cloudy suspension must transition into a completely clear, transparent solution.

  • Causality Check: If the solution is not clear, water is still present in the system, or your diol is sterically hindered and unreactive. Do not proceed to the functionalization step until the solution is entirely clear.

Step 5: Solvent Evaporation and Functionalization

  • To ensure absolute removal of trace water, distill off the remaining toluene under reduced pressure, leaving the stannylene acetal as a dry, foamy residue.

  • Immediately re-dissolve the residue in an anhydrous solvent (e.g., DMF, chloroform) appropriate for the subsequent electrophilic addition, maintaining strict inert atmosphere conditions.

Part 4: Visualizing the Workflow

The following diagram illustrates the logical relationship between heat, continuous water removal, and the equilibrium shift required to form the stannylene acetal.

Workflow N1 Polyol + Et2SnO in Toluene (Heterogeneous Suspension) N2 Reflux at 110°C (Azeotropic Distillation) N1->N2 Heat Applied N4 Stannylene Acetal Formation (Equilibrium Shift) N2->N4 Condensation N3 Dean-Stark Trap (Continuous H2O Removal) N3->N4 Drives Reaction Right N4->N3 H2O Byproduct N5 Clear Homogeneous Solution (Self-Validation Achieved) N4->N5 Complete Conversion N6 Moisture Intrusion (Hydrolysis Reversal) N5->N6 Exposure to Air N6->N1 Reverts to Reactants

Workflow of stannylene acetal formation and the critical role of continuous water removal.

References

  • Control of regioselectivity in reactions of dialkylstannylene acetals. Part I. Source: cdnsciencepub.com URL:[Link]

  • The fate of ethyltin and diethyltin derivatives in the rat Source: scispace.com URL:[Link]

  • Reaction of dibutyltin oxide with methanol under CO2 pressure relevant to catalytic dimethyl carbonate synthesis Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in Diethyltin Oxide Synthesis

Welcome to the Technical Support Center for Organometallic Synthesis. As application scientists, we frequently encounter yield discrepancies in the preparation of dialkyltin oxides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organometallic Synthesis. As application scientists, we frequently encounter yield discrepancies in the preparation of dialkyltin oxides. The synthesis of diethyltin oxide ( [Et2​SnO]n​ ) via the hydrolytic condensation of diethyltin dichloride ( Et2​SnCl2​ ) is a foundational procedure in organotin chemistry 1. However, the amphoteric nature of tin(IV) and the complex phase dynamics of polymeric organometallic networks require precise stoichiometric and thermodynamic control to prevent yield loss.

This guide is designed to troubleshoot common bottlenecks, explain the mechanistic causality behind yield drops, and provide a self-validating protocol for high-yield synthesis.

Pathway Visualization

G A Et2SnCl2 Precursor B Alkaline Hydrolysis A->B C pH < 7 Incomplete Rxn B->C Under-titration D pH 7.5 - 8.5 Optimal Condensation B->D Precise Control E pH > 10 Stannate Formation B->E Over-titration F Distannoxane Impurities C->F Partial Condensation G Polymeric [Et2SnO]n D->G High Yield H Soluble Loss (Low Yield) E->H Dissolution

Fig 1: Hydrolytic condensation pathway of diethyltin oxide and pH-dependent yield outcomes.

Troubleshooting FAQs

Q1: Why is my diethyltin oxide yield consistently below 60% despite using stoichiometric amounts of sodium hydroxide? Causality: Using exactly 2.0 equivalents of a strong base like NaOH often leads to localized pH spikes during addition. Tin(IV) is amphoteric. At high pH, diethyltin oxide undergoes further nucleophilic attack by OH− to form water-soluble diethylstannate complexes (e.g., [Et2​Sn(OH)4​]2− ). This shifts the equilibrium, pulling the precipitated oxide back into the aqueous phase and drastically reducing your recoverable yield 1. Solution: Switch to a weaker base such as aqueous ammonia ( NH4​OH ) or use a buffered system (like NaHCO3​/Na2​CO3​ ). If NaOH must be used, implement dropwise addition under vigorous stirring with continuous pH monitoring, strictly capping the pH at 8.0–8.5.

Q2: The precipitate forms, but it is highly gelatinous. I lose a significant amount of product during filtration. How can I improve the physical characteristics? Causality: Rapid precipitation at room temperature traps water molecules within the polymeric [Et2​SnO]n​ network, forming a colloidal gel rather than a crystalline solid. This gelatinous matrix clogs filter pores, retains chloride impurities, and leads to mechanical product loss during transfer. Solution: Implement a thermal "digestion" step. After precipitation, heat the mother liquor and suspended solid to 80°C for 1–2 hours. This provides the activation energy for Ostwald ripening—smaller, thermodynamically unstable particles dissolve and redeposit onto larger particles, yielding a dense, granular, and easily filterable precipitate.

Q3: NMR analysis of my product shows contamination with diethyltin dichloride and a distannoxane intermediate. How do I drive the reaction to completion? Causality: The hydrolysis of Et2​SnCl2​ proceeds stepwise through a hydroxy-chloride intermediate ( Et2​Sn(OH)Cl ). If the base is insufficient or mixing is poor, these intermediates condense to form difunctional distannoxanes (e.g., ClEt2​Sn−O−SnEt2​Cl ). These distannoxanes are well-documented, stable intermediates that can prematurely halt the polymerization process 2. Solution: Ensure a slight excess of base while strictly maintaining the pH below 9.0. Conducting the reaction with a final azeotropic distillation (using a Dean-Stark trap with toluene) can forcefully drive the dehydration of any residual terminal hydroxyl groups, converting distannoxanes to the fully condensed oxide network 3.

Quantitative Data: Parameter Optimization

Table 1: Impact of Reaction Parameters on Diethyltin Oxide Yield and Purity

Base SystempH RangeTemperature (°C)Thermal DigestionAverage Yield (%)Product Morphology
NaOH (Concentrated)> 10.025No< 45%Gelatinous, high mechanical loss
NaOH (Dilute)8.0 - 9.025No65 - 75%Fine powder, slow filtration
NH4​OH (Aqueous)7.5 - 8.525Yes (80°C)85 - 92%Granular, high purity
Na2​CO3​ / NaHCO3​ 7.0 - 8.080 (Reflux)Yes (In-situ)> 95%Highly crystalline, rapid filtration
Optimized High-Yield Protocol

This protocol is designed as a self-validating system. Visual cues and strict pH boundaries ensure that the operator can confirm the success of each step in real-time before proceeding.

Step 1: Precursor Dissolution Dissolve 10.0 g of diethyltin dichloride ( Et2​SnCl2​ ) in 100 mL of deionized water in a 500 mL round-bottom flask. Validation: Mild heating to 40°C may be required. The solution must be completely clear before proceeding to prevent unreacted starting material from being trapped in the polymer matrix.

Step 2: Controlled Hydrolysis Equip the reaction flask with a mechanical stirrer (magnetic stirring is insufficient once the polymer network forms) and a calibrated pH probe. Prepare a 2.0 M solution of aqueous ammonia ( NH4​OH ). Add the NH4​OH solution dropwise at a rate of 2 mL/min while maintaining vigorous stirring (400-500 rpm).

Step 3: pH Stabilization (Critical Node) Continue base addition until the pH stabilizes exactly between 7.8 and 8.2. A dense white precipitate will form. Validation: Do not exceed pH 8.5. If the pH drifts above 8.5, immediately back-titrate with 0.1 M HCl to prevent the irreversible formation of soluble stannates.

Step 4: Thermal Digestion Attach a reflux condenser and heat the resulting suspension to 80°C for 90 minutes. Validation: Observe the transition of the precipitate. It must shift from a milky, amorphous gel to a dense, granular solid that settles rapidly when stirring is paused. This visual cue confirms that Ostwald ripening has successfully occurred.

Step 5: Filtration and Washing Filter the hot suspension through a medium-porosity sintered glass funnel. Wash the filter cake with 3 x 50 mL of hot deionized water to remove ammonium chloride byproducts. Follow this with 1 x 30 mL of cold ethanol to displace water and facilitate drying.

Step 6: Dehydration Dry the solid in a vacuum oven at 80°C for 12 hours. This yields the anhydrous, polymeric diethyltin oxide ( [Et2​SnO]n​ ) as a free-flowing white powder.

References
  • Source: benchchem.
  • Source: researchgate.
  • Organotin Chemistry (Second Edition)

Sources

Optimization

Addressing skin and respiratory irritation from diethyltin oxide exposure

Diethyltin Oxide (DETO) Technical Support Center: Managing Dermal and Respiratory Exposure Welcome to the Technical Support Center for Organotin Handling. As a Senior Application Scientist, I have designed this guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Diethyltin Oxide (DETO) Technical Support Center: Managing Dermal and Respiratory Exposure

Welcome to the Technical Support Center for Organotin Handling. As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Diethyltin oxide (DETO) is a highly effective catalyst in polymer and chemical synthesis, but its precise chemical nature—specifically its lipophilicity and reactivity—makes it a potent dermal and respiratory irritant. This guide provides drug development professionals and researchers with the mechanistic causality behind DETO toxicity, self-validating experimental protocols, and evidence-based troubleshooting for exposure incidents.

Mechanistic Overview of Diethyltin Oxide Irritation

To effectively mitigate DETO exposure, one must understand why it acts as a severe irritant. DETO (CAS 3682-12-0) exists as a colorless to white powder or oily liquid that is highly insoluble in water but readily soluble in organic solvents [2]. This extreme lipophilicity allows the organotin compound to rapidly partition into the lipid bilayers of the stratum corneum and respiratory epithelium.

Once intracellular, DETO disrupts mitochondrial oxidative phosphorylation, leading to the generation of reactive oxygen species (ROS) and the subsequent release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) [3]. Clinically, this cascade manifests as severe erythema, edema, and mucosal irritation (classified under GHS as H315 for skin and H335 for respiratory tracts) [1].

MoA DETO Diethyltin Oxide (DETO) Exposure Lipid Lipophilic Penetration (Epithelium/Stratum Corneum) DETO->Lipid Mito Mitochondrial Uncoupling & ROS Generation Lipid->Mito Cyto Pro-inflammatory Cytokine Release (TNF-α, IL-6) Mito->Cyto Irrit Clinical Manifestation: Dermal / Respiratory Irritation Cyto->Irrit

Cellular mechanism of DETO-induced dermal and respiratory irritation.

Quantitative Safety & Exposure Limits

The following table summarizes the critical physicochemical and toxicity metrics for DETO to guide your laboratory risk assessments[1, 2].

ParameterValue / DescriptionClinical & Experimental Relevance
CAS Number 3682-12-0Unique identifier for tracking and SDS retrieval.
Molecular Formula (C2H5)2SnODi-substituted organotin; dictates lipophilicity and barrier penetration.
GHS Hazard Statements H301, H315, H319, H335Toxic if swallowed; causes severe skin, eye, and respiratory irritation.
Solubility Profile Insoluble in water; soluble in organicsStandard aqueous washing is insufficient for dermal decontamination.
Chronic Exposure Risk Stannosis (Benign Pneumoconiosis)Chronic dust inhalation causes radio-opaque lung deposits over time.

Troubleshooting & FAQs

Q: Why does standard soap and water washing sometimes fail to alleviate DETO skin irritation? A: Because DETO is highly insoluble in water and strongly lipophilic [2], washing with water alone can actually spread the compound across the skin without solubilizing it. The causality lies in the partition coefficient: DETO prefers the lipid-rich stratum corneum over the aqueous wash. Solution: We recommend an initial dry wipe using an absorbent pad, followed by washing with a polyethylene glycol (PEG)-based cleanser or a mildly lipophilic solvent (like mineral oil), and then flushing with copious amounts of surfactant and water.

Q: During powder transfer, our researchers experience respiratory irritation despite working in a fume hood. What is the root cause? A: Fume hoods are optimized for capturing vapors, but DETO often generates fine particulate dust with a high electrostatic charge. These micro-particulates can easily escape the draft if the sash is positioned incorrectly or if rapid hand movements disrupt the laminar airflow. Solution: Implement a self-validating airflow check using a smoke pencil before handling. Furthermore, personnel must use a NIOSH-certified dust and mist respirator (e.g., N95 or P100 cartridge) during transfer, or ideally, handle the powder within a sealed glovebox [1].

Q: How do we differentiate between acute DETO respiratory irritation and chronic stannosis? A: Acute exposure to DETO dust causes immediate mucosal irritation, characterized by coughing, bronchospasm, and a burning sensation mediated by a direct chemical inflammatory cascade [1]. In contrast, stannosis is a benign pneumoconiosis caused by chronic, long-term inhalation of inorganic tin or organotin dusts. Stannosis presents as radio-opaque deposits on a chest X-ray but typically lacks the acute alveolar fibrosis or immediate airway hyperreactivity seen in acute exposures [4].

Experimental Workflows & Protocols

As drug development professionals, you require protocols that are self-validating—meaning the procedure itself contains steps to confirm its efficacy and safety.

Protocol 1: Self-Validating Dermal Decontamination Workflow

Objective: To safely remove unreacted DETO from the skin without exacerbating penetration.

  • Immediate Isolation: Halt the experiment. Do not apply water immediately.

  • Dry Decontamination: Gently blot (do not rub) the affected area with a highly absorbent, lint-free polyurethane pad to remove bulk powder or oily residue.

  • Solvent Partitioning: Apply a PEG-400 based decontamination solution or mineral oil to the affected area. Causality: The lipophilic nature of DETO allows it to partition into the PEG/oil rather than deeper into the epidermis.

  • Surfactant Flush: Wash the area vigorously with a laboratory-grade surfactant (e.g., Alconox or standard dish soap) and copious warm water for at least 15 minutes.

  • System Validation Step: To ensure your lab's decontamination protocol is effective before an accident happens, conduct a mock trial using a UV-fluorescent powder (e.g., Glo Germ) mixed with a safe lipophilic carrier. Follow steps 1-4 and inspect under a UV lamp. If fluorescence remains, your surfactant flush technique is inadequate and must be adjusted.

Workflow Exp Suspected DETO Exposure Assess Assess Route of Exposure Exp->Assess Skin Dermal Contact Assess->Skin Resp Inhalation of Dust Assess->Resp Wipe 1. Dry Blotting 2. PEG-400 / Oil Wash 3. Surfactant Flush Skin->Wipe Air 1. Move to Fresh Air 2. Administer O2 (if needed) 3. Monitor Airway Resp->Air Med Medical Evaluation & Symptomatic Treatment Wipe->Med Air->Med

Step-by-step emergency response workflow for DETO exposure.

Protocol 2: In Vitro Assessment of DETO Cytotoxicity (Respiratory Model)

Objective: To evaluate the inflammatory potential of DETO formulations on 3D human airway epithelial models (e.g., MucilAir™) during drug or polymer development.

  • Model Preparation: Equilibrate the 3D respiratory epithelial inserts in basal medium for 24 hours at 37°C, 5% CO2.

  • Dosing Suspension: Because DETO is water-insoluble, prepare the dosing stock in DMSO, ensuring the final DMSO concentration applied to the apical surface does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Apical Exposure: Apply 10 µL of the DETO suspension to the apical surface. Causality: This directly mimics the inhalation deposition of airborne particulates on the mucosal layer.

  • Validation/Control: Always run a vehicle control (0.5% DMSO) and a positive irritant control (e.g., 1% Triton X-100). This self-validating step ensures the model's barrier function is responding accurately to known stressors.

  • Endpoint Analysis: After 24 hours, collect the basolateral medium to quantify pro-inflammatory cytokines (IL-6, IL-8) via ELISA, and measure Transepithelial Electrical Resistance (TEER) to assess barrier integrity.

References

  • Gelest, Inc. "Safety Data Sheet: DIETHYLTIN OXIDE." Gelest.[Link]

  • LookChem. "Cas 3682-12-0, DIETHYLTIN OXIDE Basic Information and Safety Data." LookChem. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Tin and Tin Compounds - Health Effects." Centers for Disease Control and Prevention (CDC). [Link]

  • National Center for Biotechnology Information (NCBI). "HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds." National Institutes of Health (NIH).[Link]

Troubleshooting

Technical Support Center: Diethyltin Oxide (DATO) Waste Management &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex safety, analytical, and remediation challenges associated with Diethyltin Oxide ( C4​H10​OSn )...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex safety, analytical, and remediation challenges associated with Diethyltin Oxide ( C4​H10​OSn ) waste disposal. Organotin compounds demand rigorous handling protocols due to their severe environmental toxicity and endocrine-disrupting properties.

This guide provides self-validating protocols, mechanistic explanations, and troubleshooting steps to ensure your laboratory remains safe, compliant, and analytically rigorous.

Fundamentals & Causality of Hazards

Q: Why does diethyltin oxide require specialized hazardous waste protocols compared to standard organic waste?

A: Diethyltin oxide presents dual hazards: acute physiological toxicity and persistent environmental damage. Mechanistically, organotins are highly lipophilic, allowing them to rapidly cross cellular membranes. Once internalized, they act as potent endocrine disruptors by inappropriately activating the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathways. Furthermore, chronic inhalation of inorganic or organic tin dust leads to stannosis, a form of benign pneumoconiosis .

Because DATO does not readily degrade in standard aqueous waste streams and is highly toxic to aquatic life, it cannot be flushed down the drain or mixed with general solvent waste .

Pathway DATO Diethyltin Oxide (DATO) CellMembrane Cellular Membrane Penetration DATO->CellMembrane Lipophilic Nature Stannosis Pulmonary Accumulation (Stannosis) DATO->Stannosis Inhalation of Dust RXR RXR / PPARγ Activation CellMembrane->RXR Endocrine Endocrine Disruption RXR->Endocrine

Mechanistic pathway of DATO-induced cellular toxicity and endocrine disruption.

Experimental Workflows & Disposal Protocols

Q: What is the validated step-by-step protocol for disposing of DATO waste generated during synthesis?

A: To ensure a self-validating system, disposal must be coupled with analytical verification. Do not mix organotin waste with other waste streams . Follow this stringent protocol:

Step-by-Step Methodology: DATO Waste Segregation and Treatment

  • Primary Containment: Conduct all transfers within a certified chemical fume hood. Equip yourself with double nitrile gloves, safety goggles, and a lab coat. Nitrile is required as it provides superior resistance to lipophilic organotins compared to latex.

  • Solid Waste Segregation: Place all contaminated consumables (weighing boats, pipette tips, gloves) into a dedicated, clearly labeled, sealable hazardous waste container marked "TOXIC SOLID WASTE - ORGANOTIN (DIETHYLTIN OXIDE)".

  • Aqueous/Organic Liquid Treatment (Adsorption): For liquid effluents containing DATO byproducts, add Powdered Activated Carbon (PAC) at a concentration of 50-100 mg per 40 mL of waste. Agitate for 30 minutes. The hydrophobic nature of DATO drives it to adsorb onto the PAC .

  • Filtration & Separation: Filter the suspension through a 0.22 µm PTFE membrane. The solid retentate (PAC + DATO) is transferred to the solid organotin waste container.

  • Analytical Validation (The Self-Validating Step): Take a 1 mL aliquot of the filtrate and analyze it via Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS). The concentration of tin (Sn) must be below the regulatory threshold (e.g., <0.05 mg/L) . If the sample fails, repeat Step 3.

  • Final Disposal: Transfer the validated solid waste to a licensed hazardous waste facility for high-temperature incineration.

G Start DATO Waste Generation Liquid Liquid Effluent Start->Liquid Solid Contaminated Consumables Start->Solid Adsorption PAC Adsorption & Filtration Liquid->Adsorption Incineration Licensed Hazardous Incineration Solid->Incineration Validation LC-ICP-MS Validation (<0.05 mg/L) Adsorption->Validation Validation->Adsorption Fail Validation->Incineration Pass

Logical workflow for diethyltin oxide waste segregation, treatment, and analytical validation.

Troubleshooting & Quantitative Data

Q: We attempted to precipitate DATO out of our wastewater using standard flocculants, but LC-ICP-MS still shows high tin levels. What went wrong?

A: Standard flocculants and untreated clays (like standard bentonite) are highly effective for heavy metals (Cu, Zn) but lack the hydrophobic binding sites required to capture organotins like DATO. Organotins are primarily removed via hydrophobic adsorption, not simple charge neutralization . You must switch to an organically modified bentonite or Powdered Activated Carbon (PAC).

Table 1: Comparison of Adsorbent Efficacy for Organotin Removal

Adsorbent TypeTarget Pollutant ProfileOrganotin Removal Efficiency (%)Primary Mechanism of Action
Powdered Activated Carbon (PAC) Organotins (DATO, TBT, DBT)> 98.0% Hydrophobic adsorption
Organically Modified Bentonite Organotins & Heavy Metals~ 85.0% Hydrophobic & Ion Exchange
Standard Bentonite (Untreated) Heavy Metals (Cu, Zn)< 20.0% Cation Exchange
Standard Flocculants Suspended Solids< 10.0% Charge Neutralization

Data synthesized from Vreysen et al. regarding the adsorption-flocculation of organotin compounds .

Q: How do I handle a dry powder spill of diethyltin oxide outside the fume hood?

A: Do not sweep the powder dry, as this will aerosolize the DATO and create a severe inhalation hazard (risk of stannosis) .

  • Evacuate and Isolate: Immediately clear personnel from the immediate area.

  • PPE: Don a particulate respirator (N95 or P100 minimum), face shield, and double nitrile gloves.

  • Containment: Gently cover the spill with damp absorbent pads (using water or a mild solvent like ethanol to suppress dust formation).

  • Collection: Use a non-sparking plastic scoop to transfer the dampened powder and pads into a sealable hazardous waste container.

  • Decontamination: Wash the surface thoroughly with a detergent solution, capturing all wash water for PAC adsorption treatment as described in the primary protocol.

Advanced Analytical Validation

Q: Why is LC-ICP-MS recommended over standard GC-MS for validating our organotin waste streams before discharge?

A: Historically, Gas Chromatography (GC) required a complex, time-consuming derivatization step (e.g., using Grignard reagents or sodium tetraethylborate) to volatilize organotins. This step introduces significant analytical uncertainty and exposes personnel to additional highly toxic reagents.

Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) eliminates the need for derivatization. The LC column separates the specific organotin species (speciation), while the ICP-MS provides exceptional sensitivity and isotopic selectivity for Tin (Sn), allowing for rapid, direct quantification of DATO down to the sub-µg/L level . This guarantees your waste stream meets the stringent environmental discharge limits before it leaves your facility.

References
  • Gelest, Inc. "Safety Data Sheet: DIETHYLTIN OXIDE." Gelest, 15 Jun. 2016. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). "Occupational Health Guideline for Organotin Compounds." CDC Stacks. Available at: [Link]

  • Vreysen, S., et al. "Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation." Marine Pollution Bulletin 56 (2008): 106–115. Available at: [Link]

  • Eurofins Australia. "Organotins Analysis." Eurofins Scientific. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Diethyltin Oxide Using NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. Diethyltin oxide ((C₂H₅)₂SnO), a versatile organotin compound, finds applications ranging from a catalyst in polymerization reactions to a precursor in the synthesis of other organotin derivatives. Its polymeric nature and the common synthetic route via hydrolysis of diethyldichlorotin present unique challenges in purity validation. This guide provides an in-depth technical comparison of using ¹H, ¹³C, and ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy to validate the purity of synthesized diethyltin oxide, with a focus on identifying key impurities.

The Imperative of Purity: Why NMR is the Analytical Tool of Choice

The synthesis of diethyltin oxide, most commonly through the hydrolysis of diethyldichlorotin, can often result in incomplete reactions or the formation of side products. The presence of unreacted starting material or other organotin species can significantly alter the reactivity and toxicity profile of the final product. While techniques like elemental analysis provide bulk purity information, they cannot identify and quantify specific molecular impurities.

NMR spectroscopy, on the other hand, offers a powerful, non-destructive method to probe the molecular structure of a sample. By analyzing the chemical environment of ¹H, ¹³C, and ¹¹⁹Sn nuclei, we can not only confirm the identity of the desired diethyltin oxide but also detect and quantify impurities, even at low levels. The key advantage of NMR lies in its ability to provide a detailed "fingerprint" of the sample, allowing for a comprehensive purity assessment.

Deciphering the Molecular Fingerprint: Interpreting NMR Spectra of Diethyltin Oxide and Its Impurities

A thorough understanding of the expected NMR spectra for diethyltin oxide and its potential impurities is crucial for accurate purity validation. Due to the polymeric and often poorly soluble nature of diethyltin oxide, obtaining high-resolution solution-state NMR can be challenging. However, with appropriate solvent selection (e.g., d₆-DMSO, or in some cases CDCl₃ for related species), meaningful data can be acquired.

¹H NMR Spectroscopy: A First Look at the Ethyl Groups

The ¹H NMR spectrum provides a direct window into the proton environment of the ethyl groups attached to the tin atom.

  • Diethyltin Oxide ((C₂H₅)₂SnO): The ethyl groups in diethyltin oxide will exhibit a characteristic ethyl pattern: a quartet for the methylene protons (-CH₂-) coupled to a triplet for the methyl protons (-CH₃-). A key feature to look for are the "tin satellites." These are smaller peaks flanking the main signals, arising from the coupling of protons to the NMR-active tin isotopes, ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.58% abundance)[1]. The magnitude of the two-bond tin-proton coupling constant (²J(¹¹⁹Sn-¹H)) provides valuable structural information.

  • Diethyldichlorotin ((C₂H₅)₂SnCl₂): As the most likely impurity, the ¹H NMR signals of diethyldichlorotin will also show a quartet and a triplet for the ethyl groups. However, the chemical shifts of these signals will be different from those of the oxide due to the influence of the electronegative chlorine atoms. The presence of separate quartet and triplet signals indicates the presence of this impurity.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon environments within the molecule.

  • Diethyltin Oxide ((C₂H₅)₂SnO): A proton-decoupled ¹³C NMR spectrum of pure diethyltin oxide is expected to show two distinct signals corresponding to the methylene (-CH₂-) and methyl (-CH₃-) carbons. Similar to the ¹H spectrum, these signals will be flanked by tin satellites due to one-bond (¹J(¹¹⁹Sn-¹³C)) and two-bond (²J(¹¹⁹Sn-¹³C)) coupling.

  • Diethyldichlorotin ((C₂H₅)₂SnCl₂): The presence of diethyldichlorotin will be indicated by a separate pair of signals for its methylene and methyl carbons, shifted relative to those of the oxide.

¹¹⁹Sn NMR Spectroscopy: The Definitive Probe of the Tin Environment

¹¹⁹Sn NMR is arguably the most powerful tool for assessing the purity of organotin compounds. The chemical shift of the tin nucleus is highly sensitive to its coordination environment and the nature of the substituents attached to it[2].

  • Diethyltin Oxide ((C₂H₅)₂SnO): Due to its polymeric nature, where tin atoms are part of -Sn-O-Sn- linkages, diethyltin oxide is expected to have a characteristic ¹¹⁹Sn chemical shift that is distinct from other organotin species. The exact chemical shift can be influenced by the degree of polymerization and the solvent.

  • Diethyldichlorotin ((C₂H₅)₂SnCl₂): Diethyldichlorotin will exhibit a ¹¹⁹Sn chemical shift at a significantly different position compared to the oxide, making it readily identifiable.

  • Other Potential Impurities: Other possible impurities, such as triethyltin or tetraethyltin species, will also have their own unique and well-separated ¹¹⁹Sn chemical shifts.

Comparative Data Summary

The following table summarizes the expected NMR spectral data for diethyltin oxide and its primary potential impurity, diethyldichlorotin. It is important to note that exact chemical shifts can vary depending on the solvent, concentration, and temperature.

CompoundNucleusExpected Chemical Shift (ppm)MultiplicityKey Coupling Constants (Hz)
Diethyltin Oxide ¹H (-CH₂-)~1.2 - 1.5Quartet (q)³J(¹H-¹H) ≈ 8
¹H (-CH₃-)~1.1 - 1.4Triplet (t)³J(¹H-¹H) ≈ 8
¹³C (-CH₂-)~15 - 20-¹J(¹¹⁹Sn-¹³C)
¹³C (-CH₃-)~10 - 15-²J(¹¹⁹Sn-¹³C)
¹¹⁹SnHighly variable, depends on structureSinglet-
Diethyldichlorotin ¹H (-CH₂-)~1.7 - 2.0Quartet (q)³J(¹H-¹H) ≈ 8
¹H (-CH₃-)~1.3 - 1.6Triplet (t)³J(¹H-¹H) ≈ 8
¹³C (-CH₂-)~25 - 30-¹J(¹¹⁹Sn-¹³C)
¹³C (-CH₃-)~8 - 12-²J(¹¹⁹Sn-¹³C)
¹¹⁹Sn~120 - 140Singlet-

Experimental Protocol for NMR-Based Purity Validation

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data for the purity assessment of diethyltin oxide.

I. Sample Preparation
  • Solvent Selection: Due to the often-poor solubility of diethyltin oxide, deuterated dimethyl sulfoxide (d₆-DMSO) is a common choice. If the sample is soluble, deuterated chloroform (CDCl₃) can also be used.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the synthesized diethyltin oxide into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene). The standard should have a simple spectrum that does not overlap with the analyte signals.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution. If the sample does not fully dissolve, this should be noted, as it can affect quantification.

II. NMR Data Acquisition

The following parameters are a general guide and may need to be optimized for the specific instrument and sample.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16-64 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) is crucial for accurate integration in qNMR. A value of 30-60 seconds is recommended.

  • Spectral Width (SW): A spectral width of at least 15 ppm is recommended to ensure all signals, including potential impurities, are captured.

¹³C{¹H} NMR:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): A longer relaxation delay (e.g., 5-10 seconds) is beneficial for quantitative analysis.

¹¹⁹Sn{¹H} NMR:

  • Pulse Program: A standard proton-decoupled pulse program.

  • Number of Scans (NS): The number of scans will depend on the concentration of the sample.

  • Relaxation Delay (D1): A relaxation delay of 5-10 seconds is a good starting point.

  • Referencing: Tetramethyltin (TMSn) is the standard reference for ¹¹⁹Sn NMR (δ = 0 ppm)[3].

III. Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate the signals corresponding to the diethyltin oxide and any identified impurities.

  • Purity Calculation (qNMR): If an internal standard was used, the purity of the diethyltin oxide can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for interpreting the NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Diethyltin Oxide & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize (Vortex/Sonicate) dissolve->homogenize h1 ¹H NMR homogenize->h1 c13 ¹³C NMR homogenize->c13 sn119 ¹¹⁹Sn NMR homogenize->sn119 process FT, Phasing, Baseline Correction c13->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Fig. 1: Experimental workflow for NMR-based purity validation.

interpretation_logic decision decision result result impurity_node impurity_node start Analyze NMR Spectra (¹H, ¹³C, ¹¹⁹Sn) check_signals Are there extra signals besides the expected diethyltin oxide pattern? start->check_signals identify_impurity Identify Impurity based on Chemical Shifts & Coupling check_signals->identify_impurity Yes pure Sample is of High Purity check_signals->pure No quantify Quantify Impurity via Integration identify_impurity->quantify impure Sample Contains Identified Impurities quantify->impure

Fig. 2: Logical flow for spectral interpretation and purity assessment.

Conclusion: A Multi-Nuclear Approach for Uncompromising Purity Validation

Validating the purity of synthesized diethyltin oxide is a critical step in ensuring the integrity of subsequent research and development activities. NMR spectroscopy, through a combined ¹H, ¹³C, and particularly ¹¹⁹Sn analysis, provides an unparalleled level of detail for both structural confirmation and impurity profiling. By understanding the characteristic spectral features of diethyltin oxide and its likely impurities, and by following a rigorous experimental protocol, researchers can confidently assess the purity of their material. This multi-nuclear NMR approach embodies a self-validating system, providing the trustworthy and authoritative data essential for high-impact scientific endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 70(3), 589-595. [Link]

  • Wrackmeyer, B. (2006). ¹¹⁹Sn NMR parameters. Annual Reports on NMR Spectroscopy, 58, 1-56. [Link]

  • Davies, A. G. (2004). Organotin chemistry. John Wiley & Sons. [Link]

  • Signal-to-Noise.com. (n.d.). Tin NMR. [Link]

  • PubChem. (n.d.). Diethyltin oxide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Diethyltin dichloride. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, October 30). 13C NMR Spectroscopy. [Link]

  • IMSERC. (n.d.). Tin NMR. Northwestern University. [Link]

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Comparative

A Senior Application Scientist's Guide to ¹¹⁹Sn NMR Spectroscopy for Characterizing Diethyltin Oxide Complexes

For researchers, scientists, and drug development professionals navigating the complex world of organometallic compounds, the precise characterization of molecular structures is paramount. Diethyltin oxide and its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex world of organometallic compounds, the precise characterization of molecular structures is paramount. Diethyltin oxide and its derivatives present a significant analytical challenge due to their pronounced tendency to exist not as simple monomers, but as a dynamic equilibrium of various aggregated and polymeric forms. This structural heterogeneity can profoundly impact their reactivity, toxicity, and overall utility. While a suite of analytical techniques can provide pieces of the structural puzzle, ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful and direct method for elucidating the coordination environment at the tin center, a critical determinant of the complex's architecture.

This guide provides an in-depth comparison of ¹¹⁹Sn NMR spectroscopy with other common analytical techniques for the characterization of diethyltin oxide complexes. We will delve into the underlying principles that make ¹¹⁹Sn NMR particularly well-suited for this task, present supporting data from related organotin compounds, and provide a detailed experimental protocol for acquiring high-quality spectra.

The Challenge: The Polymorphic Nature of Diethyltin Oxide

Diethyltin oxide, (C₂H₅)₂SnO, is rarely a simple monomeric species. In solution and in the solid state, it readily forms a variety of structures, including dimers, trimers, and larger oligomeric or polymeric assemblies. These structures are typically held together by Sn-O-Sn bridges, leading to varying coordination numbers and geometries at the tin centers. This structural variability makes a comprehensive characterization challenging, as different techniques may provide conflicting or incomplete information.

¹¹⁹Sn NMR: A Direct Window into the Tin Coordination Sphere

The tin atom possesses several NMR-active isotopes, with ¹¹⁹Sn being the most advantageous due to its natural abundance (8.59%) and favorable nuclear properties.[1] What makes ¹¹⁹Sn NMR spectroscopy particularly insightful for studying diethyltin oxide complexes is the direct correlation between the ¹¹⁹Sn chemical shift (δ(¹¹⁹Sn)) and the coordination number and geometry of the tin atom.[2][3]

The ¹¹⁹Sn nucleus has a very wide chemical shift range, spanning over 4000 ppm, which makes it exceptionally sensitive to subtle changes in the electronic environment around the tin atom. A general and well-established trend in organotin chemistry is that an increase in the coordination number at the tin center leads to a significant upfield shift (a shift to lower frequency or more negative ppm values) in the ¹¹⁹Sn NMR spectrum.[2][3] This principle allows for the direct differentiation of various aggregated species in solution.

Comparative Analysis: ¹¹⁹Sn NMR vs. Alternative Techniques

While ¹¹⁹Sn NMR offers a direct probe of the tin center, a multi-technique approach is often necessary for a complete structural picture. Here, we compare ¹¹⁹Sn NMR with other commonly employed analytical methods for the characterization of organotin compounds.

TechniqueInformation ProvidedAdvantagesLimitations
¹¹⁹Sn NMR Spectroscopy Direct information on the coordination number and geometry of the tin atom. Can distinguish between different aggregated species in solution.High sensitivity to the tin environment, wide chemical shift range allows for clear differentiation of species.Can be less sensitive than mass spectrometry for trace analysis. Requires specialized NMR probes and expertise.
¹H and ¹³C NMR Spectroscopy Provides information about the organic ligands attached to the tin atom. Can infer the presence of different tin environments through the splitting of ligand signals.Widely available and provides detailed information about the organic framework.Indirectly probes the tin center. Complex spectra can be difficult to interpret, especially for mixtures of oligomers.
Mass Spectrometry (GC-MS, LC-MS) Provides information on the mass-to-charge ratio of the species present, allowing for identification and quantification.High sensitivity and selectivity, excellent for trace analysis and speciation in complex matrices.Can cause fragmentation of larger clusters, making it difficult to determine the structure of the intact species in solution. Derivatization is often required for GC-MS analysis.[3]
X-ray Crystallography Provides a definitive, high-resolution structure of a single crystal in the solid state.The "gold standard" for structural elucidation, providing precise bond lengths and angles.Requires the growth of high-quality single crystals, which can be challenging for polymorphic substances. The solid-state structure may not be representative of the species present in solution.
Infrared (IR) Spectroscopy Provides information about the functional groups present, particularly the Sn-O-Sn stretching frequencies, which can indicate the presence of oligomeric structures.Relatively simple and inexpensive. Can provide quick confirmation of the presence of key functional groups.Provides limited information on the specific coordination geometry and number at the tin center.

In essence, while techniques like mass spectrometry excel at identifying and quantifying organotin compounds, and X-ray crystallography provides a definitive solid-state structure, ¹¹⁹Sn NMR is unparalleled in its ability to directly probe the coordination environment of the tin atom in solution, providing crucial insights into the aggregation and speciation of diethyltin oxide complexes.

Interpreting ¹¹⁹Sn NMR Spectra of Diethyltin Oxide Complexes: A Predictive Approach

Direct experimental ¹¹⁹Sn NMR data for a systematic series of diethyltin oxide oligomers is scarce in the literature. However, by examining data from closely related dialkyltin oxides, such as dimethyltin oxide and dibutyltin oxide, we can confidently predict the expected chemical shift ranges for diethyltin oxide species with different coordination numbers.

The general trend of increasing upfield shift with increasing coordination number holds true across various organotin compounds. For dialkyltin oxides, we can expect the following correlation:

Coordination Number at TinProposed Structure for (Et₂SnO)nExpected ¹¹⁹Sn Chemical Shift Range (ppm)
4Monomeric or terminal units in oligomers+100 to -50
5Dimeric or trimeric cyclic structures-150 to -250
6Higher order aggregates, ladder or drum structures-300 to -450

This correlation is based on the principle that increasing the number of oxygen atoms coordinated to the tin center increases the electron density around the nucleus, leading to greater shielding and a more upfield chemical shift.[2][3] For example, a study on dimethyltin oxide complexes showed distinct ¹¹⁹Sn NMR signals for different aggregated species, with more complex, higher-coordinate structures appearing at significantly more negative chemical shifts.[4]

Experimental Protocol: Acquiring High-Quality ¹¹⁹Sn NMR Spectra

The following is a detailed, step-by-step methodology for acquiring high-quality ¹¹⁹Sn NMR spectra of diethyltin oxide complexes. The causality behind each experimental choice is explained to ensure a self-validating system.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical as it can influence the equilibrium of different aggregated species. A non-coordinating solvent such as chloroform-d (CDCl₃) or toluene-d₈ is recommended to minimize solvent-tin interactions. If solubility is an issue, a weakly coordinating solvent like tetrahydrofuran-d₈ (THF-d₈) can be used, but be aware that it may shift the equilibrium towards lower aggregation states. The solvent must be dry and free of acidic impurities, which can react with the tin oxide.

  • Concentration: The concentration of the sample should be optimized to achieve a good signal-to-noise ratio in a reasonable amount of time. A starting concentration of 20-50 mg in 0.6 mL of deuterated solvent is a good starting point.

  • Reference Standard: An external reference of tetramethyltin (TMSn, δ(¹¹⁹Sn) = 0 ppm) in a sealed capillary is the most common and reliable method for referencing ¹¹⁹Sn NMR spectra.[1] This avoids any potential reaction between the reference and the sample.

2. NMR Spectrometer Setup:

  • Probe: A broadband or multinuclear NMR probe tuned to the ¹¹⁹Sn frequency (which is approximately 37.3 MHz on a 400 MHz spectrometer) is required.

  • Tuning and Matching: The probe must be carefully tuned and matched to the ¹¹⁹Sn frequency to ensure optimal sensitivity and pulse performance.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically sufficient. For enhanced sensitivity, especially for dilute samples, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed.[1]

  • Acquisition Time (at): An acquisition time of 1-2 seconds is generally adequate to ensure good digital resolution.

  • Relaxation Delay (d1): The relaxation delay should be at least 1-2 times the longest T₁ relaxation time of the tin nuclei to ensure quantitative results. For ¹¹⁹Sn, T₁ values can be long, so a delay of 5-10 seconds is a good starting point.

  • Pulse Width (p1): The 90° pulse width for ¹¹⁹Sn should be calibrated for the specific probe and sample.

  • Number of Scans (ns): The number of scans will depend on the sample concentration and desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.

  • Spectral Width (sw): A wide spectral width of at least 500 ppm, centered around -150 ppm, should be used initially to ensure all potential signals are captured.

  • Proton Decoupling: Broadband proton decoupling (e.g., GARP or WALTZ-16) should be applied during acquisition to simplify the spectrum and improve the signal-to-noise ratio by collapsing ¹H-¹¹⁹Sn couplings and taking advantage of the Nuclear Overhauser Effect (NOE).

4. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-5 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

Visualizing the Workflow and Structure-Spectra Correlation

To better illustrate the experimental workflow and the relationship between the structure of diethyltin oxide complexes and their ¹¹⁹Sn NMR spectra, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis Solvent Select & Dry Non-coordinating Solvent Sample Dissolve Diethyltin Oxide Complex (20-50 mg/0.6 mL) Solvent->Sample Tune Tune & Match Probe to ¹¹⁹Sn Sample->Tune Reference Prepare External Reference (TMSn) Params Set Acquisition Parameters (Pulse Sequence, d1, ns) Tune->Params Acquire Acquire FID Params->Acquire FT Fourier Transform & Apply Window Function Acquire->FT Phase Phase & Baseline Correction FT->Phase Analyze Analyze Chemical Shifts & Correlate to Structure Phase->Analyze

Caption: Experimental workflow for acquiring and analyzing ¹¹⁹Sn NMR spectra of diethyltin oxide complexes.

chemical_shift_correlation cluster_structure Structure & Coordination cluster_shift ¹¹⁹Sn Chemical Shift (ppm) Coord4 4-Coordinate (Monomer/Terminal) Shift_Downfield +100 to -50 Coord4->Shift_Downfield Lower Shielding Coord5 5-Coordinate (Dimer/Trimer) Shift_Midfield -150 to -250 Coord5->Shift_Midfield Increased Shielding Coord6 6-Coordinate (Ladder/Drum) Shift_Upfield -300 to -450 Coord6->Shift_Upfield Highest Shielding

Caption: Correlation between the coordination number of tin in diethyltin oxide complexes and the expected ¹¹⁹Sn NMR chemical shift range.

Conclusion

The characterization of diethyltin oxide complexes demands a sophisticated analytical approach capable of deconvoluting their complex structural equilibria. While a combination of techniques provides a holistic view, ¹¹⁹Sn NMR spectroscopy stands out as an indispensable tool for directly probing the coordination environment of the tin atom in solution. The pronounced sensitivity of the ¹¹⁹Sn chemical shift to the coordination number provides a powerful diagnostic for identifying and differentiating between monomeric, dimeric, and higher-order aggregated species. By understanding the principles of ¹¹⁹Sn NMR and employing a robust experimental protocol, researchers can gain unparalleled insights into the solution-state behavior of these challenging yet important organometallic compounds, paving the way for more controlled applications in research and industry.

References

  • Lichtscheidl, A. G., et al. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 44(35), 15655-15668. [Link]

  • McFarlane, W., & Smith, D. S. (1970). Magnetic double resonance studies of 119Sn chemical shifts in organotin compounds. Journal of the Chemical Society C: Organic, 2182-2186. [Link]

  • Sair, U., & Thakur, A. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. Journal of Organometallic Chemistry, 961, 122245. [Link]

  • Sair, U., & Thakur, A. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. CoLab.
  • IMSERC. Tin NMR. Northwestern University. [Link]

  • Beckmann, J., et al. (2013). Simplicity Meets Beauty. Trapping Molecular Dimethyltin Oxide in the Novel Organotinoxo Cluster [MeN(CH₂CH₂O)₂SnMe₂·Me₂SnO]₃. Organometallics, 32(15), 4235-4243. [Link]

  • Willem, R., et al. (2000). Tin NMR Based Methodologies and Their Use in Structural Tin Chemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 36(4), 271-322. [Link]

  • David, S., et al. (1998). Solid-state " ' ~ n NMR data (all chemical shifts are in ppm)". ResearchGate. [Link]

  • Nagy, L., et al. (2006). Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures. Journal of Inorganic Biochemistry, 100(9), 1549-1561. [Link]

  • Nagy, L., et al. (2003). Part of the 1 H NMR spectra of the diethyltin( ) – MA 1 : 2.5 system... ResearchGate. [Link]

  • Zant, R., et al. (1995). Synthesis and 119Sn NMR of η1‐O‐coordinated sulphine‐dimethyltin dichloride complexes and thermal C S and S O bond cleavage reactions: X‐Ray structure (130 K) of Me2SnCl2[η‐O‐(Me(Ph)NC(Ph) S O)]. Recueil des Travaux Chimiques des Pays-Bas, 114(4-5), 223-230. [Link]

  • Yano, T., et al. (1987). Tin-119 NMR spectroscopic study on tetraorganodistannoxanes. Organometallics, 6(11), 2427-2429. [Link]

  • Gielen, M., et al. (2009). 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus Chimie, 12(6-7), 749-761. [Link]

  • Sair, U., & Thakur, A. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. ResearchGate. [Link]

  • Lichtscheidl, A. G., et al. (2018). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. OSTI.GOV. [Link]

  • Buckley, J. J., et al. (2016). 119 Sn NMR spectra of 1 in various solvents showing the dependence of δ... ResearchGate. [Link]

  • Lichtscheidl, A. G., et al. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions. [Link]

  • Sair, U., & Thakur, A. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. CoLab.
  • IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]

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Validation

Efficacy of diethyltin oxide compared to non-tin catalysts

Title: Efficacy of Diethyltin Oxide vs. Non-Tin Catalysts in Polymer Synthesis and Esterification: A Comprehensive Comparison Guide Executive Summary Organotin compounds, particularly dialkyltin oxides like diethyltin ox...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy of Diethyltin Oxide vs. Non-Tin Catalysts in Polymer Synthesis and Esterification: A Comprehensive Comparison Guide

Executive Summary

Organotin compounds, particularly dialkyltin oxides like diethyltin oxide (DETO) and dibutyltin oxide (DBTO), have historically served as the gold standard catalysts for transesterification, direct esterification, and polyurethane synthesis[1]. They offer unparalleled reaction selectivity, thermal stability, and consistent kinetics[2]. However, escalating environmental and toxicological regulations have catalyzed a paradigm shift toward non-tin alternatives, such as bismuth, zinc, and titanium-based organometallic complexes[3]. As a Senior Application Scientist, navigating this transition requires more than swapping reagents; it demands a fundamental understanding of mechanistic causality. This guide provides a rigorous, data-driven comparison of DETO against leading non-tin catalysts, detailing their mechanistic differences, quantitative efficacy, and practical laboratory implementation.

Mechanistic Foundations: DETO vs. Non-Tin Catalysts

The catalytic superiority of DETO stems from its unique structural behavior in solution. While DETO is a polymeric, insoluble solid at room temperature, it dissolves upon heating in the presence of alcohols or esters to form highly active distannoxane intermediates[4][5]. These reversed-micelle-like structures provide a stable, polar core that facilitates ligand exchange and nucleophilic attack on carbonyl carbons without promoting unwanted side reactions like dehydration[1][5].

Conversely, non-tin catalysts operate via different Lewis acid mechanisms. Bismuth (Bi) and Zinc (Zn) catalysts activate isocyanate or carbonyl groups through direct, rapid coordination[3]. While this allows for highly "tunable" reactivity and excellent physical property development, these metal-alkoxide complexes are often highly susceptible to hydrolysis, requiring stringent moisture control during formulation[3].

G cluster_DETO Diethyltin Oxide (DETO) Pathway cluster_NonTin Non-Tin Pathway (e.g., Bi/Zn) Start Reactants (Alcohol + Ester/Isocyanate) DETO DETO Catalyst (Lewis Acid) Start->DETO NonTin Bi/Zn Catalyst (Lewis Acid) Start->NonTin Intermediate1 Distannoxane Intermediate (High Stability) DETO->Intermediate1 TS1 Ligand Exchange (Controlled Kinetics) Intermediate1->TS1 Product Final Product (Polyester / Polyurethane) TS1->Product Intermediate2 Metal-Alkoxide Complex (Moisture Sensitive) NonTin->Intermediate2 TS2 Rapid Carbonyl Activation (Tunable Reactivity) Intermediate2->TS2 TS2->Product

Mechanistic pathways of DETO vs. non-tin catalysts in esterification and urethane synthesis.

Quantitative Performance Comparison

When evaluating efficacy, formulators must balance reaction kinetics, optimal temperature ranges, and regulatory compliance. Organotins are limited by strict occupational exposure limits (e.g., 0.1 mg/m³ TWA)[6], whereas non-tin catalysts offer a safer toxicological profile but may require formulation adjustments[2]. The table below synthesizes the quantitative performance metrics of these catalytic systems.

Catalyst ClassRepresentative CompoundOptimal Temp. (°C)Typical Loading (mol%)Moisture SensitivitySelectivity / Side ReactionsRegulatory / Toxicity Profile
Organotin Diethyltin Oxide (DETO)100 - 200[1]0.001 - 0.02[4]LowVery High (No dehydration)[1]High (Strict TWA limits)[6]
Bismuth-based Bismuth Neodecanoate60 - 1500.5 - 3.0High[3]High (Excellent NCO/OH)[7]Low (Eco-friendly)[8]
Zinc-based Zinc Acetate / Sulfate120 - 2201.0 - 5.0ModerateModerate to High[9]Low
Titanium-based Titanium Tetraisopropoxide150 - 2500.5 - 2.0Very HighModerate (Prone to color shift)Low

Note: While DETO and DBTO are highly active, they require elevated temperatures for direct esterification (>180°C), though specific transesterifications (e.g., methyl methacrylate) can proceed at 100°C[1]. Zinc-based catalysts have demonstrated comparable acid-value reduction rates to tin in specific resin syntheses[9].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind each physical and chemical manipulation is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol A: Transesterification using Diethyltin Oxide (DETO)

Objective: Synthesize a high-molecular-weight ester while preventing catalyst deactivation.

  • Azeotropic Dehydration: Combine the starting ester, target alcohol, and a non-reactive entrainer (e.g., toluene) in a Dean-Stark apparatus. Reflux to remove trace water.

    • Causality: Although DETO is less moisture-sensitive than titanium, excess water can shift the transesterification equilibrium backward and prematurely hydrolyze the distannoxane active species[5].

  • Catalyst Solubilization: Add DETO (0.01 mol% relative to the alcohol)[4] to the anhydrous mixture. Heat to 100–150°C.

    • Causality: DETO is an amorphous, insoluble powder at room temperature[4]. Heating drives the formation of soluble, catalytically active alkoxide derivatives[5].

  • Reaction & Distillation: Maintain reflux while continuously distilling off the byproduct alcohol (e.g., methanol) to drive the reaction forward via Le Chatelier's principle.

  • Validation Check (Self-Correction): Monitor the reaction via Gas Chromatography (GC). If the conversion plateaus before 95%, verify the distillate temperature; a drop indicates incomplete byproduct removal, necessitating an increase in the reflux rate.

Protocol B: Polyurethane Synthesis using a Non-Tin Alternative (Bismuth Neodecanoate)

Objective: Achieve a controlled gel/blow reaction balance in a flexible polyurethane foam without organotins[8].

  • Polyol Degassing & Drying: Heat the polyether polyol to 80°C under a vacuum (<10 mbar) for 2 hours.

    • Causality: Bismuth catalysts are highly susceptible to hydrolysis. Residual moisture will rapidly degrade the catalyst and cause uncontrolled blowing (CO₂ generation) during the isocyanate reaction[3].

  • Pre-blending the Catalyst: Cool the polyol to 25°C. Add the bismuth catalyst (1.5 wt%) and a tertiary amine co-catalyst. Mix at 2000 RPM for 5 minutes.

    • Causality: Bismuth promotes the gel reaction (urethane backbone formation), while the amine controls the blow reaction (water-isocyanate). Synergistic pre-blending prevents localized gelation[7].

  • Isocyanate Addition: Rapidly inject the diisocyanate (e.g., MDI) at a 1.05:1 NCO/OH ratio[3] and mix vigorously for 10 seconds.

  • Validation Check (Self-Correction): Monitor the "cream time" and "tack-free time." Bismuth typically exhibits a delayed-action profile followed by a sharp back-end cure[3]. If the foam collapses, the bismuth catalyst has likely hydrolyzed, indicating inadequate polyol drying in Step 1.

Conclusion

While diethyltin oxide remains a chemically elegant and highly efficient catalyst for complex esterifications and polymerizations, the regulatory landscape necessitates the integration of non-tin alternatives[2]. Bismuth and zinc catalysts offer viable, tunable replacements[3], provided that researchers meticulously manage their inherent moisture sensitivities and adjust formulation stoichiometries accordingly.

References[8] Title: comparing organotin polyurethane soft foam catalyst with non-tin catalysts for performance and regulatory compliance

Source: newtopchem.com URL:[9] Title: Tin-Catalyzed Esterification and Transesterification Reactions: A Review Source: researchgate.net URL:[1] Title: introduction to organotin chemistry - and applications Source: gelest.com URL:[3] Title: Development of Organometallic and Metal-Organic Catalysts for Polyurethane Applications Source: reaxis.com URL:[4] Title: US20120123148A1 - Composition including dialkyl tin oxide and use thereof as a transesterification catalyst for the synthesis of (meth) acrylic esters Source: google.com URL:[2] Title: Tin Catalyst Alternatives for Polyurethane Coatings Source: borchers.com URL:[7] Title: Classification of polyurethane catalysts and selection of catalysts for different polyurethane products Source: gvchem.com URL:[5] Title: (PDF) Difunctional distannoxanes, XR2SnOSnR2X Source: researchgate.net URL:[6] Title: ORGANOTIN COMPOUNDS Source: cdc.gov URL:

Sources

Comparative

Comparative Cytotoxicity Profiling of Diethyltin, Dibutyltin, and Dioctyltin: Mechanisms and Methodologies

Organotin(IV) compounds are extensively utilized across industries as PVC stabilizers, catalytic agents, and agricultural biocides. However, their potent biological activity—specifically their cytotoxicity and immunotoxi...

Author: BenchChem Technical Support Team. Date: March 2026

Organotin(IV) compounds are extensively utilized across industries as PVC stabilizers, catalytic agents, and agricultural biocides. However, their potent biological activity—specifically their cytotoxicity and immunotoxicity—poses significant challenges for occupational safety while simultaneously offering novel avenues for anti-tumor drug development[1]. As a Senior Application Scientist, evaluating the structure-activity relationships (SAR) of these compounds is a critical step in toxicological profiling. A fundamental rule in organotin toxicology is that cellular permeation and subsequent biological activity are heavily dictated by the length of the alkyl chain.

In this guide, we objectively compare the cytotoxicity profiles of three critical dialkyltins: Diethyltin (DET) , Dibutyltin (DBT) , and Dioctyltin (DOT) . We will dissect the mechanistic causality behind their toxicity and provide a self-validating experimental framework for evaluating their effects in vitro.

Structure-Activity Relationship and Cytotoxicity Comparison

The cytotoxicity of dialkyltins ( R2​SnX2​ ) generally follows a parabolic relationship with alkyl chain length, peaking at the butyl (C4) derivative[2]. The lipophilicity of the compound dictates its ability to cross the phospholipid bilayer, while steric hindrance determines its ability to interact with intracellular targets.

  • Dibutyltin (DBT): The most potent cytotoxicant among the three. DBT exhibits optimal lipophilicity for rapid cellular entry. It is a notorious immunotoxin, causing severe by selectively eliminating thymic lymphoblasts[3]. In cancer cell lines (e.g., HepG2, Bel-7402), DBT complexes often demonstrate IC₅₀ values in the low micromolar range, sometimes outperforming clinical drugs like cisplatin[1].

  • Diethyltin (DET): Possesses intermediate toxicity. While it can inhibit oxidative metabolism and induce cellular stress, its shorter alkyl (C2) chain reduces its membrane permeability compared to DBT, resulting in higher IC₅₀ values and less severe systemic toxicity[4].

  • Dioctyltin (DOT): Exhibits the lowest cytotoxicity. The long octyl (C8) chains create significant steric hindrance and alter the partition coefficient in a way that restricts intracellular accumulation. DOT is generally considered safer for , though high chronic doses can still induce mild immune effects[5].

Table 1: Quantitative Cytotoxicity and Toxicological Profile of Dialkyltins

CompoundAlkyl Chain LengthRelative CytotoxicityTypical In Vitro IC₅₀ RangePrimary Cellular / Toxicological Target
Diethyltin (DET) C2Moderate10 – 50 µMCellular metabolism, moderate thymus effects
Dibutyltin (DBT) C4High0.5 – 5 µMMitochondria, severe thymus atrophy, bile duct
Dioctyltin (DOT) C8Low> 50 µMMinimal cytotoxicity, weak immune effects

(Note: Exact IC₅₀ values vary depending on the specific cell line, exposure time, and the specific axial ligands attached to the dialkyltin moiety).

Mechanistic Causality: How Dialkyltins Induce Cell Death

To design effective screening assays, we must first understand the biological targets. Dialkyltins do not merely cause non-specific necrosis; they are targeted mitochondrial poisons[2].

Upon cellular internalization, DBT and DET accumulate in the mitochondria. They directly inhibit the electron transport chain (ETC), specifically targeting oxidative phosphorylation. This inhibition halts ATP synthesis and triggers a massive overproduction of Reactive Oxygen Species (ROS). The resulting oxidative stress causes the collapse of the mitochondrial membrane potential ( ΔΨm​ ), leading to the opening of the mitochondrial permeability transition pore (mPTP). Cytochrome c is subsequently released into the cytosol, assembling the apoptosome and triggering the caspase-9/3 executioner pathway.

Pathway Exposure Dialkyltin Exposure (DBT >> DET > DOT) Uptake Cellular Internalization (Lipophilicity-Dependent) Exposure->Uptake Membrane Permeation Mito Mitochondrial Localization & ETC Disruption Uptake->Mito Intracellular Trafficking Stress ATP Depletion & ROS Overproduction Mito->Stress Respiration Inhibition CytoC Cytochrome c Release (Membrane Depolarization) Stress->CytoC Permeability Transition Apoptosis Caspase-3/9 Activation & Apoptosis CytoC->Apoptosis Apoptosome Assembly

Figure 1: Mechanistic pathway of dialkyltin-induced mitochondrial dysfunction and apoptosis.

Self-Validating Experimental Methodologies

A robust toxicological assessment cannot rely on a single endpoint. As researchers, we must build self-validating systems where orthogonal assays confirm the same biological phenomenon. Below is the protocol for profiling dialkyltin cytotoxicity, utilizing metabolic viability (MTT) cross-validated with mitochondrial depolarization (JC-1).

Protocol cluster_assays Parallel Validation Assays Seed Cell Seeding (HepG2/Jurkat) Dose Organotin Dosing (0.1 - 100 µM) Seed->Dose MTT MTT Assay (Metabolic Viability) Dose->MTT 24-48h Incubation JC1 JC-1 Staining (Mitochondrial Potential) Dose->JC1 12-24h Incubation Analysis IC50 Calculation & Flow Cytometry MTT->Analysis JC1->Analysis

Figure 2: Self-validating experimental workflow for dialkyltin cytotoxicity profiling.

Protocol 1: Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. Because organotins directly impair mitochondrial respiration and deplete ATP, this assay is highly sensitive to dialkyltin-induced metabolic arrest.

  • Cell Seeding: Seed HepG2 or Jurkat cells in 96-well plates at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve DET, DBT, and DOT in DMSO. Prepare serial dilutions in culture media (range: 0.1 µM to 100 µM). Critical Step: Ensure final DMSO concentration remains <0.5% to prevent solvent-induced baseline toxicity.

  • Treatment: Expose cells to the dialkyltin series for 24 and 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Cisplatin).

  • Viability Measurement: Add MTT reagent (0.5 mg/mL final) and incubate for 3 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm using a microplate reader.

  • Data Synthesis: Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: Mitochondrial Membrane Potential ( ΔΨm​ ) Validation (JC-1 Assay)

Causality: To prove that the loss of viability in Protocol 1 is due to the established organotin mechanism (mitochondrial toxicity), we use JC-1 dye. In healthy cells, JC-1 forms red fluorescent J-aggregates in the mitochondria. When dialkyltins depolarize the mitochondria, JC-1 leaks into the cytoplasm as green fluorescent monomers. This ratiometric shift (Red/Green) provides an internal, self-validating control independent of cell number.

  • Treatment: Treat cells with DET, DBT, and DOT at their respective calculated IC₅₀ concentrations for 12 hours (this captures early apoptotic events before complete cellular collapse).

  • Staining: Incubate cells with JC-1 dye (2 µg/mL) for 20 minutes at 37°C in the dark.

  • Washing: Wash twice with cold PBS to remove background fluorescence.

  • Flow Cytometry Analysis: Excite at 488 nm. Measure red fluorescence (PE channel, ~590 nm) and green fluorescence (FITC channel, ~529 nm).

  • Interpretation: A decrease in the Red/Green fluorescence ratio confirms that the specific dialkyltin is actively disrupting mitochondrial integrity. Expect DBT to show the most severe ratiometric drop, followed by DET, with DOT showing minimal deviation from the vehicle control.

Conclusion

The comparative cytotoxicity of dialkyltins is a textbook example of structure-activity relationships in organometallic chemistry. Dibutyltin serves as the highly toxic, mitochondria-disrupting benchmark, Diethyltin acts as a moderate intermediate, and Dioctyltin provides a safer, sterically hindered alternative. By employing orthogonal, self-validating assays like MTT and JC-1, drug development professionals and toxicologists can accurately map these effects, ensuring both rigorous safety profiling and the identification of novel apoptotic triggers.

References
  • Toxicological Profile for Tin and Tin Compounds. National Center for Biotechnology Information (NCBI), Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • Dialkyltins in Drinking-water. World Health Organization (WHO).[Link]

  • Organotin Polyethers as Biomaterials. Materials (MDPI).[Link]

  • Syntheses, Molecular Structures, Electrochemical Behavior, Theoretical Study, and Antitumor Activities of Organotin(IV) Complexes. Inorganic Chemistry (ACS Publications).[Link]

Sources

Validation

Validating the Mechanism of Action for Diethyltin Oxide in Catalysis: A Comparative Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, comparative performance analysis, and self-validating experimental protocols for organotin cat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, comparative performance analysis, and self-validating experimental protocols for organotin catalysis.

Introduction: The Strategic Role of Diethyltin Oxide

In the landscape of esterification, transesterification, and polycondensation, organotin compounds act as highly efficient "molecular matchmakers". While Dibutyltin Oxide (DBTO) has long been the industry workhorse, Diethyltin Oxide (DETO) is increasingly recognized for its unique balance of steric accessibility and thermal stability[1].

As a Senior Application Scientist, I frequently observe researchers defaulting to DBTO or organic superbases without analyzing the specific kinetic requirements of their reaction. This guide dissects the mechanism of action of DETO, objectively compares its performance against alternative catalysts, and provides a self-validating experimental framework to quantify its efficacy in your own workflows.

Mechanistic Pathway: The Bifunctional Nature of DETO

Organotin oxides like DETO do not merely lower the activation energy; they fundamentally orchestrate the reaction geometry. DETO operates via a bifunctional mechanism driven by the formation of a distannoxane network[2].

  • Coordination (Lewis Acid): The electrophilic tin atom coordinates with the carbonyl oxygen of the ester, drawing electron density away from the carbonyl carbon and increasing its susceptibility to nucleophilic attack.

  • Nucleophilic Attack: The incoming alcohol attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate: A critical ternary complex forms between the tin catalyst, the ester, and the alcohol[1][3].

  • Proton Transfer & Collapse (Lewis Base): The oxygen atom of the catalyst network acts as a Lewis base, facilitating the proton transfer required for the intermediate to collapse, releasing the new ester and regenerating the catalyst.

Because DETO possesses ethyl ligands rather than the bulkier butyl ligands of DBTO, it presents significantly less steric hindrance around the tin center. This structural nuance accelerates the formation of the bulky tetrahedral intermediate, driving faster kinetics in sterically demanding substrates.

DETO_Mechanism A 1. Catalyst-Substrate Coordination B 2. Carbonyl Activation (Electrophilic Enhancement) A->B DETO binding C 3. Nucleophilic Attack (Alcohol Addition) B->C R-OH introduction D 4. Tetrahedral Intermediate Formation C->D C-O bond forms E 5. Proton Transfer & Ester Release D->E Catalyst regeneration E->A Cycle repeats

Catalytic cycle of Diethyltin Oxide in transesterification.

Comparative Performance Analysis

To validate DETO's utility, we must benchmark it against other standard catalysts used in transesterification and vitrimer polymer synthesis: Triazabicyclodecene (TBD), Dibutyltin Oxide (DBTO), and Zinc Acetate (Zn(OAc)2)[3].

Density functional theory (DFT) simulations and solution-phase experiments demonstrate that catalytic efficiency generally follows the order: TBD ≳ DETO/DBTO ≳ Zn(OAc)2 [3]. However, raw speed is not the only metric for catalyst selection.

Causality in Catalyst Selection
  • TBD (Organic Superbase): While exceptionally fast, TBD is highly sensitive to moisture and prone to initiating unwanted side reactions (e.g., amidine formation). It is unsuitable for unrefined feedstocks.

  • DBTO (Organotin): Highly stable and moisture-tolerant, but its significant steric bulk requires higher activation temperatures (>150°C)[4], which can degrade sensitive pharmaceutical intermediates.

  • DETO (Organotin): Offers a "Goldilocks" profile. It maintains the robust moisture tolerance of organotins while its reduced steric hindrance allows for efficient catalysis at slightly lower temperatures (120°C - 140°C) compared to DBTO.

  • Zn(OAc)2 (Metal Salt): A milder, less toxic alternative, but significantly slower, requiring prolonged reaction times that decrease overall throughput[3].

Quantitative Comparison Summary
CatalystChemical ClassRelative Catalytic EfficiencyMoisture ToleranceOptimal Temp (°C)Steric Hindrance
TBD Organic SuperbaseVery HighLow80 - 100Low
DETO OrganotinHighHigh120 - 140Moderate
DBTO OrganotinModerate-HighHigh140 - 160High
Zn(OAc)2 Metal SaltLow-ModerateModerate> 160Low

Experimental Validation Protocols

A protocol is only scientifically rigorous if it is a self-validating system . To prove that DETO is driving the reaction (and not just thermal background energy), the experimental design must incorporate internal standards and zero-catalyst controls.

The following workflow outlines the kinetic profiling of DETO in the transesterification of ethyl acetate with benzyl alcohol. Benzyl alcohol is deliberately chosen because its distinct UV absorbance and mass fragmentation allow for orthogonal validation via both HPLC and GC-MS.

Exp_Workflow S1 Reagent Preparation (Anhydrous Conditions) S2 Catalyst Introduction (DETO vs Controls) S1->S2 Add Internal Standard S3 Kinetic Sampling (Aliquot Extraction) S2->S3 Heat to 120°C S4 Quenching & Dilution (Stop Reaction) S3->S4 Time intervals S5 GC-MS / NMR Analysis (Yield Quantification) S4->S5 Cold Hexane + Acid

Self-validating experimental workflow for kinetic analysis.

Step-by-Step Methodology

Step 1: System Preparation & Baseline Establishment

  • Action: Dry all glassware at 120°C overnight. Prepare a reaction mixture containing 10 mmol benzyl alcohol, 50 mmol ethyl acetate (acting as both solvent and reactant), and 1 mmol dodecane.

  • Causality: While DETO is moisture tolerant, trace water can initiate competitive hydrolysis, skewing the transesterification kinetics. Dodecane serves as an inert internal standard present from time zero, ensuring that any evaporative losses during sampling do not distort the final concentration calculations.

Step 2: Catalyst Introduction & Control Initiation

  • Action: Heat the mixture to 120°C under a continuous nitrogen sweep. Add 0.1 mmol (1 mol%) of DETO.

  • Self-Validation: Simultaneously, run a parallel control flask with 0 mol% catalyst. This isolates the true catalytic rate of DETO by subtracting the background thermal reaction rate.

Step 3: Kinetic Sampling & Quenching

  • Action: Extract 50 µL aliquots at precise intervals (0, 15, 30, 60, and 120 minutes). Immediately quench the aliquot into 1 mL of cold (-20°C) hexane containing 0.1% acetic acid.

  • Causality: The sudden temperature drop combined with the acidic shift protonates the tetrahedral intermediate. This instantly halts the catalytic cycle, preserving the exact ratio of reactants to products at that specific timestamp for accurate kinetic mapping.

Step 4: Quantification

  • Action: Analyze the quenched samples via GC-MS. Calculate the conversion rate by integrating the benzyl acetate product peak relative to the dodecane internal standard peak.

Advanced Applications: Beyond Small Molecules

The mechanistic advantages of DETO extend far beyond simple esterification. In the synthesis of biodegradable polymers, such as the dehydropolycondensation of L-lactic acid into poly(lactic acid) (PLA), the choice of catalyst dictates the polymer's architecture[5].

DETO's specific coordination geometry provides tighter control over the growing polymer chain compared to bulkier analogs. This minimizes unwanted back-biting (intramolecular transesterification) and racemization of the chiral carbon, ultimately yielding PLA with higher crystallinity and more predictable degradation profiles[5]. For drug development professionals designing targeted delivery vehicles or metallopharmaceuticals[1], this level of architectural control is non-negotiable.

References

  • Diethyltin Oxide - Benchchem benchchem.com
  • (PDF)
  • Introduction to Organotin Chemistry and Applic
  • Dibutyltin Diacetate as a Catalyst for Transesterific
  • Transesterification in Vitrimer Polymers Using Bifunctional C
  • Synthesis of Biodegradable Poly(Lactic Acid) Polymers ncl.res.in

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

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